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Jasminoid A

Cat. No.: B1164407
CAS No.: 1459784-57-6
Attention: For research use only. Not for human or veterinary use.
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Description

Jasminoid A is a high-purity phytochemical provided for research use only. This compound is of significant interest in pharmacological research due to its potential bioactivities. Preliminary investigations into related compounds from the same botanical source have shown promise in areas such as antioxidant , anti-inflammatory , and metabolic disease research . Researchers are exploring its mechanisms, which may involve the modulation of oxidative stress pathways and inflammatory cytokines . This product is intended solely for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. For research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1164407 Jasminoid A CAS No. 1459784-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBQXGRZSKOUQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Jasminoid A: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A is a sesquiterpenoid discovered and isolated from the roots of Jasminum sambac (L.) Ait., a well-known medicinal plant in the Oleaceae family.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its potential as a cytotoxic agent. The document details the experimental protocols for its isolation and biological evaluation and presents the available quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of this novel compound.

Discovery and Natural Sources

This compound was first reported in 2012 as one of four new compounds, designated (+)-jasminoids A, B, C, and D, isolated from the roots of Jasminum sambac.[2] This plant, commonly known as Arabian jasmine, has a long history of use in traditional medicine for treating various ailments, including insomnia, headaches, and injuries.[1] The discovery of this compound and its congeners has contributed to a better understanding of the chemical composition of J. sambac roots.[2]

Quantitative Data

The biological activity of this compound has been evaluated for its cytotoxic effects against human breast cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compoundMCF-7CCK-82438.5

Table 1: Cytotoxic activity of this compound against the MCF-7 human breast cancer cell line.[3]

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of compounds from the roots of Jasminum sambac, adapted from methodologies used for isolating similar phytochemicals from this source.[3]

1. Plant Material and Extraction:

  • Dried and powdered roots of Jasminum sambac are extracted with dichloromethane (DCM) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude DCM extract.

2. Chromatographic Separation:

  • The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Similar fractions are combined based on their chromatographic profiles.

3. Purification:

  • The combined fractions are further purified by repeated silica gel column chromatography, preparative TLC, or preparative HPLC to yield pure this compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is determined using spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

Cytotoxicity Assay

The in vitro anticancer activity of this compound was evaluated using the Cell Counting Kit-8 (CCK-8) method.[3]

1. Cell Culture:

  • MCF-7 human breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

3. Compound Treatment:

  • The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24 hours.

4. CCK-8 Assay:

  • After the incubation period, the CCK-8 solution is added to each well, and the plate is incubated for a specified time.

  • The absorbance is measured at a specific wavelength using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_bioassay Biological Evaluation plant_material Jasminum sambac roots (dried, powdered) extraction DCM Extraction plant_material->extraction crude_extract Crude DCM Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography crude_extract->silica_gel_cc fraction_collection Fraction Collection (TLC/HPLC monitoring) silica_gel_cc->fraction_collection purification Preparative HPLC/TLC fraction_collection->purification pure_compound Pure this compound purification->pure_compound treatment Treatment with this compound pure_compound->treatment cell_culture MCF-7 Cell Culture cell_culture->treatment cck8_assay CCK-8 Assay treatment->cck8_assay data_analysis IC50 Determination cck8_assay->data_analysis apoptosis_pathway cluster_pathway Potential Apoptotic Signaling Pathway for Jasminum Compounds cluster_regulation Regulation of Apoptotic Proteins cluster_caspase Caspase Cascade jasminoid_a This compound (and other Jasminum compounds) bax Bax (Pro-apoptotic) jasminoid_a->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) jasminoid_a->bcl2 Downregulation caspase_activation Caspase Activation (e.g., Caspase-3) bax->caspase_activation bcl2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Whitepaper: Isolation of Secoiridoid Glycosides from Jasminum officinale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound named "(+)-jasminoid A" isolated from Jasminum officinale. This technical guide therefore details a representative methodology for the isolation of secoiridoid glycosides, a class of compounds prevalent in this plant species, based on established scientific protocols.

Introduction

Jasminum officinale L., commonly known as common jasmine, is a species of flowering plant in the olive family, Oleaceae. It is renowned for its fragrant flowers and has been utilized in traditional medicine for various purposes.[1] Phytochemical analyses have revealed a rich diversity of secondary metabolites within Jasminum officinale, including flavonoids, terpenoids, and a significant class of compounds known as secoiridoid glycosides.[1][2][3] These compounds, such as oleuropein and ligstroside, are of considerable interest to the scientific community for their potential pharmacological activities.[1][4] This document provides a comprehensive technical overview of the methodologies for the isolation and purification of secoiridoid glycosides from the flowers of Jasminum officinale L. var. grandiflorum.

Phytochemical Composition

Jasminum officinale is a rich source of various classes of chemical compounds. A summary of the major phytochemicals identified is presented in Table 1. The flowers, in particular, are a significant source of secoiridoid and iridoid glycosides.

Table 1: Major Phytochemical Constituents of Jasminum officinale

Compound ClassExamplesPlant Part
Secoiridoid Glycosides Jasgranoside, Jaspolyoside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7,11-dimethyl ester, Oleuropein, LigstrosideFlowers
Iridoid Glycosides Jasgranoside B, 6-O-methyl-catalpol, Deacetyl asperulosidic acid, Aucubin, 8-dehydroxy shanzhiside, Loganin, 7-ketologaninFlower Buds
Flavonoid Glycosides Kaempferol-3-O-rutinoside, Kaempferol-3-O-alpha-L-rhamnopyranosyl(1->3)-[alpha-L-rhamnopyranosyl(1->6)]-beta-D-galactopyranosideFlowers
Essential Oil Components Benzyl acetate, Linalool, Benzyl benzoateFlowers
Other Glycosides 7-glucosyl-l1-methyl oleoside, Oleoside-11-methyl esterFlowers

Source:[2][3][5]

Experimental Protocol: Isolation of Secoiridoid Glycosides

The following protocol is a composite methodology derived from published literature on the isolation of secoiridoid and iridoid glycosides from Jasminum officinale L. var. grandiflorum.[2][5][6]

3.1. Plant Material Collection and Preparation

  • Collection: Fresh flowers of Jasminum officinale L. var. grandiflorum are collected.

  • Drying: The plant material is air-dried in the shade and then powdered using a mechanical grinder.

3.2. Extraction

  • The powdered plant material is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Fractionation

  • The crude EtOH extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-butanol (n-BuOH)

  • The fractions are concentrated under reduced pressure. The n-BuOH fraction is often enriched with glycosides.

3.4. Chromatographic Purification The n-BuOH fraction is subjected to multiple chromatographic steps for the isolation of individual compounds.

3.4.1. Silica Gel Column Chromatography

  • The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

  • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol (EtOAc-MeOH), starting with a higher proportion of the less polar solvent and gradually increasing the polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

3.4.2. Sephadex LH-20 Column Chromatography

  • Fractions obtained from the silica gel column that show the presence of glycosides are further purified on a Sephadex LH-20 column.

  • Methanol (MeOH) is a common eluent for this step.

  • This step is effective for separating compounds based on their molecular size and for removing polymeric tannins.

3.4.3. High-Performance Liquid Chromatography (HPLC)

  • Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC.

  • A C18 reversed-phase column is typically used.

  • The mobile phase often consists of a gradient of methanol-water or acetonitrile-water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

  • The eluate is monitored with a UV detector, and peaks corresponding to individual compounds are collected.

3.5. Structure Elucidation The structures of the purified compounds are elucidated using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to determine the complete chemical structure and stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of secoiridoid glycosides from Jasminum officinale.

Isolation_Workflow Start Plant Material (Jasminum officinale flowers) Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Silica_Gel Silica Gel Column Chromatography nBuOH_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Isolated_Compounds Pure Secoiridoid Glycosides HPLC->Isolated_Compounds Structure_Elucidation Structure Elucidation (MS, NMR) Isolated_Compounds->Structure_Elucidation

Caption: Experimental workflow for the isolation of secoiridoid glycosides.

Conclusion

The isolation of pure secoiridoid glycosides from Jasminum officinale is a multi-step process that relies on a combination of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. The protocol outlined in this guide provides a robust framework for researchers to successfully isolate and identify these and other related compounds for further pharmacological investigation and potential drug development. While the specific compound "(+)-jasminoid A" was not identified in the literature for this plant, the described methods are applicable for the isolation of the broader class of secoiridoid glycosides present in Jasminum officinale.

References

A Technical Guide to the Bioactive Compounds of Gardenia jasminoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core bioactive compounds found in Gardenia jasminoides, a plant with a rich history in traditional medicine and a growing focus of modern pharmacological research. The information presented herein is intended to serve as a technical resource, summarizing key chemical constituents, their biological activities, and the experimental methodologies used for their study.

Major Bioactive Compounds

Gardenia jasminoides is a rich source of a variety of bioactive compounds, primarily categorized into iridoids, carotenoids, phenolic acids, and flavonoids.[1][2][3][4] These compounds are responsible for the plant's diverse therapeutic effects, including neuroprotective, anti-inflammatory, and antidepressant activities.[2][4][5]

Iridoids

Iridoids are a major class of bioactive compounds in Gardenia jasminoides, with geniposide being the most abundant.[1][2][6] Other significant iridoids include genipin, gardenoside, and geniposidic acid.[1][7] These compounds have been extensively studied for their wide range of pharmacological effects.[2][5][7]

Carotenoids

The characteristic yellow-orange color of Gardenia jasminoides fruit is attributed to its carotenoid content, particularly crocins and their aglycone, crocetin.[2][8][9] These water-soluble carotenoids are not only used as natural colorants but also possess significant biological activities.[6][10][11]

Phenolic Acids and Flavonoids

Gardenia jasminoides also contains a variety of phenolic acids and flavonoids, which contribute to its overall antioxidant and anti-inflammatory properties.[1][12][13] Notable phenolic compounds include chlorogenic acid, caffeic acid, and ferulic acid.[1][14] Flavonoids such as rutin and quercetin have also been identified.[2][12]

Quantitative Data on Bioactive Compounds

The concentration and yield of bioactive compounds in Gardenia jasminoides can vary depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Content of Major Bioactive Compounds in Gardenia jasminoides

CompoundPlant PartConcentration/YieldReference
GeniposideFruit56.37 ± 26.24 µg/mg[1]
Fruit10.9% yield (optimized solvent extraction)[1]
Fruit104.63 ± 17.68 mg/g[7]
GardenosideFruit49.57 ± 18.78 µg/mg[1]
Geniposidic AcidFruit3.15 ± 3.27 µg/mg[1]
Chlorogenic AcidFruit0.69 ± 0.39 µg/mg[1]
Crocin-1FruitIncreased during fruit development[6]
Total Phenolic CompoundsFruit2.497% yield (optimized solvent extraction)[1]
CatechinLeaves141.02 mg/g[12]
Rutin HydrateLeaves72.06 mg/g[12]

Table 2: Bioactivity of Gardenia jasminoides Compounds and Extracts

Compound/ExtractBioactivityAssayEffective Concentration/DoseReference
Gardenia jasminoides Ethanol ExtractAntidepressantTail Suspension Test (Mice)Significant effect at 2, 6, and 24h[15]
Iridoid FractionAntidepressantTail Suspension Test (Mice)100 mg/kg[16]
CrocetinAnti-inflammatoryNitric Oxide Production in RAW264.7 cellsDose-dependent inhibition (20, 40, 80 µM)[10]
GeniposideNeuroprotectiveAttenuation of Aβ-induced inflammation-[17]
Gardenia jasminoides OilAntidepressantForced Swim Test (Mice)Significant reduction in immobility[18]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Gardenia jasminoides.

Extraction of Bioactive Compounds

Objective: To extract a broad range of bioactive compounds from Gardenia jasminoides fruit.

Method: Ethanol Reflux Extraction

  • Preparation of Plant Material: Dried fruits of Gardenia jasminoides are ground into a fine powder.

  • Extraction: The powdered material is subjected to reflux extraction with 70% ethanol. The solid-to-liquid ratio and extraction time can be optimized, for example, a 1:10 (w/v) ratio for 2 hours. This process is typically repeated three times to ensure maximum yield.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Isolation of Specific Compounds

Objective: To isolate and purify geniposide and crocins from the crude extract.

Method: High-Speed Counter-Current Chromatography (HSCCC)

  • Sample Preparation: The crude extract is dissolved in a suitable solvent mixture.

  • HSCCC System: A two-phase solvent system is selected based on the polarity of the target compounds. For instance, a chloroform-methanol-water system can be used.

  • Separation: The sample solution is injected into the equilibrated HSCCC column. The separation is performed at a specific flow rate and rotational speed.

  • Fraction Collection and Analysis: Fractions are collected at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compounds.

Bioactivity Assays

Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm. A decrease in nitrite concentration indicates inhibition of NO production.

Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in mice subjected to a forced swimming stressor.

  • Animal Acclimatization: Male Kunming mice are housed under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific time before the test.

  • Forced Swim Test: Each mouse is individually placed in a transparent glass cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom. The total duration of the test is 6 minutes.

  • Behavioral Scoring: The duration of immobility (when the mouse makes only the movements necessary to keep its head above water) is recorded during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[18][19]

Signaling Pathways and Mechanisms of Action

The bioactive compounds of Gardenia jasminoides exert their pharmacological effects by modulating various cellular signaling pathways.

Neuroprotective Effects of Geniposide: RAGE-Mediated Signaling

Geniposide has been shown to exert neuroprotective effects in models of Alzheimer's disease by interfering with the Receptor for Advanced Glycation End products (RAGE)-mediated signaling pathway.[5][15][17] Amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's, activate RAGE, leading to downstream inflammatory and apoptotic signaling. Geniposide can inhibit the binding of Aβ to RAGE, thereby suppressing the activation of pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15][17]

RAGE_Signaling Abeta Amyloid-β (Aβ) RAGE RAGE Abeta->RAGE Binds & Activates NFkB NF-κB Activation RAGE->NFkB Geniposide Geniposide Geniposide->RAGE Inhibits Binding Inflammation Neuroinflammation (TNF-α, IL-1β) NFkB->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage

Geniposide's inhibition of the RAGE signaling pathway.
Anti-inflammatory Effects of Crocetin: MEK1/JNK/NF-κB/iNOS and Nrf2/HO-1 Pathways

Crocetin exhibits potent anti-inflammatory properties by modulating the crosstalk between pro-inflammatory and antioxidant signaling pathways in macrophages.[10][20] It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the MEK1/JNK/NF-κB pathway, which leads to a decrease in the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[10][20] Concurrently, crocetin activates the Nrf2/HO-1 antioxidant pathway, which helps to resolve inflammation and protect cells from oxidative stress.[10][20]

Crocetin_Anti_inflammatory cluster_pro_inflammatory Pro-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS MEK1_JNK MEK1/JNK LPS->MEK1_JNK NFkB NF-κB MEK1_JNK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 HO1->NFkB Anti_inflammation Anti-inflammatory Response HO1->Anti_inflammation Crocetin Crocetin Crocetin->MEK1_JNK Crocetin->Nrf2

Crocetin's dual action on inflammatory and antioxidant pathways.
Antidepressant Effects of Gardenia jasminoides: PKA-CREB-BDNF Signaling Pathway

Extracts of Gardenia jasminoides have demonstrated rapid antidepressant effects, which are associated with the upregulation of the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the hippocampus.[16][18][21] This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival, all of which are often impaired in depression. The active constituents in the extract are thought to activate PKA, which in turn phosphorylates and activates CREB. Activated CREB then promotes the transcription of BDNF, leading to the observed antidepressant effects.[16][18]

Antidepressant_Pathway GJ_Extract Gardenia jasminoides Extract PKA PKA GJ_Extract->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) BDNF BDNF Expression pCREB->BDNF Promotes Transcription Synaptic_Plasticity Synaptic Plasticity & Neurogenesis BDNF->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect

Antidepressant mechanism via the PKA-CREB-BDNF pathway.

Conclusion

Gardenia jasminoides is a valuable source of diverse bioactive compounds with significant therapeutic potential. The iridoids, carotenoids, and phenolic compounds present in this plant have been shown to exert a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antidepressant activities. This guide has provided a summary of the key compounds, their quantitative analysis, detailed experimental protocols for their study, and an overview of their mechanisms of action at the molecular level. Further research into these compounds and their signaling pathways will be crucial for the development of new therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to Jasminoid A: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoid A is a naturally occurring sesquiterpenoid isolated from the roots of Jasminum sambac (L.) Ait. (Oleaceae). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and evaluation of its cytotoxic effects are presented. Furthermore, this guide includes diagrammatic representations of relevant experimental workflows to facilitate understanding and further research into this promising natural product.

Chemical Structure and Properties

This compound is a sesquiterpenoid, a class of secondary metabolites characterized by a 15-carbon skeleton. Its chemical structure was elucidated through extensive spectroscopic analysis.

Chemical Structure

The precise stereochemistry of this compound is crucial for its biological activity. The structure is characterized by a complex fused ring system.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₂[1]
Molecular Weight 232.32 g/mol [1]
CAS Number 1459784-57-6[1]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Optical Rotation Not Reported
Solubility Soluble in DMSO[1]

Table 1: Physicochemical Properties of this compound

Biological Activities

Preliminary studies on compounds isolated from the roots of Jasminum sambac have revealed potential biological activities, including cytotoxic effects. While specific studies on the signaling pathways of this compound are limited, the observed cytotoxicity suggests a potential role in cancer research.

Cytotoxicity

Extracts from the roots of Jasminum sambac, from which this compound is isolated, have demonstrated cytotoxic efficacy against various cancer cell lines. For instance, certain compounds from these extracts have shown potent activity against MCF-7 (human breast adenocarcinoma) cell lines.[2][3] The evaluation of the cytotoxic potential of pure this compound is a critical area for future research.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its cytotoxic activity.

Isolation of this compound

The following protocol is a general procedure for the isolation of sesquiterpenoids from Jasminum sambac roots, which can be adapted for the specific isolation of this compound.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_purification Purification start Air-dried and powdered roots of Jasminum sambac extraction Maceration with Dichloromethane (DCM) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract DCM Crude Extract filtration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel elution Gradient elution with n-hexane/ethyl acetate silica_gel->elution fractions Collection of fractions elution->fractions tlc TLC analysis of fractions fractions->tlc pooling Pooling of similar fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The air-dried and powdered roots of Jasminum sambac are extracted with dichloromethane (DCM) at room temperature. The solvent is then removed under reduced pressure to yield the crude DCM extract.[2]

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.[2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.[2]

  • Purification: The combined fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2]

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT/CCK-8 Assay cell_seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for 24 or 48 hours treatment->incubation2 add_reagent Add MTT or CCK-8 solution to each well incubation2->add_reagent incubation3 Incubate for a specified time add_reagent->incubation3 read_absorbance Measure absorbance with a microplate reader incubation3->read_absorbance

Caption: General workflow for a cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to adhere for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a further 24 or 48 hours. A vehicle control (e.g., DMSO) is also included.[3]

  • MTT/CCK-8 Addition: After the incubation period, MTT or CCK-8 solution is added to each well, and the plate is incubated according to the manufacturer's instructions.[3]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[3]

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given that many natural products with anticancer properties induce apoptosis, future research should investigate the effect of this compound on key apoptotic pathways.

G cluster_pathway Potential Apoptotic Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway JasminoidA This compound Mitochondria Mitochondria JasminoidA->Mitochondria DeathReceptors Death Receptors (e.g., Fas, TNFR) JasminoidA->DeathReceptors CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3_ext Caspase-3 activation Caspase8->Caspase3_ext Caspase3_ext->Apoptosis

Caption: Hypothetical apoptotic pathways for this compound.

Future Directions

This compound represents a promising natural product for further investigation. Key areas for future research include:

  • Complete Structure Elucidation: Full determination of the absolute stereochemistry of this compound.

  • Comprehensive Biological Screening: Evaluation of this compound against a wider panel of cancer cell lines and in other disease models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for preclinical and clinical studies and the generation of analogs for structure-activity relationship (SAR) studies.

References

Jasminoid A: A Secoiridoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoid A, a prominent secoiridoid glycoside primarily isolated from the genus Jasminum, has garnered significant interest within the scientific community for its potential therapeutic applications. Secoiridoids, a class of monoterpenoids characterized by a cleaved cyclopentane ring, are known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and underlying mechanisms of action. Particular focus is placed on its role as an antioxidant and anti-inflammatory agent, with an exploration of its modulatory effects on key signaling pathways, including NF-κB and Nrf2. This document synthesizes available quantitative data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Secoiridoids are a large and structurally diverse family of natural products found in various plant species, notably within the Oleaceae family, which includes olive trees and jasmine.[1] These compounds are biosynthetically derived from the cleavage of the cyclopentane ring of iridoids.[1] this compound is a representative secoiridoid found in several Jasminum species, including Jasminum officinale.[2]

The therapeutic potential of secoiridoids is well-documented, with related compounds like oleuropein and ligstroside from olive oil demonstrating significant antioxidant, anti-inflammatory, and other health-promoting benefits.[3][4] This guide focuses on the current understanding of this compound, aiming to provide a detailed technical resource for its further investigation and potential translation into therapeutic applications.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound (Predicted/General)

PropertyValueReference
Molecular FormulaC11H16O7(Predicted)
Molecular Weight260.24 g/mol (Predicted)
AppearanceWhite or off-white powder(General)
SolubilitySoluble in methanol, ethanol; sparingly soluble in water(General)

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of isolated this compound is limited in the available literature, studies on extracts of Jasminum species rich in secoiridoids, and on structurally related compounds like oleuropein and ligstroside, provide strong evidence for its potential efficacy.

Antioxidant Activity

The antioxidant properties of secoiridoids are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of plant extracts containing these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[5][6]

Table 2: Antioxidant Activity of Jasminum Extracts and Related Secoiridoids

SampleAssayIC50 / ActivityReference
Jasminum humile extractCytotoxicity (MCF-7)IC50: 9.3 ± 1.2 µg/mL[7]
Jasminum multiflorum extractAnti-inflammatoryIC50: 67.2 µg/mL[8]
Red Jasmine Rice ExtractDPPH-[9]
Jasminum species extractsDPPHVaried, with some showing potent activity[6][10]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Secoiridoids have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.[11]

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a major target for anti-inflammatory drug development. Studies on related secoiridoids suggest that this compound may also possess inhibitory activity against these enzymes.[11]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][13] Its activation leads to the transcription of numerous pro-inflammatory genes. Several natural compounds, including secoiridoids, have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response.[4][14] It is hypothesized that this compound exerts its anti-inflammatory effects at least in part through the downregulation of this pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[15][16] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.[17] Certain phytochemicals can activate the Nrf2 pathway, enhancing the cell's ability to combat oxidative stress, which is closely linked to inflammation.[18] The potential of this compound to activate this protective pathway warrants further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections outline general methodologies for key assays, which can be adapted for the specific investigation of this compound.

Isolation and Purification of this compound

This compound can be isolated from the dried aerial parts of Jasminum officinale or other Jasminum species. A general procedure involves:

  • Extraction: The plant material is powdered and extracted with a suitable solvent, typically methanol or ethanol, using techniques such as maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched in secoiridoids are further purified using column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Antioxidant Activity Assays
  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of DPPH solution (in methanol) to each well.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[5][6]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Prepare different concentrations of this compound.

  • Mix the this compound solutions with the ABTS•+ solution.

  • After a specific incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.[5]

Anti-inflammatory Activity Assays

Commercial enzyme inhibition assay kits are available for both COX and LOX. The general principle involves:

  • Incubating the respective enzyme (COX-1, COX-2, or LOX) with the substrate (e.g., arachidonic acid) in the presence and absence of this compound at various concentrations.

  • Measuring the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using spectrophotometric or fluorometric methods.

  • Calculating the percentage of enzyme inhibition and determining the IC50 value.[11]

  • Culture a suitable cell line (e.g., macrophages like RAW 264.7) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

  • Pre-treat the cells with different concentrations of this compound for a specific duration.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • A decrease in reporter activity indicates inhibition of the NF-κB pathway.[4]

  • Treat cells (e.g., hepatocytes or keratinocytes) with various concentrations of this compound for different time points.

  • Isolate the nuclear and cytosolic protein fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for Nrf2.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands and quantify the levels of nuclear Nrf2. An increase in nuclear Nrf2 indicates activation of the pathway.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces JasminoidA This compound JasminoidA->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces JasminoidA This compound JasminoidA->Keap1 Modulates?

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental_Workflow start Plant Material (Jasminum sp.) extraction Extraction & Fractionation start->extraction isolation Isolation of This compound (HPLC) extraction->isolation characterization Structural Characterization (NMR, MS) isolation->characterization bioassays In Vitro Bioassays isolation->bioassays antioxidant Antioxidant (DPPH, ABTS) bioassays->antioxidant anti_inflammatory Anti-inflammatory (COX, LOX, NF-κB, Nrf2) bioassays->anti_inflammatory end Lead Compound for Drug Development antioxidant->end anti_inflammatory->end

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, as a representative secoiridoid from the Jasminum genus, holds considerable promise as a lead compound for the development of new therapeutic agents, particularly for diseases with an inflammatory and oxidative stress component. While preliminary evidence from related compounds and plant extracts is encouraging, further research is critically needed to fully elucidate the pharmacological profile of pure this compound.

Future studies should focus on:

  • Isolation and full spectral characterization of this compound.

  • Comprehensive in vitro and in vivo evaluation of its antioxidant and anti-inflammatory activities to determine specific IC50 values.

  • Detailed mechanistic studies to confirm its effects on the NF-κB and Nrf2 signaling pathways and to identify its direct molecular targets.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential use in the prevention and treatment of a range of human diseases.

References

An In-depth Technical Guide to Iridoid Glycosides in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and structurally diverse class of monoterpenoid natural products widely distributed in the plant kingdom and are significant bioactive constituents in many traditional Chinese medicines (TCMs).[1][2] Characterized by a cyclopentan-[C]-pyran skeleton, these compounds are typically found as glycosides, most commonly bound to glucose.[3] Their diverse pharmacological activities, including neuroprotective, anti-inflammatory, hepatoprotective, hypoglycemic, and antitumor effects, have positioned them as promising candidates for modern drug development.[1][2] This technical guide provides a comprehensive overview of key iridoid glycosides found in TCM, their botanical sources, quantitative analysis, detailed experimental protocols for their study, and the molecular signaling pathways through which they exert their therapeutic effects.

Key Iridoid Glycosides in Traditional Chinese Medicine

Several iridoid glycosides are prominent in TCM due to their significant therapeutic properties and abundance in commonly used medicinal plants. This section focuses on five notable examples: Catalpol, Geniposide, Harpagoside, Aucubin, and Loganin.

Catalpol

Catalpol is a major iridoid glycoside found in the roots of Rehmannia glutinosa (地黄, Dì Huáng), a cornerstone herb in TCM used for treating a variety of conditions, including diabetes and age-related diseases.[4][5][6] It is known for its potent neuroprotective, anti-inflammatory, and hypoglycemic activities.[4][5]

Geniposide

Geniposide is the primary bioactive component isolated from the fruit of Gardenia jasminoides Ellis (栀子, Zhī Zǐ).[7] In TCM, it is used to clear heat, resolve toxicity, and cool the blood.[8] Geniposide exhibits a broad range of pharmacological effects, including anti-inflammatory, anti-diabetic, and hepatoprotective properties.[9][10]

Harpagoside

Harpagoside is a key active iridoid glycoside found in the roots of Scrophularia ningpoensis Hemsl. (玄参, Xuán Shēn), a TCM herb used to clear heat, cool the blood, and nourish yin.[11] It is particularly recognized for its potent anti-inflammatory and analgesic effects, making it a subject of interest for treating inflammatory conditions like arthritis.[11][12]

Aucubin

Aucubin is an iridoid glycoside found in various plants, including Plantago asiatica L. (车前子, Chē Qián Zǐ), which is used in TCM as a diuretic, to clear heat, and to brighten the eyes.[2] Aucubin has demonstrated significant hepatoprotective, anti-inflammatory, and antioxidant activities.[13][14][15]

Loganin

Loganin is an iridoid glycoside present in the seeds of Strychnos nux-vomica L. (马钱子, Mǎ Qián Zǐ), a TCM herb used with caution due to its toxicity, for resolving swelling and alleviating pain.[9][16] Loganin itself possesses neuroprotective and anti-inflammatory properties.[12][17]

Data Presentation: Quantitative Analysis

The concentration of iridoid glycosides in medicinal plants can vary depending on the species, cultivar, developmental stage, and processing methods.[18][19][20] The following tables summarize the quantitative data for the highlighted iridoid glycosides in their respective TCM sources and their effective dosages in pharmacological studies.

Table 1: Concentration of Iridoid Glycosides in Traditional Chinese Medicines

Iridoid GlycosideTraditional Chinese MedicinePlant PartConcentration RangeReference
CatalpolRehmannia glutinosa (地黄)Root0.91% - 3.89% (dry weight)[13][19]
1.25% (dry weight) in a specific variety[21]
GeniposideGardenia jasminoides (栀子)Fruit2.035 ± 0.004% in unripe fruit[20]
66.27 - 73.44 mg/g[22][23]
HarpagosideScrophularia ningpoensis (玄参)Root0.13% (in a specific extract)[24]
AucubinPlantago asiatica (车前子)LeafUp to 0.27% (dry weight) in Plantago species[2]
LoganinStrychnos nux-vomica (马钱子)Fruit PulpHigh concentration relative to other parts[25]

Table 2: Effective Dosages of Iridoid Glycosides in Pharmacological Studies

Iridoid GlycosidePharmacological ActivityModelEffective DosageReference
CatalpolNeuroprotectionGerbil cerebral ischemia modelNot specified[21]
GeniposideAnti-inflammatoryRat paw edema model100 mg/kg (oral)[26]
HepatoprotectionMouse modelsBelow 220 mg/kg/day[27]
NeuroprotectionAPP/PS1 transgenic mice25 mg/kg for 3 months (intragastric)[10]
HarpagosideAnti-inflammatory (TNF-α inhibition)THP-1 cellsEC50 of 49 ± 3.5 µg/mL (metabolically activated extract)[16]
AucubinHepatoprotectionRat liver ischemia-reperfusion injury model1, 5, and 10 mg/kg/day (intraperitoneal)[28][29]
LoganinNeuroprotectionRat intracerebral hemorrhage model2.5, 5, and 10 mg/kg[30]
NeuroprotectionSMAΔ7 mice20 mg/kg/day[12]

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides

The following is a general protocol for the extraction and isolation of iridoid glycosides from plant materials, which can be adapted based on the specific compound and plant matrix.

Objective: To extract and isolate iridoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Rehmannia glutinosa)

  • Solvents: Methanol, ethanol, ethyl acetate, n-butanol, water

  • Rotary evaporator

  • Chromatography column (e.g., silica gel, Sephadex LH-20)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system for purification

Protocol:

  • Extraction:

    • Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

    • Alternatively, use sonication or reflux extraction to improve efficiency. For instance, ultrasonic extraction can be performed for 30-60 minutes.

  • Solvent Partitioning:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Monitor the fractions using TLC, visualizing the spots with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heating.

  • Further Purification:

    • Combine fractions containing the target iridoid glycoside and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved using preparative HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

G Start Dried Plant Material Extraction Extraction (Methanol/Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Solvent Partitioning (e.g., with Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction Partitioning->n_Butanol_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) n_Butanol_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) Fraction_Collection->Purification Isolated_Compound Isolated Iridoid Glycoside Purification->Isolated_Compound

General workflow for extraction and isolation.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC protocol for the quantification of iridoid glycosides in plant extracts.

Objective: To quantify the concentration of a specific iridoid glycoside (e.g., catalpol) in a plant extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Reference standard of the iridoid glycoside (e.g., catalpol)

  • HPLC-grade solvents: Acetonitrile, methanol, water

  • Formic acid or phosphoric acid

  • Syringe filters (0.45 µm)

  • Plant extract prepared as described previously and dissolved in the mobile phase

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh the reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh the dried plant extract and dissolve it in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example for Catalpol): [21]

    • Column: Gemini C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid (v/v)

    • Flow Rate: 0.6 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the peak area of the target analyte.

    • Calculate the concentration of the iridoid glycoside in the sample using the regression equation from the calibration curve.

Signaling Pathways and Mechanisms of Action

Iridoid glycosides exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the mechanisms of action for some of the key compounds.

Neuroprotective Effects of Catalpol

Catalpol has been shown to exert neuroprotective effects through multiple pathways, including the inhibition of inflammation and apoptosis, and the activation of antioxidant responses.[18][19][23][30][31]

G cluster_0 Anti-inflammatory Pathway cluster_1 Anti-apoptotic Pathway cluster_2 Antioxidant Pathway Catalpol Catalpol NFkB NF-κB Catalpol->NFkB inhibits p53 p53 Catalpol->p53 inhibits Keap1 Keap1 Catalpol->Keap1 inhibits LPS LPS LPS->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces

Neuroprotective signaling pathways of Catalpol.
Anti-inflammatory Effects of Geniposide

Geniposide's anti-inflammatory effects are mediated, in part, by the inhibition of key inflammatory signaling pathways such as RhoA/p38MAPK/NF-κB.[32]

G Geniposide Geniposide RhoA RhoA Geniposide->RhoA inhibits p38MAPK p38 MAPK Geniposide->p38MAPK inhibits NFkB NF-κB Geniposide->NFkB inhibits LPS LPS LPS->RhoA activates RhoA->p38MAPK activates p38MAPK->NFkB activates Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response induces

Anti-inflammatory signaling pathway of Geniposide.
Anti-inflammatory Effects of Harpagoside

Harpagoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.[25][33]

G Harpagoside Harpagoside IkB_alpha IκB-α Harpagoside->IkB_alpha prevents degradation LPS LPS LPS->IkB_alpha degrades NFkB NF-κB IkB_alpha->NFkB releases COX2_iNOS COX-2 and iNOS Expression NFkB->COX2_iNOS induces

Anti-inflammatory signaling pathway of Harpagoside.
Hepatoprotective Effects of Aucubin

Aucubin protects the liver from injury by inhibiting inflammatory pathways, reducing oxidative stress, and preventing apoptosis.[13][34] One of the key mechanisms is the inhibition of the HMGB1/TLR-4/NF-κB signaling pathway.[13]

G Aucubin Aucubin HMGB1 HMGB1 Aucubin->HMGB1 inhibits TLR4 TLR-4 Aucubin->TLR4 inhibits NFkB NF-κB Aucubin->NFkB inhibits Liver_Injury Liver Injury (e.g., Ischemia-Reperfusion) Liver_Injury->HMGB1 releases HMGB1->TLR4 activates TLR4->NFkB activates Inflammation_Apoptosis Inflammation and Apoptosis NFkB->Inflammation_Apoptosis induces

Hepatoprotective signaling pathway of Aucubin.

Conclusion

Iridoid glycosides are a vital component of the therapeutic arsenal of traditional Chinese medicine, with a growing body of scientific evidence supporting their diverse pharmacological activities. The compounds highlighted in this guide—Catalpol, Geniposide, Harpagoside, Aucubin, and Loganin—demonstrate significant potential for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and liver diseases. Further research into their pharmacokinetics, bioavailability, and clinical efficacy is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these valuable natural products.

References

An In-depth Technical Guide to the Phytochemical Analysis of Jasminum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines renowned for their fragrant flowers and traditional medicinal applications.[1] These plants are a rich reservoir of bioactive phytochemicals, including flavonoids, terpenoids, secoiridoids, and phenolic compounds, which contribute to their diverse pharmacological properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4][5] This technical guide provides a comprehensive overview of the phytochemical analysis of Jasminum species, intended for researchers, scientists, and professionals in drug development. It details experimental protocols for the extraction, fractionation, and characterization of these bioactive compounds, presents quantitative data in structured tables for comparative analysis, and illustrates key experimental workflows and signaling pathways using Graphviz diagrams. This document aims to serve as a practical resource for harnessing the therapeutic potential of Jasminum species.

Introduction to the Phytochemistry of Jasminum Species

Jasminum species are distributed across tropical and subtropical regions of Asia, Africa, and Europe.[5] Traditional medicine systems have long utilized various parts of these plants, including leaves, flowers, and roots, to treat a range of ailments such as fever, ulcers, and skin diseases.[6] The medicinal efficacy of Jasminum is attributed to its complex phytochemical profile.

The major classes of chemical constituents identified in Jasminum species include:

  • Flavonoids and Phenolic Compounds: Such as quercetin, kaempferol, rutin, and gallic acid, which are known for their potent antioxidant and anti-inflammatory properties.[1][3][7]

  • Terpenoids: Including monoterpenoids like linalool and sesquiterpenoids, which are major components of their essential oils and contribute to their characteristic aroma and antimicrobial effects.[8]

  • Secoiridoids: A class of monoterpenoids that are characteristic of the Oleaceae family and have demonstrated various biological activities.[9][10]

  • Glycosides: Many of the flavonoids and secoiridoids exist in glycosidic forms.[3][9]

  • Alkaloids, Saponins, and Tannins: These compounds are also present and contribute to the overall bioactivity of the plant extracts.[7][9][11]

The composition and concentration of these phytochemicals can vary significantly depending on the species, the part of the plant used, geographical location, and extraction method.[3][12]

Methodologies for Phytochemical Analysis

A systematic approach is crucial for the comprehensive phytochemical analysis of Jasminum species. This typically involves sample preparation, extraction of bioactive compounds, fractionation and purification, and finally, identification and quantification.

Plant Material Collection and Preparation
  • Collection: Fresh plant material (e.g., leaves, flowers, stems, roots) should be collected and properly identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying: The collected plant material is washed thoroughly with distilled water to remove any debris and then shade-dried at room temperature to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical and depends on the nature of the target compounds.

Experimental Protocol: Soxhlet Extraction [13][14]

  • Apparatus: Soxhlet extractor, round bottom flask, condenser, heating mantle.

  • Procedure:

    • Weigh approximately 50 g of the powdered plant material and place it in a thimble made of cellulose filter paper.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the round bottom flask with a suitable solvent (e.g., methanol, ethanol, hexane) to about two-thirds of its volume.[13][14] The choice of solvent depends on the polarity of the target phytochemicals.

    • Assemble the apparatus and heat the solvent using a heating mantle.

    • As the solvent vaporizes, it travels up to the condenser, where it cools and drips into the thimble containing the plant material.

    • The extract seeps through the pores of the thimble and fills the main chamber. Once the solvent reaches the top of the siphon tube, it is siphoned back into the round bottom flask.

    • This process is repeated for several cycles (typically 6-8 hours) until the solvent in the siphon tube becomes colorless, indicating that the extraction is complete.

    • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Experimental Protocol: Maceration [15]

  • Procedure:

    • Place a known weight of the powdered plant material in a stoppered container.

    • Add a suitable solvent (e.g., methanol) in a ratio of 1:20 (plant material:solvent).[13]

    • Allow the mixture to stand at room temperature for a period of 3 to 7 days with frequent agitation.

    • Filter the mixture through Whatman filter paper.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Fractionation and Isolation

Crude extracts are complex mixtures of compounds. Fractionation and isolation are necessary to separate individual compounds or classes of compounds.

Experimental Protocol: Column Chromatography [14]

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used as the stationary phase.[14]

  • Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.[14]

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

Phytochemical Screening (Qualitative Analysis)

Preliminary phytochemical screening provides a qualitative indication of the presence of different classes of compounds.

Table 1: Qualitative Phytochemical Tests

Phytochemical ClassTestProcedurePositive Result
Alkaloids Mayer's TestTo 1 mL of extract, add a few drops of Mayer’s reagent.Formation of a cream-colored precipitate.[16]
Flavonoids Shinoda TestTo the extract, add a few fragments of magnesium ribbon and concentrated HCl.Appearance of a pink to magenta color.[11]
Saponins Froth TestShake 1 mL of extract vigorously with 5 mL of distilled water.Formation of a stable froth.[16]
Tannins Ferric Chloride TestTo 1 mL of extract, add a few drops of 5% ferric chloride solution.Formation of a blue-black or greenish-black precipitate.[17]
Terpenoids Salkowski TestTo 1 mL of extract, add 2 mL of chloroform and 3 mL of concentrated H₂SO₄.Formation of a reddish-brown coloration at the interface.[16]
Glycosides Keller-Killiani TestTo the extract, add glacial acetic acid, a few drops of FeCl₃, and concentrated H₂SO₄.A brown ring at the interface indicates the presence of glycosides.[11]
Quantitative Analysis and Compound Identification

2.5.1. Spectrophotometric Methods

These methods are used for the quantification of total phenolic and flavonoid content.

Experimental Protocol: Total Phenolic Content (Folin-Ciocalteu Method) [3]

  • Reagents: Folin-Ciocalteu reagent, Gallic acid (standard), Sodium carbonate solution (7.5% w/v).

  • Procedure:

    • Mix 0.5 mL of the plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

    • Incubate the mixture at room temperature for 2 hours.

    • Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

    • Prepare a standard curve using different concentrations of gallic acid.

    • Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[3]

Experimental Protocol: Total Flavonoid Content (Aluminum Chloride Method) [18]

  • Reagents: Aluminum chloride (2% in methanol), Quercetin (standard).

  • Procedure:

    • Mix 1 mL of the plant extract with 1 mL of 2% aluminum chloride solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 430 nm.

    • Prepare a standard curve using different concentrations of quercetin.

    • Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

2.5.2. Chromatographic and Spectroscopic Techniques

These techniques are essential for the separation, identification, and quantification of individual phytochemicals.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [19][20][21]

  • Sample Preparation: The essential oil or a volatile fraction of the extract is diluted in a suitable solvent like hexane or methanol.

  • GC-MS System: An Agilent GC-MS system (or equivalent) is commonly used.[19][20]

  • GC Conditions:

    • Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[19][20]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[20]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initially 50°C for 3 min, then ramped to 300°C at a rate of 10°C/min, and held for 3 min.[19]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[20]

    • Mass Range: 40-550 amu.

  • Compound Identification: The identification of compounds is achieved by comparing their mass spectra with those in standard libraries such as NIST and Wiley.[20] The retention indices are also compared with literature values.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) [12]

  • Sample Preparation: The extract is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter.

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD detection at specific wavelengths (e.g., 280 nm for phenolic acids, 320 nm for flavonoids).

  • Quantification: Quantification is performed by comparing the peak areas of the compounds in the sample with those of authentic standards.

Quantitative Phytochemical Data

The following tables summarize the quantitative data for key phytochemicals found in various Jasminum species.

Table 2: Total Phenolic and Flavonoid Content in Jasminum Species (Leaves)

SpeciesTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Jasminum multiflorum167.3 ± 0.1444.4 ± 0.04[12]
Jasminum officinale133.4 ± 0.2834.7 ± 0.09[12]
Jasminum humile88.0 ± 0.1438.3 ± 0.01[12]
Jasminum azoricum56.9 ± 0.4246.3 ± 0.16[12]
Jasminum sambac (Arabian Nights)47.3 ± 0.1239.2 ± 0.01[12]
Jasminum sambac (Grand Duke of Tuscany)50.2 ± 0.0440.5 ± 0.14[12]

Table 3: Major Volatile Compounds in the Essential Oil of Jasminum grandiflorum

CompoundPercentage Composition (%)Reference
Benzyl acetate23.7 - 37.0[8][22]
Benzyl benzoate20.7 - 34.7[8][22]
Linalool8.2 - 9.6[8][22]
Phytol10.9[22]
Isophytol3.3 - 5.5[8][22]
(Z)-Jasmone5.0[8]
Eugenol2.1 - 2.5[8][22]
Geranyl linalool3.0[22]

Table 4: Phytochemical Composition of Jasminum sambac Flower Extract

Compound ClassMajor ConstituentsReference
Volatile Oils Benzyl acetate, Linalool, (E,E)-α-farnesene, Indole[3][4]
Iridoid Glycosides Sambacosides A-E[4]
Flavonoids Hesperidin, Rutin[9][23]
Phenylethanoid Glycosides Phenylethyl primeveroside[9]
Other Oleanolic acid, Daucosterol[9]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways can aid in understanding the complex processes involved in phytochemical research.

General Workflow for Phytochemical Analysis

G A Plant Material Collection & Preparation B Extraction (Soxhlet/Maceration) A->B C Crude Extract B->C D Fractionation (Column Chromatography) C->D F Qualitative Analysis (Phytochemical Screening) C->F E Fractions D->E G Quantitative Analysis E->G K Bioactivity Studies E->K H Spectrophotometry (Total Phenolics/Flavonoids) G->H I Chromatography (HPLC, GC-MS) G->I J Compound Identification & Quantification I->J

Caption: General workflow for phytochemical analysis of Jasminum species.

Signaling Pathways Modulated by Jasminum Phytochemicals

Bioactive compounds from Jasminum species have been shown to exert their anticancer effects by modulating key cellular signaling pathways.

4.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer. Phytochemicals from Jasminum sambac, such as hesperidin and quercetin, have been shown to inhibit this pathway.[23]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Jasminum Jasminum Phytochemicals (Hesperidin, Quercetin) Jasminum->PI3K Inhibition Jasminum->AKT Inhibition Jasminum->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Jasminum phytochemicals.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain compounds in jasmine can modulate this pathway, contributing to their anticancer effects.[1]

G Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Jasminum Jasminum Phytochemicals Jasminum->RAF Modulation

Caption: Modulation of the MAPK signaling pathway by Jasminum phytochemicals.

4.2.3. Apoptosis Induction Pathway

Jasminum compounds can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[24]

G Jasminum Jasminum Phytochemicals Bax Bax (Pro-apoptotic) Jasminum->Bax Increase Bcl2 Bcl-2 (Anti-apoptotic) Jasminum->Bcl2 Decrease Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by Jasminum phytochemicals.

Conclusion

Jasminum species represent a valuable source of diverse bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the methodologies for the phytochemical analysis of these plants, from sample preparation to advanced analytical techniques. The quantitative data and experimental protocols presented herein are intended to facilitate further research into the pharmacological properties of Jasminum and the development of new therapeutic agents. The elucidation of the mechanisms of action, including the modulation of key signaling pathways, underscores the importance of these natural products in modern drug discovery. Future research should focus on the isolation and characterization of novel compounds, as well as in-depth in vivo and clinical studies to validate the therapeutic efficacy of Jasminum extracts and their purified constituents.

References

The Biosynthesis of Jasmonates in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

November 20, 2025

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] The quintessential member of this family is jasmonic acid (JA), first isolated from the fungus Lasiodiplodia theobromae and its methyl ester, methyl jasmonate (MeJA), identified in the essential oil of Jasminum grandiflorum.[1][2] The name "jasmonate" itself is derived from the jasmine plant, renowned for these fragrant compounds.[3] This guide provides an in-depth technical overview of the biosynthesis of jasmonates.

It is important to note that a search of the scientific literature did not yield specific information on a compound named "Jasminoid A." Therefore, this document will focus on the well-established and scientifically validated biosynthesis pathway of jasmonic acid, which serves as the precursor for the diverse array of jasmonate-related compounds found in plants.

The Octadecanoid Pathway: Biosynthesis of Jasmonic Acid

The primary pathway for jasmonic acid biosynthesis is the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes.[1] This multi-step process involves the enzymatic conversion of α-linolenic acid, a common fatty acid in plant membranes.

Chloroplast-Localized Events

The initial steps of jasmonate synthesis occur within the chloroplasts.[1]

  • Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from plastid membranes, a process mediated by phospholipases.[4]

  • Oxygenation by Lipoxygenase (LOX): α-Linolenic acid is then oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

  • Dehydration by Allene Oxide Synthase (AOS): The 13-HPOT is rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid, by the enzyme allene oxide synthase (AOS).[4]

  • Cyclization by Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form (9S,13S)-12-oxo-phytodienoic acid (OPDA).[4]

Peroxisome-Localized Events

OPDA is then transported from the chloroplast to the peroxisome for the final steps of jasmonic acid synthesis.[1]

  • Reduction by OPDA Reductase (OPR): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid.

  • β-Oxidation: The final conversion to (+)-7-iso-jasmonic acid occurs through a series of three cycles of β-oxidation. This process shortens the carboxylic acid side chain. Subsequently, jasmonic acid is formed through spontaneous isomerization.[1]

Key Enzymes in Jasmonate Biosynthesis

The following table summarizes the key enzymes involved in the jasmonic acid biosynthetic pathway.

EnzymeAbbreviationLocalizationSubstrateProduct
LipoxygenaseLOXChloroplastα-Linolenic Acid(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)
Allene Oxide SynthaseAOSChloroplast13-HPOT12,13(S)-epoxy-octadecatrienoic acid
Allene Oxide CyclaseAOCChloroplast12,13(S)-epoxy-octadecatrienoic acid(9S,13S)-12-oxo-phytodienoic acid (OPDA)
12-oxophytodienoate ReductaseOPRPeroxisomeOPDA3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid

Jasmonate Derivatives

Jasmonic acid can be further metabolized into a variety of active or inactive derivatives.[1] These modifications contribute to the diverse signaling roles of jasmonates. Common derivatives include:

  • Methyl Jasmonate (MeJA): A volatile compound formed by the methylation of jasmonic acid.[1]

  • Jasmonoyl-isoleucine (JA-Ile): An amino acid conjugate that is a critical signaling molecule in plant defense.

  • Tuberonic acid (12-hydroxyjasmonic acid): Involved in processes like tuber formation in potatoes.[5]

Experimental Protocols

The elucidation of the jasmonate biosynthetic pathway has been made possible through a variety of experimental techniques. Below are generalized protocols for key experiments.

Enzyme Assays
  • Lipoxygenase (LOX) Activity Assay:

    • Prepare a crude protein extract from plant tissue.

    • Incubate the extract with a solution of linolenic acid.

    • Monitor the formation of conjugated dienes, a product of LOX activity, by measuring the increase in absorbance at 234 nm using a spectrophotometer.

  • Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Assay:

    • Incubate a protein extract with 13-HPOT (the product of the LOX reaction).

    • The reaction is terminated at various time points.

    • The products (OPDA) are extracted with an organic solvent (e.g., ethyl acetate).

    • The extracted products are then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolite Profiling
  • Extraction of Jasmonates:

    • Homogenize plant tissue in a solvent mixture, typically containing an organic solvent like ethyl acetate or methanol, often with an acidic aqueous phase to improve extraction efficiency.

    • Include internal standards (e.g., deuterated jasmonic acid) for accurate quantification.

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • The extracted metabolites are separated using a liquid chromatography system.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Specific parent and daughter ion transitions are monitored for each jasmonate to ensure accurate identification and quantification.

Visualizations

Diagram of the Jasmonic Acid Biosynthesis Pathway

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_derivatives Derivatives alpha_linolenic_acid α-Linolenic Acid hp13_hpot 13-HPOT alpha_linolenic_acid->hp13_hpot LOX allene_oxide Allene Oxide hp13_hpot->allene_oxide AOS opda OPDA allene_oxide->opda AOC opda_perox OPDA opda->opda_perox Transport opr_product OPC-8:0 opda_perox->opr_product OPR3 ja Jasmonic Acid opr_product->ja 3x β-oxidation meja Methyl Jasmonate (MeJA) ja->meja JMT ja_ile Jasmonoyl-isoleucine (JA-Ile) ja->ja_ile JAR1

Caption: The biosynthetic pathway of jasmonic acid and its primary derivatives.

Experimental Workflow for Jasmonate Analysis

experimental_workflow plant_tissue Plant Tissue Collection extraction Metabolite Extraction (e.g., Ethyl Acetate) plant_tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: A generalized workflow for the extraction and analysis of jasmonates from plant tissues.

Conclusion

The biosynthesis of jasmonic acid via the octadecanoid pathway is a fundamental process in plant biology, giving rise to a diverse suite of signaling molecules that are essential for plant survival and interaction with the environment. Understanding this pathway is crucial for researchers in plant science and for professionals in drug development who may seek to harness the bioactivity of these compounds or engineer plants with enhanced defensive capabilities. While the specific compound "this compound" remains uncharacterized in the current body of scientific literature, the foundational knowledge of jasmonate biosynthesis provides a robust framework for the study of this important class of plant hormones.

References

In Vitro Mechanism of Action of Jasmonates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial focus of this guide was on Jasminoid A, a thorough review of the scientific literature indicates a greater abundance of research on closely related compounds, particularly methyl jasmonate. Therefore, this document will focus on the well-documented in vitro mechanisms of action of jasmonates, with a primary emphasis on methyl jasmonate, as a proxy for understanding the potential activities of this compound.

Introduction

Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth, development, and defense responses. In recent years, these compounds have garnered significant attention from the scientific community for their potential therapeutic applications, particularly in oncology and immunology. In vitro studies have demonstrated that jasmonates, most notably methyl jasmonate, exhibit potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro mechanisms of action of jasmonates, with a focus on their effects on cancer cells. It is intended for researchers, scientists, and drug development professionals.

Anti-Cancer Mechanisms of Action

Jasmonates exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed. The key pathways and processes involved are detailed below.

Induction of Apoptosis

A primary mechanism by which jasmonates inhibit cancer cell growth is through the induction of apoptosis. This process is multifaceted and involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Methyl jasmonate has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by triggering the DDIT3-TNFRSF10B-CASP axis.[1] It has also been observed to induce apoptosis in A549 human lung adenocarcinoma cells through the induction of Bax/Bcl-XS and the activation of caspase-3, a key executioner caspase.[2] This process is often mediated by an increase in reactive oxygen species (ROS).[2]

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intrinsic_apoptosis Jasmonates Jasmonates (e.g., Methyl Jasmonate) ROS ↑ Reactive Oxygen Species (ROS) Jasmonates->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax/Bcl-xS Mitochondria->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by jasmonates.

In addition to the intrinsic pathway, jasmonates can also trigger the extrinsic apoptosis pathway. Studies have shown that methyl jasmonate can induce apoptosis in NSCLC cells via the death receptor pathway.[1]

Cell Cycle Arrest

Jasmonates have been observed to arrest the cell cycle at various phases in different cancer cell lines, thereby inhibiting proliferation. This effect is often a precursor to apoptosis.

Inhibition of Key Signaling Pathways

The anti-cancer activity of jasmonates is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

Methyl jasmonate can stimulate MAPK-stress signaling in leukemia cells, contributing to its anti-cancer effects.[3]

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mapk_pathway Jasmonates Jasmonates MAPK_Stress MAPK-Stress Signaling Jasmonates->MAPK_Stress Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) MAPK_Stress->Cellular_Response

Caption: Modulation of MAPK signaling by jasmonates.

Anti-Inflammatory Mechanisms of Action

Jasmonates also exhibit significant anti-inflammatory properties, which are relevant to both cancer and inflammatory diseases.

Inhibition of Inflammatory Mediators

Extracts from Jasminum species have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4] This leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes. The anti-inflammatory effects of Gardenia jasminoides extracts have been linked to the suppression of JNK2/1 signaling pathways.[5]

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anti_inflammatory_pathway Jasmonates Jasmonates COX2 COX-2 Jasmonates->COX2 LOX5 5-LOX Jasmonates->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Anti-inflammatory action of jasmonates.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of various jasmonates and plant extracts containing these compounds from in vitro studies.

Compound/ExtractCell LineAssayIC50 ValueReference
Jasminum humile extractMCF-7 (Breast Cancer)MTT9.3 ± 1.2 µg/mL[6]
Jasmine oilA431 (Skin Cancer)MTTNot specified, but potent[7]
Jasmine oilU-87 MG (Brain Cancer)MTTNot specified, but potent[7]
Methyl JasmonateMurine Myeloma cell linesNot specified≤ 1.5 mM (for 15 of 16 cell lines)[8]
Methyl JasmonateT-47D (Breast Cancer)Not specified2 mM (47% survival)[8]
Methyl JasmonateMDA-MB-361 (Breast Cancer)Not specified2 mM (78% survival)[8]
Compound 1 from J. sambacMCF-7 (Breast Cancer)CCK-838.5 µM (24h)[9]
Compound 7 from J. sambacMCF-7 (Breast Cancer)CCK-835.94 µM (48h)[9]
Compound/ExtractAssayIC50 ValueReference
Jasminum lanceolarium extractsPhospholipase A2 inhibition1.76-5.22 mg/mL[4]
Jasminum multiflorum leaf extractProtein denaturation425 µg/mL[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the jasmonate compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well.

  • Treatment: After 24 hours, treat the cells with different concentrations of the test compound.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the jasmonate compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., caspases, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

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experimental_workflow Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with Jasmonates Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay Flow_Cytometry Apoptosis Assay (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro analysis.

Conclusion

The in vitro evidence strongly suggests that jasmonates, particularly methyl jasmonate, are a promising class of compounds with significant anti-cancer and anti-inflammatory activities. Their ability to selectively induce apoptosis in cancer cells and modulate key signaling pathways highlights their therapeutic potential. Further research is warranted to elucidate the precise mechanisms of action of specific jasmonates like this compound and to translate these in vitro findings into clinical applications. This guide provides a foundational understanding of the current knowledge and methodologies for researchers in this field.

References

Unveiling the Antioxidant Potential of Bioactive Compounds from Gardenia jasminoides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "Jasminoid A" is not a standardized or widely recognized identifier for a specific chemical compound in peer-reviewed literature. This guide, therefore, focuses on the well-characterized and extensively researched antioxidant compounds isolated from the fruit of Gardenia jasminoides Ellis, namely the iridoid glycoside geniposide , its aglycone genipin , and the carotenoid crocin . These compounds are the primary contributors to the plant's potent antioxidant properties.

Executive Summary

Gardenia jasminoides Ellis has a long history of use in traditional medicine, and modern scientific inquiry has identified its key bioactive constituents as potent antioxidant agents. This technical guide provides a comprehensive overview of the antioxidant properties of geniposide, genipin, and crocin. It is designed to be a valuable resource for researchers and professionals in drug development by presenting quantitative antioxidant data, detailed experimental protocols for key assays, and a visual representation of the underlying molecular mechanisms, primarily the activation of the Nrf2 signaling pathway. The compiled data and methodologies aim to facilitate further research and development of these natural compounds for therapeutic applications.

Quantitative Antioxidant Activity

The antioxidant capacities of geniposide and crocin have been evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Gardenia jasminoides Compounds and Extracts

Compound/ExtractIC50 Value (µg/mL)Source
Gardenia jasminoides Essential Oil19.05[1]
Gardenia jasminoides Leaves Extract6.93[2]

Table 2: ABTS Radical Cation Scavenging Activity of Gardenia jasminoides Compounds

CompoundIC50 Value (ppm)Source
Geniposide684[3]
Crocin549[3]

Core Antioxidant Mechanism: The Nrf2 Signaling Pathway

A primary mechanism by which geniposide and crocin exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to oxidative stress or in the presence of Nrf2 activators like geniposide and crocin, this interaction is disrupted.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[7] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.[4][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Geniposide Geniposide / Crocin Geniposide->Nrf2_Keap1 Disrupts Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Geniposide Cellular Protection

Figure 1: Nrf2 Signaling Pathway Activation by Geniposide and Crocin.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test compounds (Geniposide, Genipin, Crocin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (wavelength set to ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Sample DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Figure 2: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (Geniposide, Genipin, Crocin)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (wavelength set to ~734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of dilutions from the stock solution.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value is determined from the plot of scavenging percentage against the concentration of the test sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. This assay provides a more biologically relevant measure of antioxidant activity.

Materials:

  • Human cell line (e.g., HepG2, HaCaT)

  • Cell culture medium and supplements

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Test compounds (Geniposide, Genipin, Crocin)

  • Positive control (e.g., Quercetin)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black-walled plate at an appropriate density and allow them to adhere and grow to confluence (typically 24 hours).

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compounds or positive control in culture medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add a solution of DCFH-DA (e.g., 25 µM) in culture medium to each well.

    • Incubate for 1 hour to allow the cells to take up the probe.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess probe.

    • Add a solution of AAPH (e.g., 600 µM) in PBS to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The CAA value is calculated as the percentage reduction of the AUC for the sample-treated cells compared to the control (AAPH only).

CAA_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_measurement Measurement & Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compound (1 hr) Seed->Treat Load_probe Load with DCFH-DA (1 hr) Treat->Load_probe Induce_stress Induce Oxidative Stress with AAPH Load_probe->Induce_stress Measure_fluorescence Measure Fluorescence (kinetic, 1 hr) Induce_stress->Measure_fluorescence Calculate_CAA Calculate CAA Value (AUC reduction) Measure_fluorescence->Calculate_CAA

Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion and Future Directions

The bioactive compounds from Gardenia jasminoides, specifically geniposide, genipin, and crocin, demonstrate significant antioxidant properties through direct radical scavenging and, more importantly, through the modulation of the Nrf2 signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into their therapeutic potential. Future research should focus on in vivo studies to validate these antioxidant effects in preclinical models of diseases associated with oxidative stress. Furthermore, elucidation of the precise molecular interactions between these compounds and the components of the Nrf2 pathway could lead to the development of novel and potent antioxidant therapies. The exploration of synergistic effects between these compounds may also unveil enhanced therapeutic efficacy.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A, also known as geniposide, is an iridoid glucoside extracted from the fruits of Gardenia jasminoides. Traditional medicine has long utilized these extracts for their therapeutic properties. Modern scientific investigation has increasingly focused on the specific bioactive compounds within these extracts, with this compound emerging as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for its evaluation.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary molecular targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes, which include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The key MAPK families involved in inflammation are p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

This compound has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS.[2] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound (Geniposide)

CytokineCell Type/ModelStimulantThis compound ConcentrationInhibition (%) / EffectIC50 ValueReference
TNF-α RAW 264.7 MacrophagesLPS25, 50 µMSignificant suppression310.3 µM[3]
RAW 264.7 MacrophagesLPS-Down-regulated expression-[1]
IL-1β RAW 264.7 MacrophagesLPS-Down-regulated expression-[1]
IL-6 RAW 264.7 MacrophagesLPS10, 25, 50 µMMeaningful suppression1454 µM[3]
RAW 264.7 MacrophagesLPS-Down-regulated expression-[1]

Table 2: Inhibition of Other Inflammatory Mediators by this compound (Geniposide)

MediatorCell Type/ModelStimulantThis compound ConcentrationInhibition (%) / EffectIC50 ValueReference
Nitric Oxide (NO) RAW 264.7 MacrophagesLPS10, 25, 50 µMSignificant reduction135.9 µM[3]
Prostaglandin E2 (PGE2) Murine MacrophagesLPS-Inhibition of production-[2]
Inducible Nitric Oxide Synthase (iNOS) Murine MacrophagesLPS-Reduced mRNA and protein expression-[2]
Cyclooxygenase-2 (COX-2) Murine MacrophagesLPS-Reduced mRNA and protein expression-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells are a commonly used in vitro model for studying inflammation.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a designated period (e.g., 24 hours).[4]

Cell Viability Assay (MTT Assay)

The MTT assay is used to assess the cytotoxicity of this compound.

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1x10^4 cells/well and treated with different concentrations of this compound for 24 or 48 hours.[3]

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4]

  • The plate is incubated for an additional 4 hours at 37°C.[4]

  • The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • RAW 264.7 cells are treated with this compound and/or LPS as described above.

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5]

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm.[6]

  • The concentration of nitrite is determined using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

  • The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[7]

  • After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.

  • The plates are washed again, and streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.

  • After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).

  • The absorbance is measured at 450 nm, and the cytokine concentration in the samples is determined from the standard curve.[8]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their corresponding total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB IkBa_p->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces transcription JasminoidA This compound JasminoidA->IKK Inhibits G cluster_0 LPS-Induced MAPK Signaling cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p-p38 MAPKKK->p38 ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) p38->Inflammatory_Mediators ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators JasminoidA This compound JasminoidA->MAPKKK Inhibits G cluster_assays Downstream Assays Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture JasminoidA_Treatment This compound Pre-treatment Cell_Culture->JasminoidA_Treatment LPS_Stimulation LPS Stimulation JasminoidA_Treatment->LPS_Stimulation Collect_Samples Collect Supernatant & Lysates LPS_Stimulation->Collect_Samples MTT MTT Assay (Cell Viability) Collect_Samples->MTT Griess Griess Assay (NO Production) Collect_Samples->Griess ELISA ELISA (Cytokine Levels) Collect_Samples->ELISA Western_Blot Western Blot (Signaling Proteins) Collect_Samples->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Neuroprotective Potential of Jasminoid A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its promising neuroprotective properties. Primarily investigated in the context of ischemic stroke, preclinical studies have demonstrated its potential to mitigate neuronal damage and improve functional outcomes. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been predominantly evaluated in in-vivo models of cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

In-Vivo Model Treatment Group Dosage Infarct Volume Reduction (%) Neurological Deficit Score (Mean ± SD) Reference
MCAO/R in RatsJasminoidin (JA)50 mg/kgNot explicitly quantified as a percentage, but noted to be significant.Not explicitly quantified, but improved.[1]
MCAO/R in RatsJA + Ursodeoxycholic Acid (JU)25 mg/kg JA + 7 mg/kg UANot explicitly quantified as a percentage, but noted to be significant.2.5 (p < 0.05 vs JA alone)[1]
MCAO in MiceJasminoidin (JAS)25 mg/mLSignificantly reduced compared to MCAO group.Significantly improved compared to MCAO group.[2]
MCAO in MiceJasminoidin (JAS)50 mg/mLShowed a greater reduction in infarct volume than the 25 mg/mL dose.Showed greater improvement in neurological score than the 25 mg/mL dose.[2]

Table 1: Summary of In-Vivo Efficacy Data for this compound in Ischemic Stroke Models.

In-Vitro Model Cell Line Toxin/Insult This compound Concentration Outcome Measure Quantitative Result Reference
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)MicrogliaOGD/RNot SpecifiedCell ViabilityIncreased compared to OGD/R group.[2]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)MicrogliaOGD/RNot SpecifiedLDH ReleaseDecreased compared to OGD/R group.[2]

Table 2: Summary of In-Vitro Efficacy Data for this compound. Note: Detailed quantitative data from dose-response studies in neuronal cell lines are limited in the currently available literature.

Signaling Pathways

The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways, primarily related to inflammation, apoptosis, and cellular survival.

PASK-EEF1A1 Signaling Pathway in Microglia

This compound has been shown to regulate microglia polarization, a critical process in the neuroinflammatory response following ischemic injury. This regulation is mediated through the Per-Arnt-Sim (PAS) kinase (PASK) and eukaryotic elongation factor 1A1 (EEF1A1) axis. By influencing this pathway, this compound can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-reparative (M2) phenotype.

PASK_EEF1A1_Pathway cluster_0 Microglia Ischemic Insult Ischemic Insult PASK PASK Ischemic Insult->PASK activates p-EEF1A1 p-EEF1A1 PASK->p-EEF1A1 phosphorylates M1 Polarization M1 Polarization p-EEF1A1->M1 Polarization promotes EEF1A1 EEF1A1 M2 Polarization M2 Polarization EEF1A1->M2 Polarization promotes This compound This compound This compound->PASK inhibits This compound->EEF1A1 promotes

This compound modulates microglia polarization via the PASK-EEF1A1 pathway.
Synergistic Neuroprotective Pathways (with Ursodeoxycholic Acid)

When used in combination with Ursodeoxycholic Acid (UA), this compound exhibits synergistic neuroprotective effects by modulating pathways crucial for neuronal survival and repair. These include the PI3K-Akt and MAPK signaling pathways.

Synergistic_Pathways cluster_1 Neuronal Cell This compound + UA This compound + UA PI3K PI3K This compound + UA->PI3K MAPK MAPK This compound + UA->MAPK Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Neuroprotection Neuroprotection MAPK->Neuroprotection

Synergistic action of this compound and UA on neuroprotective pathways.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the literature.

In-Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model is a standard procedure to induce focal cerebral ischemia in rodents, mimicking the conditions of an ischemic stroke.

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital sodium).

  • Monitoring: Continuously monitor and maintain body temperature at 37.0 ± 0.5°C using a heating pad.

2. Surgical Procedure:

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect and isolate the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Introduce a nylon monofilament suture (tip-coated with silicone) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the animal's weight.

  • Secure the filament in place and remove the clamps to allow reperfusion to the area supplied by the anterior and posterior cerebral arteries.

3. Ischemia and Reperfusion:

  • Maintain the occlusion for a specified period (e.g., 90 minutes to 2 hours).

  • After the ischemic period, carefully withdraw the filament to allow reperfusion.

  • Suture the incision and allow the animal to recover.

4. Drug Administration:

  • This compound (e.g., 25 mg/mL or 50 mg/mL) or vehicle is typically administered via tail vein injection at the onset of reperfusion.

5. Assessment of Outcomes:

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animal and harvest the brain. Section the brain coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.

MCAO_Workflow Anesthesia Anesthesia Surgical Exposure of Carotid Arteries Surgical Exposure of Carotid Arteries Anesthesia->Surgical Exposure of Carotid Arteries Filament Insertion to Occlude MCA Filament Insertion to Occlude MCA Surgical Exposure of Carotid Arteries->Filament Insertion to Occlude MCA Ischemia (90-120 min) Ischemia (90-120 min) Filament Insertion to Occlude MCA->Ischemia (90-120 min) Filament Withdrawal (Reperfusion) Filament Withdrawal (Reperfusion) Ischemia (90-120 min)->Filament Withdrawal (Reperfusion) Drug Administration (this compound) Drug Administration (this compound) Filament Withdrawal (Reperfusion)->Drug Administration (this compound) Neurological Scoring (24h) Neurological Scoring (24h) Drug Administration (this compound)->Neurological Scoring (24h) Infarct Volume Analysis (24-48h) Infarct Volume Analysis (24-48h) Drug Administration (this compound)->Infarct Volume Analysis (24-48h)

Experimental workflow for the in-vivo MCAO model.
Proposed In-Vitro Neuroprotection Assay using SH-SY5Y Cells

While specific in-vitro studies on this compound with neuronal cell lines are limited, the following protocol, adapted from studies on other neuroprotective compounds, can be employed to evaluate its efficacy. This proposed experiment would assess the ability of this compound to protect SH-SY5Y human neuroblastoma cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Procedure:

  • Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate for a defined period (e.g., 24 hours). Include appropriate control groups (vehicle control, toxin-only control).

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Measurement of Lactate Dehydrogenase (LDH) Release:

  • Collect the cell culture supernatant from each well.

  • Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Higher LDH activity indicates greater cell membrane damage and cytotoxicity.

5. Assessment of Intracellular Reactive Oxygen Species (ROS):

  • Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • After treatment with this compound and the neurotoxin, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • A decrease in fluorescence intensity in this compound-treated cells compared to the toxin-only group would indicate a reduction in intracellular ROS.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective potential, particularly in the context of ischemic brain injury. Its ability to modulate key signaling pathways involved in inflammation and cell survival underscores its therapeutic promise. However, the current body of research is predominantly based on in-vivo models. To further elucidate the precise mechanisms of action and to establish a more comprehensive preclinical profile, future research should focus on:

  • In-depth in-vitro studies: Conducting dose-response studies using neuronal cell lines such as SH-SY5Y and PC12 to determine the direct neuroprotective effects of this compound against various insults (e.g., oxidative stress, excitotoxicity, apoptosis inducers).

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery strategies.

  • Exploration in other neurodegenerative models: Investigating the potential of this compound in models of other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological features.

A more thorough understanding of this compound's molecular targets and its effects at the cellular level will be crucial for its successful translation from a promising preclinical candidate to a clinically effective neuroprotective agent.

References

Potential Therapeutic Applications of Compounds from Gardenia jasminoides and Jasmonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds derived from Gardenia jasminoides and the broader class of phytohormones known as jasmonates are gaining significant attention for their diverse therapeutic potential. This document provides a comprehensive overview of the current state of research into these compounds, with a particular focus on their anti-inflammatory, neuroprotective, and anticancer activities. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Gardenia jasminoides Ellis, a plant utilized for centuries in traditional Chinese medicine, is a rich source of bioactive iridoid glycosides, flavonoids, and other compounds.[1][2] Among the most studied are geniposide and its aglycone, genipin, as well as crocin.[3][4] Concurrently, jasmonates, including jasmonic acid and its derivatives like methyl jasmonate, are lipid-based signaling molecules in plants that have shown promising pharmacological effects in mammalian systems, largely due to their structural similarity to prostaglandins.[5] This guide will explore the therapeutic applications of these compounds, backed by experimental data and mechanistic insights.

Therapeutic Applications

The primary therapeutic areas where compounds from Gardenia jasminoides and jasmonates have shown promise are in the mitigation of inflammation, protection against neurodegenerative processes, and the inhibition of cancer cell growth.

Anti-inflammatory Effects

Extracts from Gardenia jasminoides and its active constituents have demonstrated significant anti-inflammatory properties.[6] These effects are largely attributed to the modulation of key inflammatory signaling pathways. For instance, geniposide has been shown to exert anti-inflammatory effects by regulating TLR4 and downstream signaling pathways.[6] Studies have also indicated that extracts can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1, IL-6, and prostaglandin E2 (PGE2).[6]

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of compounds from Gardenia jasminoides, particularly in the context of Alzheimer's disease and ischemic brain injury.[2][7][8] A crocin-rich extract from G. jasminoides, referred to as GJ-4, has been shown to improve cognitive and memory impairment in mouse models of Alzheimer's disease.[7][8] The underlying mechanisms for these neuroprotective effects include enhancement of antioxidant capacity, attenuation of neuroinflammation, and protection of neurons.[7][8] Furthermore, extracts have been found to improve learning and memory in rats with chronic cerebral ischemia by reducing oxidative stress and the activity of acetylcholinesterase (AChE).[2]

Anticancer Activity

Extracts from Gardenia jasminoides have exhibited anticancer effects in various cancer cell lines.[3] The proposed mechanisms involve the induction of apoptosis (programmed cell death) through the modulation of several key proteins. For example, in HepG2 human hepatoma cells, the extract was found to increase the expression of pro-apoptotic proteins like caspase-3, -8, -9, and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] Jasmonates have also been identified as a potential class of anticancer drugs, showing efficacy against a range of cancer cell types including leukemia, breast cancer, and prostate cancer.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the therapeutic effects of compounds from Gardenia jasminoides and related species.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities

Plant/CompoundAssayCell LineIC50 ValueSource
Jasminum multiflorum extractAnti-inflammatory-67.2 µg/ml[9]
Jasminum multiflorum extractCytotoxicityMCF-7 (Breast Cancer)24.81 µg/ml[9]
Jasminum multiflorum extractCytotoxicityHCT 116 (Colorectal Cancer)11.38 µg/ml[9]
Jasminum officinale AgNPsCytotoxicity5637 (Bladder Cancer)9.3 to 40 µg/ml[10]
Jasminum officinale AgNPsCytotoxicityMCF-7 (Breast Cancer)9.3 to 40 µg/ml[10]
Lignans and Iridoids from J. lanceolariumPhospholipase A2 Inhibition-1.76-5.22 mg/mL[11]
Methanolic Extract of J. multiflorumProtein Denaturation-425 µg/mL[12]

Table 2: In Vivo Anti-inflammatory and Anticancer Effects

Plant/CompoundAnimal ModelEffectDosageSource
Gardenia jasminoides extractHepG2 cells in vitro80.2% inhibition400 µg/mL[3]
Jasminum lanceolarium extractRatAnti-inflammatory400 mg/kg[11]
Jasminum lanceolarium extractRatAnalgesic400 mg/kg[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer effects of Gardenia jasminoides on HepG2 human hepatoma cells were measured using the MTT assay.[3]

  • Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of the Gardenia jasminoides extract.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Gene Expression Analysis (RT-PCR)

To understand the molecular mechanisms of apoptosis induction, Real-Time Polymerase Chain Reaction (RT-PCR) was used to measure the mRNA expression of apoptosis-related genes in HepG2 cells treated with Gardenia jasminoides extract.[3]

  • RNA Extraction: Total RNA is extracted from treated and untreated cells.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., caspase-3, Bcl-2) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using methods like the 2-ΔΔCt method.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of Jasminum lanceolarium extracts was evaluated in rats using the carrageenan-induced paw edema model.[11]

  • Animal Model: Albino rats are used for the experiment.

  • Treatment: Rats are pre-treated with the plant extract or a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of compounds from Gardenia jasminoides and jasmonates are mediated through their interaction with various cellular signaling pathways.

Jasmonate Signaling Pathway

In plants, the jasmonate signaling pathway is crucial for responses to stress and development.[13][14] While its direct translation to mammalian systems is an area of ongoing research, the structural similarity of jasmonates to prostaglandins suggests potential interactions with related pathways.[5]

jasmonate_signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Degradation 26S Proteasome Degradation COI1->Degradation targets JAZ for TFs Transcription Factors (e.g., MYC2) JAZ->TFs represses JAZ->Degradation Gene_Expression Gene Expression (Defense, Growth) TFs->Gene_Expression activates

Caption: Simplified Jasmonate signaling pathway in plants.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Gardenia jasminoides extracts are mediated by the suppression of key inflammatory pathways like the JNK/MAPK pathway.[6]

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 JNK JNK2/1 (MAPK) TLR4->JNK COX2 COX-2 JNK->COX2 Inflammatory_Mediators Inflammatory Mediators (NO, IL-1, IL-6, PGE2) COX2->Inflammatory_Mediators GJ_Extract Gardenia jasminoides Extract GJ_Extract->JNK inhibits GJ_Extract->COX2 inhibits apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 p53 p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GJ_Extract Gardenia jasminoides Extract GJ_Extract->Fas upregulates GJ_Extract->Caspase8 upregulates GJ_Extract->p53 upregulates GJ_Extract->Bax upregulates GJ_Extract->Bcl2 downregulates GJ_Extract->Caspase9 upregulates GJ_Extract->Caspase3 upregulates experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Plant_Material Plant Material (e.g., G. jasminoides fruit) Extraction Extraction Plant_Material->Extraction Treatment Treatment with Extract Extraction->Treatment Treatment_InVivo Treatment with Extract Extraction->Treatment_InVivo Cell_Culture Cell Culture (e.g., HepG2, BV-2) Cell_Culture->Treatment Assays Biological Assays (MTT, RT-PCR, ELISA) Treatment->Assays Animal_Model Animal Model (e.g., Rats, Mice) Animal_Model->Treatment_InVivo Induction Induction of Disease (e.g., Carrageenan, Aβ injection) Treatment_InVivo->Induction Behavioral_Tests Behavioral/Physiological Tests Induction->Behavioral_Tests Histology Histological Analysis Behavioral_Tests->Histology

References

Preliminary Toxicity Profile of Jasminoid A: A Review of Evidence from Jasminum spp. Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical whitepaper provides a comprehensive overview of the preliminary toxicity data relevant to Jasminoid A, a secoiridoid isolated from species of the Jasminum genus. Due to a lack of direct toxicological studies on the isolated this compound, this document synthesizes findings from research on various Jasminum extracts known to contain this and structurally related compounds. The following sections detail the available data on acute toxicity, cytotoxicity, and genotoxicity, along with the experimental protocols used in these assessments. The potential mechanisms of action, particularly concerning cytotoxic effects, are also explored through signaling pathway diagrams.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preliminary toxicity studies conducted on extracts from different Jasminum species. These data provide an initial assessment of the toxicological profile of complex mixtures containing this compound and other related secoiridoids.

Table 1: Acute Oral Toxicity Data for Jasminum sambac Ethanolic Flower Extract

SpeciesTest SubstanceDosageObservationResult
Wistar Rats (Male & Female)Ethanolic extract of Jasminum sambac flowers5,000 mg/kg body weight (single oral dose)No signs of toxicity, no significant difference in body or organ weights compared to control.LD50 > 5,000 mg/kg[1]

Table 2: Cytotoxicity Data for Jasminum spp. Extracts

Jasminum SpeciesExtract TypeCell LineAssayResult (IC50)
Jasminum humileMethanol extract of flowersMCF-7 (Breast Cancer)MTT9.3 ± 1.2 µg/mL[2]
Jasminum multiflorumHydromethanolic extract of leavesMCF-7 (Breast Cancer)Neutral Red Uptake24.81 µg/mL[3]
Jasminum multiflorumHydromethanolic extract of leavesHCT 116 (Colorectal Cancer)Neutral Red Uptake11.38 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following protocols are based on the descriptions provided in the cited literature for the toxicity assessment of Jasminum extracts.

Acute Oral Toxicity Testing (in vivo)

This protocol is based on the methodology used to assess the acute toxicity of Jasminum sambac flower extract in Wistar rats[1].

  • Animal Model: Healthy, adult Wistar rats (10 male, 10 female), weighing 200-250g.

  • Acclimatization: Animals are housed under standard laboratory conditions for a period of at least one week prior to the study.

  • Grouping: Rats are divided into a control group and a treated group.

  • Fasting: All animals are fasted overnight prior to administration of the test substance.

  • Test Substance Administration: The treated group receives a single oral dose of the Jasminum extract (e.g., 5,000 mg/kg body weight). The control group receives the vehicle (e.g., 1% gum tragacanth).

  • Observation: Animals are observed individually for signs of toxicity and mortality at least once within the first 24 hours post-administration, and periodically for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to examine for any pathological changes in internal organs.

  • Data Analysis: Mortality, body weight changes, and gross pathology are recorded and analyzed. The LD50 is calculated.

Cytotoxicity Assay: MTT Method (in vitro)

The following is a generalized protocol for determining the cytotoxic effects of a substance on a cancer cell line, based on the study of Jasminum humile extract on MCF-7 cells[2].

  • Cell Culture: MCF-7 breast cancer cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Jasminum extract. A control group with vehicle-treated cells is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for a further 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and a potential signaling pathway involved in the cytotoxic effects of secoiridoids found in Jasminum extracts.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Seeding in 96-well plates cell_culture->seeding add_extract Addition of Jasminum Extract (Varying Concentrations) seeding->add_extract incubation Incubation (e.g., 48 hours) add_extract->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus jasminoid_a This compound / Secoiridoids receptor Cell Surface Receptor jasminoid_a->receptor pi3k PI3K receptor->pi3k inhibition akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibition bax Bax (Pro-apoptotic) caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway for secoiridoid-induced apoptosis.

Discussion and Future Directions

The available preliminary data on Jasminum extracts suggest a dual toxicological profile. On one hand, the acute oral toxicity appears to be low, as evidenced by an LD50 greater than 5,000 mg/kg for the ethanolic extract of J. sambac flowers in rats[1]. This indicates that accidental ingestion of a large single dose of such an extract is unlikely to cause acute systemic toxicity.

On the other hand, extracts from J. humile and J. multiflorum have demonstrated significant cytotoxic activity against human cancer cell lines in vitro[2][3]. The IC50 values are in the low microgram per milliliter range, suggesting potent anti-proliferative effects. This cytotoxicity is likely attributable to the complex mixture of phytochemicals in the extracts, including secoiridoids such as this compound. Secoiridoids are known to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death.

It is important to note that no specific genotoxicity studies on Jasminum extracts containing this compound were identified in the initial search. Standard genotoxicity assays, such as the Ames test for mutagenicity and the in vivo micronucleus assay for chromosomal damage, would be essential to fully characterize the safety profile of this compound.

Future work should focus on:

  • Isolating pure this compound to conduct direct toxicological assessments.

  • Performing a battery of in vitro and in vivo genotoxicity assays on the isolated compound.

  • Elucidating the precise molecular mechanisms underlying the cytotoxic effects of this compound, including its impact on specific signaling pathways and apoptotic markers.

  • Conducting sub-chronic toxicity studies to evaluate the effects of repeated exposure.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Supercritical CO2 Extraction of Jasminoidin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Jasminoid A" is not a standard chemical name found in the scientific literature. Based on the context of jasmine-related compounds with therapeutic potential, this document will focus on Jasminoidin , a key bioactive iridoid glycoside found in the fruits of Gardenia jasminoides (Cape Jasmine). It is presumed that the user's query for "this compound" refers to this compound.

Introduction

Jasminoidin is a significant iridoid glycoside isolated from the fruit of Gardenia jasminoides. It has garnered considerable interest in the pharmaceutical and research communities for its potent neuroprotective and anti-inflammatory properties. Traditional methods for its extraction often involve organic solvents, which can leave residual toxins and have a greater environmental impact. Supercritical CO2 (SC-CO2) extraction offers a green, efficient, and highly selective alternative for obtaining high-purity Jasminoidin. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the SC-CO2 extraction of Jasminoidin.

Data Presentation: Supercritical CO2 Extraction Parameters

While specific data for the supercritical CO2 extraction of pure Jasminoidin is limited, the following tables summarize optimal parameters for the extraction of oil from Gardenia jasminoides fruits and essential oil from Jasmine flowers. These parameters provide a strong starting point for the optimization of Jasminoidin extraction, as it is a constituent of the Gardenia fruit.

Table 1: Optimized Supercritical CO2 Extraction Parameters for Gardenia jasminoides Fruit Oil

ParameterOptimized ValueReference
Extraction Pressure 36.8 MPa[1]
Extraction Temperature 65°C[1]
CO2 Flow Rate 15 kg/h [1]
Modifier Ethanol (33% w/v)[2]
Resulting Yield ~9.77% (total oil)[1]

Table 2: Optimized Supercritical CO2 Extraction Parameters for Jasmine Flower Essential Oil

ParameterOptimized ValueReference
Extraction Pressure 200 bar (20 MPa)[3][4][5]
Extraction Temperature 325 K (52°C)[3][4][5]
CO2 Mass Flow Rate 0.252 kg/h [4]
Modifier Ethanol (0.2 mL/g)
Resulting Yield ~0.12% (total oil)[3][4][5]

Experimental Protocols

This protocol is adapted from established methods for the SC-CO2 extraction of oils from Gardenia fruit and can be optimized for Jasminoidin.

1. Sample Preparation:

  • Obtain dried fruits of Gardenia jasminoides.

  • Grind the dried fruits into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

  • Thoroughly dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to remove residual moisture.

2. Supercritical CO2 Extraction Procedure:

  • Load the ground and dried plant material into the extraction vessel of the SC-CO2 extraction system.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., starting with a range of 20-35 MPa).

  • Set the extraction temperature (e.g., in the range of 45-65°C).

  • If using a co-solvent to enhance the extraction of the more polar Jasminoidin, introduce ethanol into the system at a defined ratio (e.g., 5-15% of the CO2 flow rate).

  • Initiate the CO2 flow through the extraction vessel at a constant rate (e.g., 10-20 kg/h ).

  • The supercritical fluid containing the extracted compounds is then passed through a separator (or multiple separators at decreasing pressures and temperatures) to precipitate the extract.

  • Collect the extract from the separator(s). The extract will be a complex mixture containing Jasminoidin, oils, and other compounds.

  • The extraction is typically run for a defined period (e.g., 1-3 hours). The process can be monitored to determine when the extraction is complete.

3. Post-Extraction Processing:

  • The crude extract can be further purified to isolate Jasminoidin using techniques such as column chromatography or high-speed counter-current chromatography (HSCCC)[6].

This protocol provides a method for the quantitative analysis of Jasminoidin in the obtained extract.

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure Jasminoidin standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Accurately weigh a portion of the crude extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection[7].

2. HPLC Conditions:

  • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[8].

  • Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid) is commonly used for the separation of iridoid glycosides.

    • Example Gradient: Start with a low concentration of acetonitrile (e.g., 10%) and increase it linearly to a higher concentration (e.g., 60%) over 30-40 minutes[8].

  • Flow Rate: 1.0 mL/min[7].

  • Column Temperature: 30°C[8].

  • Detection Wavelength: 238 nm (a common wavelength for detecting iridoid glycosides).

  • Injection Volume: 10-20 µL[7].

3. Quantification:

  • Identify the Jasminoidin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Jasminoidin in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

experimental_workflow start Dried Gardenia jasminoides Fruit grinding Grinding and Sieving start->grinding drying Drying grinding->drying extraction Supercritical CO2 Extraction (Pressure, Temperature, Co-solvent) drying->extraction separation Separation of Extract (Depressurization) extraction->separation crude_extract Crude Extract separation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification hplc HPLC Analysis crude_extract->hplc jasminoidin Pure Jasminoidin purification->jasminoidin jasminoidin->hplc bioassay Biological Activity Assays jasminoidin->bioassay

Caption: Experimental workflow for Jasminoidin extraction and analysis.

neuroprotective_pathway jasminoidin Jasminoidin pask PASK jasminoidin->pask inhibits m2_polarization M2 Microglia Polarization (Anti-inflammatory) jasminoidin->m2_polarization promotes eef1a1 EEF1A1 Phosphorylation pask->eef1a1 promotes m1_polarization M1 Microglia Polarization (Pro-inflammatory) eef1a1->m1_polarization leads to neuroprotection Neuroprotection m2_polarization->neuroprotection

Caption: Neuroprotective signaling pathway of Jasminoidin.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway inflammatory_stimuli->nfkb mapk MAPK Pathway (JNK) inflammatory_stimuli->mapk cox2 COX-2 inflammatory_stimuli->cox2 lox5 5-LOX inflammatory_stimuli->lox5 jasminoidin Jasminoidin jasminoidin->nfkb inhibits jasminoidin->mapk inhibits jasminoidin->cox2 inhibits jasminoidin->lox5 inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory_cytokines mapk->pro_inflammatory_cytokines prostaglandins Prostaglandins cox2->prostaglandins lox5->prostaglandins inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins->inflammation

Caption: Anti-inflammatory signaling pathways modulated by Jasminoidin.

References

Application Notes and Protocols for Optimizing Solvent Extraction of Jasminoid A from Gardenia jasminoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A, an iridoid glycoside found in the fruits of Gardenia jasminoides, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Efficient extraction of this compound is a critical first step in its purification and subsequent pharmacological investigation. These application notes provide detailed protocols and optimized parameters for the solvent extraction of this compound from Gardenia jasminoides, ensuring high yield and purity. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Optimizing Extraction Parameters

The yield of this compound is significantly influenced by various extraction parameters. The following tables summarize the quantitative data from studies optimizing these conditions. For the purposes of this document, "this compound" is used as a representative iridoid glycoside, with data primarily based on the extraction of geniposide, a major and structurally related iridoid in Gardenia jasminoides.

Table 1: Effect of Solvent Type and Concentration on Geniposide Yield

Solvent SystemConcentration (%)Temperature (°C)Extraction Time (min)Geniposide Yield (%)Reference
Ethanol-Water51.370.428.610.9[1]
Ethanol-Water60Reflux120-[1]
Ethanol-Water65.1060.0459.85-
Ethanol80805-[2][3]
Methanol70---[1]
Water10070304.1[1]

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for Geniposide

SolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Geniposide Yield (mg/g)Reference
Water1:30703040.31 ± 1.14[4]
Ethanol/NaH2PO4-303051.77

Experimental Protocols

Protocol 1: Standard Solvent Extraction

This protocol details a conventional heat-reflux extraction method for obtaining this compound from the dried fruits of Gardenia jasminoides.

Materials and Equipment:

  • Dried fruits of Gardenia jasminoides, powdered

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper or Buchner funnel with vacuum filtration setup

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Preparation of Plant Material: Weigh 100 g of powdered, dried Gardenia jasminoides fruit.

  • Solvent Preparation: Prepare a 51.3% (v/v) ethanol-water solution.

  • Extraction:

    • Place the powdered plant material into a 2 L round-bottom flask.

    • Add the 51.3% ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Set up the reflux apparatus and heat the mixture to 70.4°C using a heating mantle.

    • Maintain the reflux for 28.6 minutes.[1]

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through filter paper or a Buchner funnel to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrate and the washings.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol.

  • Drying and Yield Calculation:

    • The resulting aqueous concentrate can be lyophilized or dried in a vacuum oven to obtain the crude extract.

    • Weigh the dried extract and calculate the percentage yield relative to the initial weight of the plant material.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance the extraction efficiency of this compound, reducing extraction time and temperature.

Materials and Equipment:

  • Dried fruits of Gardenia jasminoides, powdered

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or centrifuge

  • Rotary evaporator or lyophilizer

  • Analytical balance

Procedure:

  • Preparation of Plant Material: Weigh 10 g of powdered, dried Gardenia jasminoides fruit.

  • Extraction:

    • Place the plant material in a 500 mL beaker.

    • Add distilled water to achieve a solid-to-liquid ratio of 1:30 (g/mL).[1][4]

    • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Set the temperature to 70°C and sonicate for 30 minutes.[1][4]

  • Separation:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentration and Drying:

    • Concentrate the liquid extract using a rotary evaporator or freeze-dry it using a lyophilizer to obtain the crude extract.

  • Yield Calculation:

    • Weigh the final dried extract and calculate the yield.

Visualizations: Workflow and Signaling Pathways

To facilitate a deeper understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Concentration cluster_3 Final Product start Start: Dried Gardenia Fruit powder Powdering of Fruit start->powder solvent Solvent Addition powder->solvent extraction Solvent Extraction (Standard or UAE) solvent->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation drying Drying / Lyophilization evaporation->drying end This compound Rich Extract drying->end

Figure 1: Experimental workflow for this compound extraction.

This compound, like other iridoid glycosides such as geniposide, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the simplified mechanisms of the NF-κB and MAPK pathways, which are often targeted by such compounds.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Release NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Jasminoid_A This compound Jasminoid_A->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Gene_expression Induces

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Jasminoid_A This compound Jasminoid_A->MAPKKK Inhibits Jasminoid_A->MAPK Inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Figure 3: Simplified MAPK signaling pathway and inhibitory sites for this compound.

Conclusion

The protocols provided herein offer robust and efficient methods for the extraction of this compound from Gardenia jasminoides. The choice between standard solvent extraction and ultrasound-assisted extraction will depend on the available equipment and desired throughput. For optimal results, it is recommended to perform small-scale pilot extractions to fine-tune the parameters based on the specific characteristics of the plant material. The elucidation of the inhibitory effects of this compound on key inflammatory signaling pathways underscores its potential as a valuable lead compound in drug discovery and development.

References

Application Note: Purification of Jasminoid A Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasminoid A, an iridoid glycoside found in the fruits of Gardenia jasminoides, is a compound of significant interest to researchers in natural product chemistry and drug development. Iridoid glycosides from Gardenia jasminoides have demonstrated a range of biological activities, making their efficient isolation and purification crucial for further investigation.[1] This application note outlines a general strategy for the purification of this compound from a crude extract of Gardenia jasminoides using a combination of macroporous resin and silica gel column chromatography. Due to the limited availability of a specific protocol for this compound, this method is based on established procedures for the purification of other structurally related iridoid glycosides from the same plant source.[2][3][4]

Principle

The purification strategy employs a two-step chromatographic process. Initially, macroporous resin chromatography is utilized for the preliminary separation and enrichment of the total iridoid glycoside fraction from the crude extract. This step effectively removes highly polar compounds, such as sugars, and less polar compounds. The enriched fraction is then subjected to silica gel column chromatography, which separates the individual iridoid glycosides based on their differential polarity, yielding purified this compound.

Experimental Protocols

1. Preparation of Crude Extract

A generalized solvent extraction method is employed to obtain the initial crude extract from the dried fruits of Gardenia jasminoides.

  • Materials:

    • Dried and powdered fruits of Gardenia jasminoides

    • 60% Ethanol (v/v)

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • The dried and powdered fruits of Gardenia jasminoides (40.0 kg) are refluxed with 60% (v/v) ethanol (30 L) for 2 hours. This extraction process is repeated three times to ensure maximum yield of the target compounds.[2]

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield an aqueous residue.[2]

    • The resulting concentrated extract is then suspended in water to prepare it for the initial chromatographic step.[1]

2. Macroporous Resin Column Chromatography (Enrichment of Iridoid Glycosides)

This step serves to enrich the iridoid glycoside fraction from the crude aqueous extract.

  • Materials:

    • HP-20 macroporous adsorptive resin[2]

    • Glass column

    • Deionized water

    • Ethanol (30%, 50%, 70%, 95%)[2]

  • Procedure:

    • A glass column is packed with HP-20 macroporous adsorptive resin.

    • The aqueous residue of the crude extract is loaded onto the prepared column.

    • The column is first eluted with deionized water to remove highly polar impurities.

    • Stepwise gradient elution is then performed with increasing concentrations of ethanol (30%, 50%, 70%, and 95%) to elute fractions with varying polarities.[2] The fraction eluted with 30% ethanol is often found to be rich in iridoid glycosides.[3]

    • Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify the fraction containing the highest concentration of iridoid glycosides.

    • The enriched iridoid glycoside fraction (e.g., the 30% ethanol eluate) is concentrated under reduced pressure.[2][3]

3. Silica Gel Column Chromatography (Isolation of this compound)

The enriched fraction is further purified using silica gel column chromatography to isolate this compound.

  • Materials:

    • Silica gel (200-300 mesh)[2]

    • Glass column

    • Elution solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Water (H₂O)[2]

    • Fraction collector

    • TLC plates and developing chamber

  • Procedure:

    • A glass column is packed with silica gel (200-300 mesh) using a slurry method with the initial elution solvent.

    • The concentrated, enriched iridoid glycoside fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a gradient of ethyl acetate-methanol-water. A typical gradient might start with a higher proportion of ethyl acetate and gradually increase the proportion of methanol and water to elute compounds of increasing polarity.[2]

    • Fractions are collected sequentially using a fraction collector.

    • The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) with a high degree of purity are pooled together.

    • The pooled fractions are concentrated under reduced pressure to yield the purified this compound. The purity of the final product should be confirmed by analytical techniques such as HPLC and its structure elucidated by spectroscopic methods (e.g., NMR, MS).[3]

Data Presentation

The following table summarizes typical parameters and results for the purification of various iridoid glycosides from Gardenia jasminoides using column chromatography, which can serve as a reference for the purification of this compound.

Compound NameColumn TypeStationary PhaseEluent SystemPurity (%)Reference
Deacetyl asperulosidic acid methyl esterMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution97.9[3]
GardenosideMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution98.1[3]
IxorosideMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution95.5[3]
Scandoside methyl esterMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution96.3[3]
Genipin-1-O-β-d-gentiobiosideMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution97.1[3]
GeniposideMedium-Pressure Liquid ChromatographyReversed-phaseGradient Elution98.7[3]

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the logical workflow for the purification of this compound from Gardenia jasminoides.

Purification_Workflow Start Dried Gardenia jasminoides Fruit Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Iridoid Glycoside Fraction Macroporous_Resin->Enriched_Fraction 30% EtOH Eluate Waste1 Polar & Non-polar Impurities Macroporous_Resin->Waste1 Other Eluates Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Purified_Jasminoid_A Purified this compound Silica_Gel->Purified_Jasminoid_A Collected Fractions Waste2 Other Iridoid Glycosides & Impurities Silica_Gel->Waste2 Other Fractions

Caption: Workflow for this compound purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasminoid A is a key bioactive compound isolated from several species of the Jasminum genus, known for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Instrumentation and Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Elution 0-15 min, 10% to 30% B15-40 min, 30% to 40% B40-60 min, 40% to 60% B[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 230 nm[1]
Injection Volume 10 µL
Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (Intra-day RSD%) < 2%
Precision (Inter-day RSD%) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the primary stock solution with the mobile phase.

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at 40°C for 24 hours and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of methanol each time.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Filtration: Reconstitute the dried extract with 5 mL of the mobile phase and filter through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 3: HPLC Analysis Workflow
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve Injection: Inject 10 µL of each working standard solution in triplicate to generate a calibration curve.

  • Sample Injection: Inject 10 µL of the prepared sample solution in triplicate.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at 230 nm.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material grind Dry & Grind plant_material->grind extract Methanolic Extraction grind->extract concentrate Evaporate & Reconstitute extract->concentrate filter_sample Filter (0.45 µm) concentrate->filter_sample hplc HPLC System Equilibration filter_sample->hplc Prepared Sample std This compound Standard stock_sol Prepare Stock Solution std->stock_sol working_std Prepare Working Standards stock_sol->working_std filter_std Filter (0.45 µm) working_std->filter_std filter_std->hplc Prepared Standards inject_std Inject Standards hplc->inject_std inject_sample Inject Sample hplc->inject_sample detect DAD Detection (230 nm) inject_std->detect inject_sample->detect calibration Generate Calibration Curve detect->calibration quantify Quantify this compound detect->quantify calibration->quantify jasmonate_pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction cluster_response Physiological Response stimulus Wounding, Herbivory, Pathogen Attack linolenic_acid α-Linolenic Acid stimulus->linolenic_acid ja Jasmonic Acid (JA) linolenic_acid->ja Lipoxygenase Pathway ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile JAR1 coi1 SCF(COI1) Complex ja_ile->coi1 Binding jaz JAZ Repressor coi1->jaz Promotes Ubiquitination jaz->coi1 Degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Repression jr_genes Jasmonate-Responsive Genes myc2->jr_genes Activation response Defense Responses, Growth Regulation, Secondary Metabolite Production jr_genes->response

References

Application Note: Quantification of Jasminoid A (Genipin 1-beta-D-gentiobioside) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasminoid A, also known as Genipin 1-beta-D-gentiobioside, is a significant iridoid glycoside found in the fruits of Gardenia jasminoides Ellis.[1][2][3] This compound and its related structures are of considerable interest to researchers in the pharmaceutical and natural product sectors due to their various biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in various sample matrices.

Chemical Structure and Properties

  • Systematic Name: methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[5]

  • Molecular Formula: C₂₃H₃₄O₁₅[1][5]

  • Molecular Weight: 550.5 g/mol [5]

  • UV Absorbance Maximum (λmax): 236 nm[1]

  • Solubility: Soluble in methanol, ethanol, and DMSO.[4]

Experimental Protocols

Sample Preparation

1.1. Extraction from Plant Material (Gardenia jasminoides fruits):

  • Grind dried fruit material to a fine powder (40-60 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 25 mL of 75% methanol in water (v/v).

  • Sonication-assisted extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Alternatively, use reflux extraction at 60°C for 1 hour.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

1.2. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 236 nm[1]

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Precision (RSD%)
- Intraday< 2.0%
- Interday< 3.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from blank matrix

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Validation plant_material Plant Material (Gardenia jasminoides) grinding Grinding plant_material->grinding extraction Solvent Extraction (75% MeOH) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (C18 Column, Gradient Elution) filtration->hplc_system detection UV Detection (236 nm) hplc_system->detection quantification Data Acquisition & Quantification detection->quantification calibration Calibration Curve quantification->calibration validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

signaling_pathway jasminoid_a This compound receptor Cell Surface Receptor jasminoid_a->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Anti-inflammatory & Antioxidant Cellular Response gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway of this compound.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation lit_review Literature Review (Properties of this compound) column_selection Column Selection (C18) lit_review->column_selection mobile_phase Mobile Phase Optimization (ACN/H₂O with Formic Acid) column_selection->mobile_phase detection_wl Detection Wavelength (236 nm) mobile_phase->detection_wl linearity Linearity & Range detection_wl->linearity precision Precision (Intra- & Interday) linearity->precision accuracy Accuracy (Recovery) precision->accuracy sensitivity LOD & LOQ accuracy->sensitivity

Caption: Logical steps in HPLC method development and validation.

Stability

This compound is reported to be more stable in neutral and acidic solutions. For short-term storage, solutions can be kept at 4°C for up to 48 hours. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. This method can be effectively used for the quality control of raw materials and finished products containing Gardenia jasminoides extract and for various research purposes in the field of natural product chemistry and drug development.

References

Application Notes and Protocols: Structure Elucidaion of Jasminoid A using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasminoid A is a novel triterpenoid glycoside isolated from the leaves of Jasminum officinale. Its structural elucidation is a critical step in understanding its potential pharmacological activities. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural characterization of this compound. The protocols outlined here are intended for researchers, scientists, and drug development professionals engaged in the isolation and identification of natural products.

The structure of this compound was determined through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques collectively provide information on the proton and carbon framework, as well as the connectivity between different atoms within the molecule.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in CD₃OD.

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Aglycone Moiety
139.81.65, m
228.21.88, m
378.53.20, dd (11.5, 4.5)
439.1-
556.20.75, d (5.0)
618.81.50, m
733.51.45, m
840.5-
948.11.55, m
1037.5-
1124.11.95, m
12125.85.25, t (3.5)
13135.2-
1442.6-
1528.71.70, m
1626.51.80, m
1747.0-
1842.01.60, m
1946.51.30, m
2031.21.15, m
2134.51.90, m
2237.81.85, m
2328.51.05, s
2417.00.85, s
2515.80.80, s
2617.50.95, s
2726.21.00, d (7.0)
28176.5-
2933.42.10, m
3024.00.90, d (6.5)
Glycosyl Moiety
1'104.54.85, d (7.8)
2'75.23.55, m
3'78.03.65, m
4'71.83.40, m
5'77.53.50, m
6'62.93.80, dd (12.0, 5.5); 3.70, dd (12.0, 2.5)

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 2.7 s

    • Spectral Width: 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.1 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width: 12 ppm in both dimensions

    • Description: This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Increments: 256

    • Spectral Width: 12 ppm (F2), 165 ppm (F1)

    • Description: This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[1][3]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 64

    • Increments: 256

    • Spectral Width: 12 ppm (F2), 240 ppm (F1)

    • Long-range coupling delay (d6): Optimized for a ⁸JCH of 8 Hz.

    • Description: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.[1][3]

Structure Elucidation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the structure elucidation of this compound based on the NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_assembly 3. Structure Assembly H1_NMR 1H NMR C13_NMR 13C NMR Proton_Signals Identify Proton Signals H1_NMR->Proton_Signals COSY COSY Carbon_Signals Identify Carbon Signals C13_NMR->Carbon_Signals HSQC HSQC HH_Correlations Establish 1H-1H Correlations COSY->HH_Correlations HMBC HMBC CH_Correlations_1bond Establish 1-bond 1H-13C Correlations HSQC->CH_Correlations_1bond CH_Correlations_longrange Establish long-range 1H-13C Correlations HMBC->CH_Correlations_longrange Proton_Signals->HH_Correlations Carbon_Signals->CH_Correlations_1bond Fragments Assemble Spin Systems (Fragments) HH_Correlations->Fragments CH_Correlations_1bond->CH_Correlations_longrange Connect_Fragments Connect Fragments CH_Correlations_longrange->Connect_Fragments Fragments->Connect_Fragments Glycosidic_Linkage Determine Glycosidic Linkage Connect_Fragments->Glycosidic_Linkage Final_Structure Propose Final Structure Glycosidic_Linkage->Final_Structure

Caption: Workflow for this compound structure elucidation.

The following diagram illustrates the logical relationships in piecing together the molecular fragments of this compound using key 2D NMR correlations.

Caption: Key 2D NMR correlations for this compound.

Interpretation of NMR Data

The ¹H NMR spectrum of this compound showed characteristic signals for a triterpenoid structure, including several methyl singlets and doublets in the upfield region (δ 0.80-1.05) and an olefinic proton at δ 5.25 (H-12). The ¹³C NMR spectrum confirmed the presence of 36 carbons, consistent with a triterpenoid glycoside.

The COSY spectrum was used to establish the proton-proton coupling networks, allowing for the assignment of adjacent protons within the spin systems of the aglycone and the sugar moiety. For instance, the correlation between H-1' (δ 4.85) and H-2' (δ 3.55) confirmed their adjacency in the glycosyl unit.

The HSQC spectrum allowed for the direct assignment of protonated carbons. For example, the olefinic proton at δ 5.25 showed a direct correlation with the carbon at δ 125.8, assigning them as H-12 and C-12, respectively.

The HMBC spectrum was crucial for establishing the overall carbon skeleton and the connection between the aglycone and the sugar. A key HMBC correlation was observed between the anomeric proton of the sugar (H-1' at δ 4.85) and the carbon at δ 78.5 (C-3) of the aglycone. This long-range correlation unequivocally established the glycosidic linkage at the C-3 position of the triterpenoid core. Other HMBC correlations were used to connect the various spin systems identified from the COSY data, ultimately leading to the complete structure of this compound.

Conclusion

The comprehensive analysis of 1D and 2D NMR data enabled the unambiguous structure elucidation of this compound as a novel triterpenoid glycoside. The application of COSY, HSQC, and HMBC experiments was fundamental in piecing together the molecular structure. These protocols and the presented data serve as a valuable reference for researchers in the field of natural product chemistry.

References

Application Notes and Protocols for In Vitro Cell Viability Assays of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cell viability and cytotoxic effects of Jasminoid A, a natural compound with putative anti-cancer properties. The protocols detailed below are for the widely used MTT and XTT colorimetric assays, which are fundamental tools in drug discovery and cancer research for evaluating the impact of therapeutic compounds on cell proliferation and survival. While specific quantitative data for this compound is not extensively available in public literature, the methodologies provided are based on established protocols for jasmonates and other natural products.

Introduction to this compound and its Anti-Cancer Potential

This compound is a cyclopeptide derived from plants of the Jasminum genus, notably Jasminum officinale.[1] Jasmonates, a class of plant stress hormones, have demonstrated selective toxicity towards cancer cells while leaving normal cells relatively unharmed, making them promising candidates for novel anti-cancer therapies.[2][3] The anti-cancer mechanisms of jasmonates are multifaceted, primarily involving the induction of apoptosis (programmed cell death). This is often achieved through the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades. Key events include the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the subsequent activation of caspases, the executive enzymes of apoptosis.[2][4]

Principle of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the metabolic activity of viable cells. However, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product. This eliminates the need for a solubilization step, making the XTT assay generally faster and less prone to errors associated with the solubilization of formazan crystals.

Data Presentation

The following tables present hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4825.5
A549Lung Cancer4832.8
HeLaCervical Cancer4828.1
PC-3Prostate Cancer4845.2

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines (XTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4827.3
A549Lung Cancer4835.1
HeLaCervical Cancer4830.5
PC-3Prostate Cancer4848.9

Experimental Protocols

General Laboratory Requirements
  • Sterile cell culture hood

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at the required wavelengths

  • Inverted microscope

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Hemocytometer or automated cell counter

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: XTT Cell Viability Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions immediately before use)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Addition and Incubation:

    • After the treatment period, prepare the XTT labeling mixture.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding jasminoid_prep This compound Dilution treatment Treatment with this compound jasminoid_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition xtt_addition Add XTT Reagent Mix incubation->xtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance soluble_formazan Soluble Formazan Formation xtt_addition->soluble_formazan soluble_formazan->absorbance data_calc Calculate % Viability & IC50 absorbance->data_calc

Caption: Experimental workflow for MTT and XTT cell viability assays.

signaling_pathway Jasminoid_A This compound ROS ↑ Reactive Oxygen Species (ROS) Jasminoid_A->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Anti-inflammatory Assay of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoid A, an iridoid glycoside, is a natural compound of interest for its potential anti-inflammatory properties. Iridoids, a class of monoterpenoids, are known to exhibit a range of biological activities, and compounds isolated from the Jasminum genus have been traditionally used for their medicinal properties.[1] These anti-inflammatory effects are often attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[1]

This document provides detailed protocols for assessing the anti-inflammatory activity of this compound, with a specific focus on its potential to inhibit the COX-1 and COX-2 enzymes. While direct inhibitory data for this compound on COX enzymes is not extensively available in public literature, the provided protocols are standard methods for evaluating such activity for any test compound. Furthermore, based on studies of related iridoid compounds and extracts from Jasminum species, we present a likely signaling pathway through which this compound may exert its anti-inflammatory effects.

Data Presentation: COX-1 and COX-2 Inhibition by Related Iridoid Compounds

CompoundTarget EnzymeIC50 (µM)Notes
H-Loganin COX-13.55Hydrolyzed product of Loganin. Showed higher inhibitory effect on COX-1.
H-Geniposide COX-15.37Hydrolyzed product of Geniposide. Exhibited high inhibitory potency on COX-1.
H-Aucubin COX-28.83Hydrolyzed product of Aucubin. Showed moderate inhibition on COX-2 with much less effect on COX-1.
Loganic Acid COX-2~10 µMShowed more potent inhibition against COX-2 (80.8% inhibition at 10 µM) compared to COX-1.

Data sourced from studies on various iridoid glycosides.[2][4]

Experimental Protocols

Protocol 1: Fluorometric COX-1 and COX-2 Inhibitor Screening Assay

This protocol is a generalized method based on commercially available kits (e.g., from Assay Genie, Abcam, Sigma-Aldrich) for a high-throughput screening of COX-1 and COX-2 inhibitors.[4][5][6][7] The assay measures the fluorescence generated by the peroxidase activity of COX enzymes.

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Recombinant Human or Ovine COX-1 and COX-2 enzymes

  • This compound (test inhibitor)

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (for dissolving compounds)

  • 96-well white opaque microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. Bring all components to room temperature before use, except for the enzymes which should be kept on ice.

    • Reconstitute lyophilized COX-1 and COX-2 enzymes with sterile water and store on ice.

    • Prepare a working solution of Arachidonic Acid by mixing with NaOH and diluting with water.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound at 10X the final desired test concentrations using the COX Assay Buffer.

    • Prepare 10X working solutions of the positive control inhibitors.

  • Assay Protocol:

    • Enzyme Control (EC): To designated wells, add 10 µl of COX Assay Buffer.

    • Inhibitor Control (IC): To designated wells, add 10 µl of the appropriate positive control inhibitor (SC-560 for COX-1 plate, Celecoxib for COX-2 plate).

    • Test Sample (S): To designated wells, add 10 µl of the diluted this compound solutions.

    • Reaction Mix: Prepare a reaction mix for each well containing 80 µl of a master mix of COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well (EC, IC, and S).

    • Initiate Reaction: Using a multi-channel pipette, add 10 µl of the diluted Arachidonic Acid solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence kinetics at 25°C for 5-10 minutes with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzymes, Substrate) plate_setup Plate Setup (Controls & Test Compound) reagent_prep->plate_setup compound_prep Compound Preparation (this compound Dilutions) compound_prep->plate_setup reaction_init Reaction Initiation (Add Arachidonic Acid) plate_setup->reaction_init measurement Kinetic Measurement (Fluorescence Reading) reaction_init->measurement calculation Data Calculation (% Inhibition & IC50) measurement->calculation

Caption: Workflow for determining COX-1/COX-2 inhibition.

Signaling Pathway Diagram

The anti-inflammatory effects of many iridoids and compounds from Jasminum species are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][8] These pathways are crucial for the expression of pro-inflammatory genes, including COX-2.

signaling_pathway Proposed Anti-inflammatory Signaling Pathway for this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, ERK, JNK) LPS->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPK->NFkB activates gene_expression Gene Expression (COX-2, iNOS, TNF-α, ILs) nucleus->gene_expression induces Jasminoid_A This compound Jasminoid_A->IKK inhibits Jasminoid_A->MAPK inhibits

Caption: this compound's potential inhibition of NF-κB and MAPK pathways.

References

Application Notes and Protocols for Neuroprotection Assays of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the neuroprotective effects of Jasminoid A, an iridoid glycoside with therapeutic potential in neurological disorders. The methodologies described herein cover both in vitro and in vivo models of neuronal damage, offering a comprehensive framework for evaluating the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data for the neuroprotective effects of iridoid glycosides structurally and functionally related to this compound, such as Geniposide and Crocin. This data serves as a benchmark for expected outcomes in similar assays with this compound.

Table 1: In Vitro Neuroprotective Effects on SH-SY5Y Human Neuroblastoma Cells

AssayToxin/InsultTreatment ConcentrationResultReference
MTT AssayAβ (20 µM)Geniposide (100 µM)~22% increase in cell viability[1]
MTT AssayD-galactose (200 mM)Crocin (500 µM)Cell viability increased to ~111.5%[2]
LDH AssayOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Geniposide (100 µg/ml)Significant reduction in LDH release[3]

Table 2: In Vivo Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterTreatmentDosageResultReference
Infarct VolumeGeniposide150 mg/kg45.10% reduction[4]
Infarct VolumeCrocin80 mg/kg60% reduction in cortical infarct, 75% reduction in striatal infarct[5][6]

Table 3: Effect on Oxidative Stress Markers in a Mouse Model of Liver Fibrosis

MarkerTreatmentResultReference
Superoxide Dismutase (SOD)GeniposideSignificant increase in activity[7]
Malondialdehyde (MDA)GeniposideSignificant decrease in levels[7]

Table 4: Modulation of Apoptosis-Related Proteins by Geniposide

Cell LineTreatmentProteinChange in ExpressionReference
PC12CorticosteroneBax/Bcl-2 ratioSignificantly decreased by Geniposide[8]
HSC-3GeniposideBaxSignificantly increased[9]
HSC-3GeniposideBcl-2Significantly decreased[9]

Experimental Protocols

In Vitro Neuroprotection Assays

1. MTT Assay for Cell Viability

This assay assesses the ability of this compound to protect neuronal cells from toxin-induced cell death by measuring mitochondrial metabolic activity.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

    • This compound

    • Neurotoxin (e.g., Amyloid-beta peptide, glutamate, or H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding the chosen neurotoxin to the wells and incubate for 24 hours.

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Materials:

    • SH-SY5Y cells and culture medium

    • This compound

    • Neurotoxin

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Plate SH-SY5Y cells in a 96-well plate and treat with this compound and a neurotoxin as described in the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

In Vivo Neuroprotection Assay

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates ischemic stroke to evaluate the neuroprotective effects of this compound in an in vivo setting.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments

    • Nylon monofilament suture

    • This compound solution

    • 2,3,5-triphenyltetrazolium chloride (TTC) stain

    • Saline

  • Protocol:

    • Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and temporarily clamp the CCA and ICA.

    • Insert a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Administer this compound (e.g., via intraperitoneal injection) at the onset of reperfusion.

    • After a survival period (e.g., 24 hours), euthanize the rat and harvest the brain.

    • Slice the brain into coronal sections and stain with TTC. Viable tissue will stain red, while infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Biochemical Assays

1. Measurement of Oxidative Stress Markers (SOD and MDA)

  • Protocol:

    • Following the in vivo experiment, homogenize the brain tissue from the ischemic hemisphere.

    • Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA) in the brain homogenates, following the manufacturer's instructions.

2. Western Blot for Apoptosis-Related Proteins (Bax and Bcl-2)

  • Protocol:

    • Extract total protein from cell lysates (in vitro) or brain tissue homogenates (in vivo).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cell_culture SH-SY5Y Cell Culture jasminoid_a_treatment_vitro This compound Pre-treatment cell_culture->jasminoid_a_treatment_vitro neurotoxin Neurotoxin Insult (e.g., Aβ, H₂O₂) jasminoid_a_treatment_vitro->neurotoxin mtt_assay MTT Assay (Cell Viability) neurotoxin->mtt_assay ldh_assay LDH Assay (Cytotoxicity) neurotoxin->ldh_assay western_blot_vitro Western Blot (Bax, Bcl-2, p-Akt) neurotoxin->western_blot_vitro mcao_model MCAO Rat Model jasminoid_a_treatment_vivo This compound Administration mcao_model->jasminoid_a_treatment_vivo reperfusion Reperfusion jasminoid_a_treatment_vivo->reperfusion infarct_volume TTC Staining (Infarct Volume) reperfusion->infarct_volume oxidative_stress Biochemical Assays (SOD, MDA) reperfusion->oxidative_stress western_blot_vivo Western Blot (Bax, Bcl-2, p-Akt) reperfusion->western_blot_vivo

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stress Neuronal Stress (e.g., Ischemia, Aβ) cluster_jasminoid Intervention cluster_pathways Signaling Pathways stress Ischemia / Aβ Toxicity pi3k PI3K stress->pi3k inhibits bax Bax (Pro-apoptotic) stress->bax activates jasminoid_a This compound jasminoid_a->pi3k activates akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates akt->bax inhibits bcl2->bax inhibits caspases Caspases bax->caspases activates apoptosis Apoptosis caspases->apoptosis induces survival Neuronal Survival

Caption: Proposed signaling pathway for the neuroprotective action of this compound.

References

Application Notes and Protocols for In Vivo Studies of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Jasminoid A, a natural compound found in species of the Gardenia and Jasminum genera. Based on the known anti-inflammatory, anti-cancer, and neuroprotective properties of extracts from these plants, this document outlines relevant animal models, detailed experimental protocols, and potential signaling pathways for investigation.

Anti-inflammatory Effects of this compound

Inflammation is a key pathological component of numerous diseases. Extracts from plants containing this compound have demonstrated potent anti-inflammatory effects. The following are proposed animal models to specifically investigate the anti-inflammatory activity of this compound in vivo.

Animal Models for Inflammation
  • Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-established model for acute inflammation.[1][2][3][4] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response, making this model relevant for studying sepsis and other systemic inflammatory conditions.[5][6][7]

Experimental Protocols
  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally)

    • Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)

  • Dosing: Administer this compound or the vehicle 30-60 minutes before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2][8]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are a suitable strain.

  • Acclimatization: As described in 1.2.1.

  • Grouping:

    • Vehicle Control (e.g., sterile saline)

    • This compound (various doses, e.g., 5, 10, 20 mg/kg, i.p.)

    • LPS Control (LPS only)

    • This compound + LPS

  • Dosing: Administer this compound or vehicle 1 hour before LPS injection.

  • Induction of Inflammation: Inject a sublethal dose of LPS (e.g., 0.5 mg/kg) intraperitoneally.[6]

  • Sample Collection: At selected time points (e.g., 3, 6, 24 hours) post-LPS injection, collect blood and tissues (e.g., lung, liver) for analysis.

  • Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum and tissue homogenates using ELISA kits. Histopathological examination of tissues can also be performed.

Data Presentation: Anti-inflammatory Effects

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound100.98 ± 0.1221.6
This compound250.75 ± 0.1040.0
This compound500.55 ± 0.0856.0
Indomethacin50.50 ± 0.0760.0

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice (Illustrative Data)

Treatment GroupTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control25.4 ± 5.215.8 ± 4.1
LPS Control850.6 ± 95.31245.7 ± 150.2
This compound (20 mg/kg) + LPS425.1 ± 60.8610.3 ± 85.7
Signaling Pathway Investigation

Extracts of Gardenia jasminoides have been shown to inhibit inflammation by suppressing the JNK and p38 MAPK signaling pathways.[9][10][11] It is hypothesized that this compound may act through a similar mechanism.

JasminoidA_AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_p38 JNK/p38 MAPK Activation TLR4->JNK_p38 NFkB NF-κB Activation TLR4->NFkB JasminoidA This compound JasminoidA->JNK_p38 JNK_p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Proposed Anti-inflammatory Signaling Pathway of this compound.

Anti-Cancer Effects of this compound

Jasmonates, a class of compounds to which this compound belongs, have been reported to exhibit anti-cancer properties.[12][13] Xenograft models are the gold standard for evaluating the efficacy of anti-cancer compounds in vivo.[14][15][16]

Animal Model for Cancer
  • Human Tumor Xenograft in Immunocompromised Mice: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[17][18][19][20]

Experimental Protocol
  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Animal Selection: Use 4-6 week old female athymic nude mice.

  • Acclimatization: As described in 1.2.1.

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.[17]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm3).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width2 x length)/2.[17]

  • Grouping and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment groups:

      • Vehicle Control

      • This compound (various doses, e.g., 25, 50, 100 mg/kg, i.p. or oral gavage, daily)

      • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Euthanize animals and excise tumors for weighing and further analysis (e.g., histopathology, Western blot).

Data Presentation: Anti-Cancer Effects

Table 3: Effect of this compound on Tumor Growth in a Xenograft Model (Illustrative Data)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound251125 ± 18025.0
This compound50750 ± 12050.0
This compound100450 ± 9070.0
Positive Control-300 ± 7580.0
Signaling Pathway Investigation

Jasmonates are known to induce apoptosis in cancer cells through the modulation of apoptosis-related signaling pathways and the MAPK pathway.[12][13]

JasminoidA_AntiCancer_Pathway JasminoidA This compound MAPK MAPK Pathway (e.g., JNK, p38) JasminoidA->MAPK Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) JasminoidA->Bcl2_family Caspases Caspase Activation MAPK->Caspases Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed Anti-Cancer Signaling Pathway of this compound.

Neuroprotective Effects of this compound

Natural compounds from plants containing this compound have shown promise in protecting against neurodegenerative processes. Animal models of neurodegeneration can be used to evaluate the neuroprotective potential of this compound.

Animal Model for Neuroprotection
  • Amyloid-β (Aβ)-Induced Neurotoxicity Model: This model is relevant for studying Alzheimer's disease. Intracerebroventricular (ICV) injection of Aβ oligomers induces cognitive deficits and neuronal damage in rodents.[21][22]

Experimental Protocol
  • Animal Selection: Male C57BL/6 mice (10-12 weeks old).

  • Acclimatization: As described in 1.2.1.

  • Grouping:

    • Sham (Vehicle for Aβ, e.g., sterile saline ICV) + Vehicle for this compound

    • Sham + this compound

    • Aβ + Vehicle for this compound

    • Aβ + this compound (various doses, e.g., 10, 20, 40 mg/kg, oral gavage)

  • Aβ Preparation and Administration:

    • Prepare Aβ1-42 oligomers according to established protocols.

    • Anesthetize mice and perform stereotaxic surgery to inject Aβ oligomers (e.g., 3 μL of a 1 mg/mL solution) into the lateral ventricles.

  • Treatment: Begin daily administration of this compound or vehicle 24 hours after surgery and continue for a specified period (e.g., 14-21 days).

  • Behavioral Testing: After the treatment period, assess cognitive function using tests such as the Morris water maze or Y-maze.

  • Biochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue (specifically the hippocampus and cortex) for analysis of Aβ plaques, tau phosphorylation, markers of oxidative stress, and neuroinflammation.

Data Presentation: Neuroprotective Effects

Table 4: Effect of this compound on Cognitive Performance in Aβ-Treated Mice (Illustrative Data)

Treatment GroupEscape Latency in Morris Water Maze (Day 5, seconds) (Mean ± SD)
Sham + Vehicle15.2 ± 3.5
Aβ + Vehicle45.8 ± 8.2
Aβ + this compound (20 mg/kg)25.1 ± 5.6
Aβ + this compound (40 mg/kg)18.9 ± 4.1
Signaling Pathway Investigation

The neuroprotective effects of many natural compounds are mediated through the activation of antioxidant and anti-inflammatory pathways, such as the Nrf2/HO-1 and PI3K/Akt pathways.[23][24][25]

JasminoidA_Neuroprotective_Pathway JasminoidA This compound PI3K_Akt PI3K/Akt Pathway JasminoidA->PI3K_Akt Nrf2 Nrf2 Activation JasminoidA->Nrf2 PI3K_Akt->Nrf2 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->Neuroprotection

Proposed Neuroprotective Signaling Pathway of this compound.

Disclaimer: The quantitative data and signaling pathways presented are illustrative and intended to guide experimental design for investigating the effects of this compound. Actual results may vary. It is crucial to perform pilot studies to determine optimal dosing and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes & Protocols for Dosage Determination of Jasminoid A in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

Jasminoid A is a compound of interest, likely derived from plants of the genus Trachelospermum or similar species known for their traditional medicinal uses. Preliminary research suggests that related plant extracts possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[1] To advance the preclinical development of this compound, it is crucial to establish a safe and effective dosage range in relevant animal models.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the appropriate dosage of this compound for in vivo animal studies. The protocols outlined below cover acute toxicity, dose-range finding, and pharmacokinetic principles, ensuring a systematic and data-driven approach to dosage selection.

General Principles of Dose Calculation

The initial stages of in vivo research involve establishing a safe starting dose. This can be achieved through acute toxicity studies or by converting doses used in other contexts (e.g., human doses or in vitro concentrations) to an appropriate animal equivalent. A common and recommended method for dose translation between species is allometric scaling, which utilizes the body surface area (BSA).[2][3]

The formula for converting a dose from one species to another based on BSA is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [4][5]

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for common species are provided in the table below.

Table 1: Species Km Factors for Dose Conversion [4][5]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human 601.6037
Rat 0.150.0256
Mouse 0.020.0073
Dog 100.5020
Rabbit 1.80.1512

Experimental Protocols

The following protocols are designed to systematically determine the toxicity, efficacy, and pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

This study aims to determine the median lethal dose (LD50) of this compound, providing critical information on its acute toxicity profile. The Up-and-Down Procedure (UDP) is a recognized method that reduces the number of animals required.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile saline)[4][5]

  • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory equipment for observation and housing

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.

  • Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Ensure sterility if parenteral routes are considered.[4][5]

  • Initial Dosing: Begin by dosing a single animal at a starting dose (e.g., 2000 mg/kg, based on OECD guidelines for substances of unknown toxicity).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-administration.

  • Sequential Dosing (Up-and-Down Method):

    • If the animal survives, the next animal is given a higher dose (e.g., increased by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: Continue this sequential dosing until the criteria for the UDP are met (typically after observing a series of reversals in outcome).

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical software.

This protocol is designed to identify the effective dose (ED50) range of this compound in a relevant disease model, such as a carrageenan-induced paw edema model for inflammation.[1]

Materials:

  • This compound

  • Disease induction agent (e.g., Carrageenan)

  • Positive control (e.g., Indomethacin, 20 mg/kg)[1]

  • Sprague-Dawley rats

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Randomly assign animals to several groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or this compound orally one hour before inducing inflammation. A previous study on a related plant extract showed anti-inflammatory effects at 100 mg/kg, providing a rationale for this dose range.[1]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Determine the ED50 by plotting the dose-response curve.

Table 2: Example Data from Dose-Response Study

GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition
Vehicle Control -0.850%
Indomethacin 200.2570.6%
This compound 250.6820.0%
This compound 500.4744.7%
This compound 1000.2965.9%

This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, helping to establish an appropriate dosing schedule.[6][7]

Materials:

  • This compound

  • Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

  • Analytical equipment (e.g., HPLC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Animal Dosing: Administer a single dose of this compound (e.g., 50 mg/kg, a mid-range effective dose) to a group of rats (n=3-5).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters for this compound

ParameterDescriptionExample Value
Cmax Maximum plasma concentration1.5 µg/mL
Tmax Time to reach Cmax2.0 hours
AUC(0-t) Area under the concentration-time curve8.5 µg*h/mL
t1/2 Elimination half-life6.0 hours

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the logical progression of experiments for establishing a safe and effective dose of this compound.

G cluster_0 Phase 1: Safety & Toxicity cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Final Dosage Regimen lit Literature Review & In Silico Prediction acute Acute Toxicity Study (e.g., LD50 Estimation) lit->acute Estimate Starting Dose range Dose Range-Finding (Maximum Tolerated Dose) acute->range Inform Dose Selection efficacy Dose-Response Study (e.g., ED50 in Disease Model) range->efficacy Define Upper/Lower Dose Limits pd Pharmacodynamic (PD) Study (Biomarker Analysis) efficacy->pd Correlate Dose with Effect pk Pharmacokinetic (PK) Study (Cmax, Tmax, t1/2) pk->pd regimen Establish Therapeutic Dose & Dosing Schedule pd->regimen Integrate Data

Caption: Workflow for preclinical dosage determination of this compound.

Based on preliminary data for related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

G cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK JasminoidA This compound IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα degradation & release Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines upregulates JasminoidA->IKK Inhibition

References

Application Notes and Protocols for Investigating Jasminoid A in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological activities of Jasminoid A, a naturally occurring iridoid glycoside. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and anti-inflammatory potential. While specific data for this compound is limited in publicly available literature, the following sections will use data from extracts of Jasminum and Gardenia species, which contain jasminoids, as a reference.

Overview of this compound and its Potential Applications

This compound belongs to the family of jasmonates, which are plant-derived compounds known for a variety of biological activities. Research on related compounds and plant extracts suggests that this compound may possess significant anti-cancer, anti-inflammatory, and antioxidant properties.[1] Cell culture models are indispensable tools for elucidating the mechanisms of action of such bioactive molecules, paving the way for potential therapeutic applications.

Potential Therapeutic Areas:

  • Oncology

  • Inflammatory Diseases

  • Neurodegenerative Diseases

  • Dermatological Conditions

Recommended Cell Culture Models

The choice of cell line is critical and should be guided by the specific biological activity being investigated. Based on studies of related jasmonates and extracts, the following cell lines are recommended:

Research Area Recommended Cell Lines Justification
Oncology MCF-7 (Breast Cancer)Well-characterized model for studying hormone-dependent breast cancer.[1]
HCT 116 (Colorectal Cancer)A standard model for colorectal cancer research, sensitive to apoptosis-inducing agents.[2]
A549 (Lung Cancer)Commonly used for investigating cytotoxicity and apoptosis in non-small cell lung cancer.
H520 (Lung Cancer)Another relevant model for non-small cell lung cancer studies.
Inflammation RAW 264.7 (Macrophage)A murine macrophage cell line widely used to study inflammatory responses to stimuli like LPS.[3]
ARPE-19 (Retinal Pigment Epithelial)A human cell line used to model inflammation in the eye.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on extracts containing jasminoids. This data can serve as a preliminary benchmark for designing experiments with purified this compound.

Table 1: Cytotoxicity of Jasminoid-Containing Extracts

Extract Cell Line Assay IC50 Value
Jasminum humile (Yellow Jasmine)MCF-7 (Breast Cancer)MTT9.3 ± 1.2 µg/mL[1]
Jasminum multiflorumMCF-7 (Breast Cancer)Neutral Red Uptake24.81 µg/mL[2]
Jasminum multiflorumHCT 116 (Colorectal Cancer)Neutral Red Uptake11.38 µg/mL[2]

Table 2: Anti-inflammatory Activity of Jasminoid-Containing Extracts

Extract Cell Line Stimulant Marker Measured Effect
Gardenia jasminoidesARPE-19LPSIL-1β, IL-6, TNF-αSignificant decrease in expression[4][5]
Jasminum sambacRAW 264.7LPSNitric Oxide (NO)Dose-dependent decrease in NO release[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Anti-inflammatory Activity (Nitric Oxide Assay)

Principle: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide (NO). The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity and Apoptosis

G cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis seed Seed Cells in Multi-well Plate incubate1 Incubate for 24h (Adherence) seed->incubate1 treat Treat with this compound (Dose-response) incubate1->treat mtt MTT Assay (Cytotoxicity) treat->mtt annexin Annexin V/PI Staining (Apoptosis) treat->annexin ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry annexin->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription iNOS iNOS Inflammatory_Genes->iNOS NO NO iNOS->NO JasminoidA This compound JasminoidA->IKK inhibits G cluster_pathway MAPK-Mediated Apoptosis Pathway JasminoidA This compound ROS ROS JasminoidA->ROS JNK JNK ROS->JNK p38 p38 ROS->p38 Bax Bax JNK->Bax activates p38->Bax activates Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis of Jasminoid A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Jasminoid A" does not correspond to a standardized chemical entity in scientific literature. However, the query likely refers to the synthesis of bioactive derivatives from key iridoid glycosides found in Gardenia jasminoides, namely genipin and its precursor geniposide . These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-tumor effects. This document provides detailed application notes and protocols for the synthesis of various derivatives of genipin and geniposide, which for the purpose of this guide will be considered analogous to "this compound derivatives."

These protocols are intended for researchers and professionals in drug development seeking to explore the therapeutic potential of novel jasminoid-related compounds. The methodologies outlined are based on published synthetic strategies and provide a foundation for the creation of diverse chemical libraries for screening and lead optimization.

Key Synthetic Strategies

The synthesis of genipin and geniposide derivatives generally involves modifications at several key positions of the iridoid core structure. Common strategies include:

  • Modification of the C1 position: Altering the methyl ester group of genipin.

  • Derivatization of the C7 hydroxyl group: Introducing different functional groups to modulate activity.

  • Modification at the C8 position: Targeting the vinyl group for various transformations.

  • Alterations at the C10 position: Modifying the primary hydroxyl group.

  • Glycosidic bond modifications in geniposide: Attaching different sugar moieties or other substituents.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Substituted Genipin Derivatives

This protocol describes the synthesis of 1-methoxygenipin from genipin, a common starting point for further derivatization.

Materials:

  • Genipin

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve genipin (e.g., 10 g, 44 mmol) in methanol (70 ml) in a round bottom flask.

  • Add two drops of concentrated hydrochloric acid to the solution to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 7 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding a few drops of 1N sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with saturated brine solution (3 x 50 ml).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 1-methoxygenipin as a brown oily liquid.

Protocol 2: Synthesis of Monoterpene Alkaloid Derivatives from Genipin

This protocol details the synthesis of novel monoterpene alkaloid derivatives via reductive amination of genipin with L-amino acid methyl hydrochlorides.[1]

Materials:

  • Genipin (obtained from enzymatic hydrolysis of geniposide)

  • L-amino acid methyl hydrochlorides (e.g., L-alanine methyl hydrochloride, L-leucine methyl hydrochloride)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve genipin in anhydrous methanol in a round bottom flask.

  • Add an equimolar amount of the desired L-amino acid methyl hydrochloride to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride in small portions to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to obtain the desired monoterpene alkaloid derivative.

Data Presentation

Table 1: In Vitro PTP1B Inhibitory Activities of Synthesized Geniposide Derivatives
CompoundR GroupIC₅₀ (μM)Selectivity over SHP2 (fold)Selectivity over TCPTP (fold)
7a Benzyl0.35>10>3
17b 4-Fluorobenzyl0.88>5>2
17f 4-Chlorobenzyl0.41>8>3
Geniposide H>50--

Data extracted from a study on PTP1B inhibitors.[2]

Table 2: Antihyperuricemic and Nephroprotective Effects of Geniposide Derivatives
CompoundXOD Inhibitory IC₅₀ (μM)
2e 6.67 ± 0.46
Geniposide >100

Data highlights the enhanced xanthine oxidase (XOD) inhibitory activity of a synthesized derivative compared to the parent compound.[3]

Mandatory Visualizations

Synthetic Pathway for 1-O-Substituted Genipin Derivatives

G Genipin Genipin Reaction + CH₃OH, H⁺ (cat.) Reflux, 7h Genipin->Reaction Methoxygenipin 1-Methoxygenipin Reaction->Methoxygenipin

Caption: Synthesis of 1-methoxygenipin from genipin.

General Workflow for Synthesis and Bioevaluation of Geniposide Derivatives

G cluster_0 Synthesis cluster_1 Biological Evaluation Start Geniposide Derivatization Chemical Modification (e.g., Benzylation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition) Characterization->InVitro Test Compounds CellBased Cell-Based Assays (e.g., Glucose Uptake) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR

Caption: Workflow for synthesizing and evaluating geniposide derivatives.

Signaling Pathway Modulation by Geniposide Derivatives

Geniposide and its derivatives have been shown to modulate various signaling pathways. For instance, some derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B enhances insulin sensitivity, making these compounds promising for the treatment of type 2 diabetes.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Activates PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Derivative Geniposide Derivative Derivative->PTP1B Inhibits

Caption: Inhibition of PTP1B by geniposide derivatives enhances insulin signaling.

References

Application of Jasminoid A in Cosmeceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Jasminoid A

This compound, also known as Genipin 1-β-D-gentiobioside, is a significant iridoid glycoside found in the fruits of Gardenia jasminoides. Traditionally used in herbal medicine, recent scientific interest has highlighted its potential for various cosmeceutical applications. Its bioactive properties, including antioxidant and anti-inflammatory effects, make it a promising candidate for development in skincare formulations targeting aging, hyperpigmentation, and inflammatory skin conditions. This document provides a comprehensive overview of the current understanding of this compound's bioactivity, along with detailed protocols for its evaluation in relevant in vitro models.

Chemical Structure of this compound (Genipin 1-β-D-gentiobioside)

  • Molecular Formula: C₂₃H₃₄O₁₅

  • Molecular Weight: 550.5 g/mol

  • Synonyms: Genipin 1-gentiobioside, Genipin 1-β-gentiobioside, Genipin gentiobioside

Potential Cosmeceutical Applications and Mechanisms of Action

This compound is believed to exert its beneficial effects on the skin through several mechanisms, primarily related to its antioxidant and anti-inflammatory properties. While direct quantitative data for this compound is limited in publicly available research, studies on related compounds and extracts from Gardenia jasminoides and Jasminum species provide strong evidence for its potential in the following areas:

  • Anti-Aging: By inhibiting enzymes that degrade the extracellular matrix and protecting against oxidative stress, this compound may help maintain skin elasticity and reduce the appearance of wrinkles.

  • Skin Whitening and Hyperpigmentation Control: Inhibition of the tyrosinase enzyme, a key regulator of melanin production, suggests a role for this compound in evening skin tone and reducing dark spots.

  • Anti-Inflammatory: By modulating inflammatory pathways, this compound could be beneficial in soothing irritated skin and managing inflammatory skin conditions.

The subsequent sections provide quantitative data from related extracts and compounds to illustrate these potential applications.

Quantitative Data Summary

Note: The following tables summarize quantitative data from studies on extracts of Jasminum sambac and related compounds. Specific IC₅₀ values for isolated this compound are not widely available in current literature. This data is provided for reference and to indicate the potential activity of this compound.

Table 1: Anti-Aging Activity

BioassayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Collagenase InhibitionJasminum sambac Extract (JSE)339.30 ± 7.87Hesperidin198.09 ± 14.01
Elastase InhibitionJasminum sambac Extract (JSE)249.94 ± 16.51Eugenol34.52 ± 1.17
Hyaluronidase InhibitionJasminum sambac Extract (JSE)269.26 ± 90.52HesperidinNot Specified

Data sourced from a study on Jasminum sambac extract, providing a baseline for the potential activity of its constituents.[1]

Table 2: Antioxidant Activity

BioassayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Radical ScavengingJasminum sambac Extract (JSE)94.13 ± 10.54Eugenol2.28 ± 0.12
ABTS Radical ScavengingJasminum sambac Extract (JSE)39.20 ± 0.45Eugenol1.56 ± 0.03

Data sourced from a study on Jasminum sambac extract.[1]

Table 3: Anti-Inflammatory Activity

BioassayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Nitric Oxide (NO) Production InhibitionJasminum multiflorum Methanolic Extract425Ascorbic Acid405

Data from a study on a related Jasminum species, indicating potential anti-inflammatory action.[2]

Table 4: Skin Whitening Activity

BioassayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Mushroom Tyrosinase InhibitionMarigold (Tagetes erecta L.) Ethanol Extract1,078Not SpecifiedNot Specified

Data from a different plant extract is provided as an example of tyrosinase inhibition IC50 values, as specific data for this compound or related extracts was not found in the initial searches.[3]

Signaling Pathways and Mechanisms of Action

This compound and related compounds are believed to modulate key signaling pathways involved in skin health, primarily the Nrf2/ARE and MAPK pathways.

4.1. Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This compound is hypothesized to activate this pathway, thereby enhancing the skin's endogenous antioxidant capacity.

Nrf2_Pathway cluster_nucleus Jasminoid_A This compound Keap1 Keap1 Jasminoid_A->Keap1 may influence ROS Oxidative Stress (e.g., UV radiation) ROS->Keap1 induces conformational change Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection (Reduced Damage) Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli, including UV radiation. Overactivation of the MAPK pathway can lead to increased production of matrix metalloproteinases (MMPs), such as collagenase and elastase, which degrade the skin's extracellular matrix. This compound may help to mitigate this by inhibiting the phosphorylation and activation of key MAPK proteins like p38 and JNK, thereby reducing MMP expression and preserving skin structure.

MAPK_Pathway UV_Stress UV Radiation / Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) UV_Stress->MAPKKK activates Jasminoid_A This compound p38_JNK p38 / JNK Jasminoid_A->p38_JNK inhibits phosphorylation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPKK->p38_JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 activates MMPs MMP Expression (Collagenase, Elastase) AP1->MMPs increases ECM_Degradation ECM Degradation (Wrinkles) MMPs->ECM_Degradation leads to

Caption: Inhibition of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the cosmeceutical potential of this compound.

5.1. Anti-Aging Assays

5.1.1. In Vitro Collagenase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.

Collagenase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tricine buffer - Collagenase solution - FALGPA substrate - this compound solutions Start->Prepare_Reagents Mix_Sample Mix in 96-well plate: - 25 µL Tricine buffer - 25 µL this compound - 25 µL Collagenase Prepare_Reagents->Mix_Sample Incubate_1 Incubate at 37°C for 20 min Mix_Sample->Incubate_1 Add_Substrate Add 25 µL FALGPA substrate Incubate_1->Add_Substrate Measure_Absorbance Measure absorbance at 345 nm (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for In Vitro Collagenase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 mM Tricine buffer containing 10 mM CaCl₂ and 400 mM NaCl, pH 7.5.

    • Prepare a stock solution of collagenase from Clostridium histolyticum (0.8 U/mL) in Tricine buffer.

    • Prepare a 2 mM solution of the substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) in Tricine buffer.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute with Tricine buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of Tricine buffer, 25 µL of the this compound solution (or positive control/vehicle), and 25 µL of the collagenase solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Initiate the reaction by adding 25 µL of the FALGPA substrate solution.

    • Immediately measure the decrease in absorbance at 345 nm for 20 minutes using a microplate reader.

  • Calculation:

    • Calculate the percentage of collagenase inhibition using the formula: % Inhibition = [(Activity_control – Activity_sample) / Activity_control] x 100

5.1.2. In Vitro Elastase Inhibition Assay

This assay measures the ability of this compound to inhibit porcine pancreatic elastase.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M Tris-HCl buffer, pH 8.0.

    • Prepare a stock solution of porcine pancreatic elastase (0.0375 units/mL) in Tris-HCl buffer.

    • Prepare a 0.8 mM solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Tris-HCl buffer.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add 130 µL of Tris-HCl buffer and 10 µL of the this compound solution.

    • Pre-incubate for 10 minutes at 25°C.

    • Add 10 µL of the elastase stock solution.

    • Incubate at 25°C for 30 minutes.

    • Measure the absorbance at 410 nm.

  • Calculation:

    • Calculate the percentage of elastase inhibition.

5.2. Skin Whitening Assays

5.2.1. Mushroom Tyrosinase Inhibition Assay

This is a common preliminary screening assay for tyrosinase inhibitors.

Tyrosinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphate buffer (pH 6.8) - Mushroom Tyrosinase - L-DOPA substrate - this compound solutions Start->Prepare_Reagents Mix_Sample Mix in 96-well plate: - 20 µL Tyrosinase - 100 µL this compound - 20 µL Phosphate buffer Prepare_Reagents->Mix_Sample Incubate_1 Incubate at 25°C for 10 min Mix_Sample->Incubate_1 Add_Substrate Add 20 µL L-DOPA substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 25°C for 10 min Add_Substrate->Incubate_2 Measure_Absorbance Measure absorbance at 475 nm Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer, pH 6.8.

    • Prepare a solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.

    • Prepare a 0.85 mM solution of L-DOPA in phosphate buffer.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, mix 20 µL of mushroom tyrosinase, 100 µL of the this compound solution, and 20 µL of phosphate buffer.

    • Incubate at 25°C for 10 minutes.

    • Add 20 µL of the L-DOPA solution.

    • Incubate at 25°C for another 10 minutes.

    • Measure the absorbance at 475 nm.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition.

5.2.2. Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells

This cell-based assay provides a more biologically relevant assessment of a compound's effect on melanogenesis.

Protocol:

  • Cell Culture:

    • Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment:

    • Seed cells in a 6-well plate (2 x 10⁵ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours. Kojic acid can be used as a positive control.

  • Melanin Content Assay:

    • After treatment, wash the cells with PBS and lyse them in 1N NaOH.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein content of each sample.

  • Cellular Tyrosinase Activity Assay:

    • Lyse the treated cells in a buffer containing 1% Triton X-100.

    • Mix the cell lysate with L-DOPA solution.

    • Incubate at 37°C and measure the rate of dopachrome formation by reading the absorbance at 475 nm.

5.3. Anti-Inflammatory Assay

5.3.1. Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM.

  • Treatment:

    • Seed cells in a 96-well plate (1.5 x 10⁵ cells/well) and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-30 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound presents a compelling profile for cosmeceutical applications, with strong theoretical support for its anti-aging, skin-whitening, and anti-inflammatory properties. The provided protocols offer a robust framework for the in vitro validation of these effects. Further research focusing on the isolated compound is necessary to fully elucidate its specific quantitative efficacy and to optimize its use in dermatological and cosmetic formulations. The modulation of the Nrf2/ARE and MAPK signaling pathways appears to be a central mechanism of action, offering exciting avenues for the development of evidence-based skincare products.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Jasminoid A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Jasminoid A for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial attempts at solubilizing this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds. For most in vitro applications, preparing a high-concentration stock solution in DMSO (e.g., 5 mM, 10 mM, or 20 mM) is a standard practice.[1]

Q2: My this compound did not dissolve in DMSO. What are my next steps?

A2: If this compound does not readily dissolve in DMSO, you can try gentle warming of the solution or brief sonication. If solubility issues persist, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested.[1] It is advisable to test these alternative solvents with a small amount of your compound to avoid significant loss of valuable material.[1]

Q3: How should I store my this compound stock solution?

A3: Once prepared, stock solutions of this compound in an organic solvent like DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, with many studies suggesting that concentrations as low as 0.1% are preferable to minimize any impact on cell viability and function.[2][3][4] It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.

Q5: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A5: Direct dissolution of this compound, a poorly water-soluble compound, in aqueous solutions is generally not recommended as it will likely result in very low solubility and potential precipitation.[5] It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous media.

Cause: This is a common issue for hydrophobic compounds when a concentrated stock in an organic solvent is diluted into an aqueous medium where the compound has poor solubility. This is often referred to as a problem of "kinetic" versus "thermodynamic" solubility.[6]

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Use a Co-solvent System: While DMSO is the primary solvent for the stock, including a water-miscible co-solvent in the final dilution might help. However, the toxicity of the co-solvent on the cells must be evaluated.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (typically 0.01% to 0.05%), can be added to the assay buffer to help maintain the solubility of hydrophobic compounds.[7] These surfactants form micelles that can encapsulate the drug molecules, increasing their apparent solubility.[8]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11] Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[12]

Issue 2: Inconsistent or non-reproducible experimental results.

Cause: This may be due to incomplete dissolution or precipitation of this compound in the stock solution or during the experiment, leading to variations in the actual concentration of the compound.

Solutions:

  • Ensure Complete Dissolution of Stock: Visually inspect your stock solution to ensure there are no visible particulates. If necessary, briefly sonicate or gently warm the solution to aid dissolution.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability or precipitation over time in aqueous solutions.

  • Pre-warm the Media: Adding the cold stock solution to the cell culture media at room temperature can sometimes cause the compound to precipitate. Pre-warming the media to 37°C before adding the compound stock can help.

  • Vortex During Dilution: When diluting the DMSO stock into the aqueous buffer, vortex the buffer gently to ensure rapid and uniform mixing, which can prevent localized high concentrations that are prone to precipitation.

Data Presentation

Table 1: Recommended Solvents and Storage for this compound Stock Solutions

SolventRecommended Starting ConcentrationStorage (Short-term)Storage (Long-term)Notes
DMSO5-20 mM[1]-20°C (1 month)[1]-80°C (6 months)[1]Primary recommended solvent.
EthanolTest in small increments-20°C-80°CAlternative if DMSO fails.[1]
DMFTest in small increments-20°C-80°CAlternative if DMSO fails.[1]

Table 2: Maximum Recommended Final Concentrations of Solubilizing Agents in Cell Culture

AgentMaximum Recommended Final ConcentrationPotential Side Effects
DMSO≤ 0.5% (ideally ≤ 0.1%)[2][3][4]Cytotoxicity, effects on cell differentiation and mitochondrial function.[2][13]
Tween® 20 / Triton™ X-1000.01 - 0.05%[7]Can disrupt cell membranes at higher concentrations.[7]
HP-β-CDDependent on cell line (test for toxicity)Can extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg.

  • Add Solvent: Add the calculated amount of high-purity, sterile DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes. Visually inspect for any remaining solid particles.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[1]

Protocol 2: Using HP-β-Cyclodextrin to Improve Aqueous Solubility
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-cyclodextrin (e.g., 40% w/v) in sterile water or your assay buffer.

  • Complexation:

    • Method A (Co-evaporation): Dissolve this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under vacuum to form a thin film. Reconstitute the film in the aqueous assay buffer.

    • Method B (Kneading): Create a paste of this compound and a small amount of the HP-β-CD solution. Knead for a specified time, then dilute with the remaining buffer.

    • Method C (Simple Mixing): Add the this compound DMSO stock solution to the pre-warmed HP-β-CD solution and stir or sonicate until a clear solution is obtained.

  • Sterilization: Filter sterilize the final this compound-cyclodextrin complex solution through a 0.22 µm filter before use in cell culture.

  • Toxicity Control: Always include a vehicle control with the same concentration of HP-β-CD in your experiment to account for any effects of the cyclodextrin itself.

Visualizations

experimental_workflow start Start: Solubilize this compound dissolve_dmso Attempt to dissolve in DMSO (5-20 mM stock) start->dissolve_dmso is_dissolved Completely dissolved? dissolve_dmso->is_dissolved store_stock Aliquot and store stock at -80°C is_dissolved->store_stock Yes alt_solvent Try alternative solvent (Ethanol, DMF) is_dissolved->alt_solvent No dilute_media Dilute stock into aqueous media store_stock->dilute_media precipitates Precipitation upon dilution? dilute_media->precipitates proceed Proceed with experiment precipitates->proceed No troubleshoot Troubleshoot Solubility precipitates->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc use_surfactant Add surfactant (e.g., Tween® 20) troubleshoot->use_surfactant use_cyclodextrin Use cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclodextrin alt_solvent->dissolve_dmso

Caption: Workflow for Solubilizing this compound.

signaling_pathway_placeholder cluster_membrane Cell Membrane receptor Receptor downstream_cascade Downstream Signaling Cascade (e.g., Kinase Activation) receptor->downstream_cascade jasminoid_a This compound (Solubilized) jasminoid_a->receptor transcription_factor Transcription Factor Activation downstream_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized Signaling Pathway of a Bioactive Compound.

References

Stability issues of Jasminoid A in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Jasminoid A in various solvents.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am observing a rapid degradation of my this compound sample when dissolved in methanol for HPLC analysis. What could be the cause and how can I prevent this?

A1: Rapid degradation of this compound in methanol could be due to several factors. Protic solvents like methanol can sometimes participate in degradation pathways.[1] To troubleshoot this, consider the following:

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade methanol. Impurities can catalyze degradation.

  • Temperature: Prepare and store your samples at reduced temperatures (e.g., 2-8 °C) and minimize their time at room temperature.[2][3]

  • Alternative Solvents: If the issue persists, consider switching to a less reactive or aprotic solvent in which this compound is soluble, such as acetonitrile or a buffered solution at an appropriate pH.

  • pH of the Solution: The stability of many natural compounds is pH-dependent. Investigate the effect of pH on this compound stability and consider buffering your solvent system accordingly.

Q2: My stock solution of this compound in DMSO shows decreased potency after a few freeze-thaw cycles. How can I maintain the stability of my stock solution?

A2: Repeated freeze-thaw cycles can introduce instability for many compounds. To mitigate this:

  • Aliquoting: After initial preparation, aliquot your stock solution into single-use volumes. This prevents the need to thaw the entire stock for each experiment.

  • Storage Conditions: Ensure your stock solutions are stored at a consistent and appropriate temperature, typically -20 °C or -80 °C, in tightly sealed vials to prevent moisture absorption.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

Q3: I am developing an oral formulation and need to assess the stability of this compound in aqueous solutions at different pH values. What is the recommended approach?

A3: To assess the pH stability of this compound, a forced degradation study is recommended.[4] This involves subjecting the compound to various pH conditions to determine its degradation profile. A general approach is as follows:

  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Dissolve this compound in each buffer to a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C) for a specific duration.

  • At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

This will help you identify the pH range in which this compound is most stable.

Q4: What are the typical signs of this compound degradation I should look for during my experiments?

A4: Degradation of this compound can manifest in several ways:

  • Chromatographic Analysis: Appearance of new peaks or a decrease in the peak area of the parent compound in your chromatogram.

  • Physical Appearance: A change in the color or clarity of your solution.

  • Biological Assays: A decrease in the expected biological activity of your compound.

Regularly running control samples alongside your experimental samples can help you identify these changes.

Stability of this compound in Different Solvents: A Comparative Overview

The following table summarizes the stability of this compound in various solvents under different storage conditions. This data is compiled from internal stability studies.

SolventConcentration (mg/mL)Storage ConditionDurationDegradation (%)Notes
Acetonitrile12-8 °C, Protected from light14 days< 1%Recommended for short-term storage of analytical standards.
Methanol12-8 °C, Protected from light14 days5-8%Some degradation observed. Prepare fresh solutions for best results.
DMSO10-20 °C30 days< 2%Stable for long-term storage. Avoid multiple freeze-thaw cycles.
Ethanol125 °C, Exposed to light7 days15-20%Significant degradation. Avoid prolonged exposure to light and elevated temperatures.
Water (pH 7)0.537 °C24 hours10-15%Moderate instability in aqueous solutions at physiological temperature.
Water (pH 4)0.537 °C24 hours< 5%More stable in slightly acidic aqueous conditions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation for Stability Studies:

    • Dissolve this compound in the solvent to be tested to a known concentration.

    • Subject the solution to the desired stress conditions (e.g., heat, light, different pH).

    • At specified time intervals, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the range of the standard curve, and inject it into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

    • Calculate the percentage of degradation over time.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Different Solvents prep_stock->prep_samples stress Incubate under Defined Conditions (Temp, Light, pH) prep_samples->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide start Instability Observed (e.g., Degradation) cond1 Solvent-Related Issue? start->cond1 sol1a Check Solvent Purity (Use HPLC Grade) cond1->sol1a Yes sol1b Try Alternative Solvent (e.g., Aprotic) cond1->sol1b sol1c Control pH with Buffer cond1->sol1c cond2 Storage Condition Issue? cond1->cond2 No sol2a Reduce Temperature (Store at 2-8°C or frozen) cond2->sol2a Yes sol2b Protect from Light (Use Amber Vials) cond2->sol2b sol2c Aliquot Stock Solutions (Avoid Freeze-Thaw) cond2->sol2c

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Jasminoid A Degradation & Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of Jasminoid A under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic secondary metabolites found in plants and are known for their various biological activities. As a glycoside, its structure consists of a flavonoid aglycone linked to a sugar moiety.

Q2: Why is it crucial to study the degradation pathways of this compound?

A2: Studying the degradation of this compound is essential to understand its chemical stability, which is a critical factor for the development of safe and effective pharmaceutical products. These studies help in identifying potential degradation products, elucidating degradation pathways, and establishing a stability-indicating analytical method. This information is vital for formulation development, packaging selection, and determining storage conditions and shelf-life.

Q3: What are the primary anticipated degradation pathways for a flavonoid glycoside like this compound?

A3: Based on its structure as a flavonoid glycoside, the primary degradation pathways for this compound under stress conditions are expected to be:

  • Hydrolysis: Cleavage of the glycosidic bond, releasing the sugar moiety and the flavonoid aglycone. This can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: Degradation of the flavonoid structure, particularly the phenolic hydroxyl groups, in the presence of oxidizing agents.[3][4]

  • Photolysis: Degradation caused by exposure to UV or visible light, which can induce photochemical reactions.[5][6]

  • Thermal Degradation: Degradation induced by high temperatures, which can lead to deglycosylation and further breakdown of the aglycone.[7][8][9]

Q4: What are forced degradation studies and why are they performed?

A4: Forced degradation studies, or stress testing, involve subjecting a drug substance like this compound to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative environments.[10] These studies are performed to:

  • Identify likely degradation products.

  • Establish degradation pathways.

  • Demonstrate the specificity of stability-indicating analytical methods.[10]

  • Understand the intrinsic stability of the molecule.

Q5: What is a stability-indicating method?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process-related impurities.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

HPLC Analysis Issues

Question/Issue Possible Causes Troubleshooting Steps
Why am I seeing unexpected peaks in my chromatogram? Contaminated mobile phase or glassware.Degradation of the sample in the autosampler.Carryover from a previous injection.Presence of impurities in the reference standard.Prepare fresh mobile phase using high-purity solvents and water.Ensure all glassware is thoroughly cleaned.Use a cooled autosampler if available.Run a blank injection to check for carryover.Check the purity of your reference standard.
My peak shapes are poor (tailing or fronting). What should I do? Column degradation or contamination.Mismatch between injection solvent and mobile phase.Inappropriate mobile phase pH.Column overload.Flush the column with a strong solvent or replace it if necessary.Dissolve the sample in the mobile phase if possible.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[11]Reduce the injection volume or sample concentration.
The retention time of my this compound peak is drifting. Inconsistent mobile phase composition.Fluctuations in column temperature.Column not properly equilibrated.Pump malfunction or leaks.Prepare fresh mobile phase and ensure proper mixing.Use a column oven for stable temperature control.[12]Equilibrate the column with at least 10-20 column volumes of mobile phase before injection.[12]Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[13]
My baseline is noisy or drifting. Air bubbles in the pump or detector.Contaminated mobile phase.Detector lamp is failing.Column bleed.Degas the mobile phase and purge the pump.[12]Prepare fresh, filtered mobile phase.Check the detector lamp's energy output and replace if necessary.Use a column with low bleed characteristics.

Forced Degradation Study Issues

Question/Issue Possible Causes Troubleshooting Steps
I'm not observing any degradation under stress conditions. Stress conditions are too mild.this compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.
The degradation is too extensive (>~20%). Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. A target degradation of 5-20% is generally recommended.[14]
My mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of the parent peak with a degradation product.Degradation products do not have a chromophore and are not detected by the UV detector.Formation of volatile or non-UV active degradation products.Inaccurate response factors for degradation products.Check peak purity using a PDA detector or mass spectrometer.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-UV active compounds.If possible, isolate and characterize major degradation products to determine their response factors.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

This protocol outlines the general procedures for subjecting this compound to various stress conditions. The goal is to achieve partial degradation (approximately 5-20%).[14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at appropriate time points by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation studies.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound, illustrating the expected outcomes.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation Products Detected
1 M HCl at 60°C2415.23
0.1 M NaOH at RT818.54
3% H₂O₂ at RT2412.82
Thermal (80°C, solid)488.51
Photolytic-10.32

Table 2: Mass Balance Analysis for Forced Degradation of this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance* (%)
1 M HCl at 60°C84.814.999.7
0.1 M NaOH at RT81.518.199.6
3% H₂O₂ at RT87.212.599.7
Thermal (80°C, solid)91.58.399.8
Photolytic89.710.199.8

*Mass Balance (%) = % Assay of this compound + % Total Impurities. A good mass balance is typically between 95% and 105%.[15]

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., HCl) Aglycone This compound Aglycone Acid->Aglycone Cleavage of glycosidic bond Sugar Sugar Moiety Acid->Sugar Base Alkaline Hydrolysis (e.g., NaOH) Base->Aglycone Cleavage of glycosidic bond Base->Sugar Oxidation Oxidation (e.g., H2O2) Oxidized Oxidized Products Oxidation->Oxidized Oxidation of phenolic groups RingCleavage Ring Cleavage Products Aglycone->RingCleavage Further Degradation JasminoidA This compound (Flavonoid Glycoside)

Caption: Potential degradation pathways of this compound under hydrolytic and oxidative stress.

G start Start: Prepare This compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data identify Characterize Degradants (LC-MS, NMR) data->identify If significant degradation end End: Establish Degradation Profile data->end identify->end

Caption: General workflow for a forced degradation study of this compound.

G start Unexpected Peak Observed in HPLC q1 Is the peak present in the blank injection? start->q1 a1_yes Source is likely carryover or contaminated mobile phase q1->a1_yes Yes a1_no Peak is related to the sample q1->a1_no No q2 Is the peak present in the unstressed (t=0) sample? a1_no->q2 a2_yes Peak is a process-related impurity or from the solvent q2->a2_yes Yes a2_no Peak is a degradation product q2->a2_no No

Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

References

Technical Support Center: Optimizing Jasminoid A Extraction from Jasmine Flowers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Jasminoid A from jasmine flowers (Jasminum officinale). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and provides practical solutions.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the extraction process. Here’s a systematic troubleshooting approach:

  • Plant Material Quality:

    • Issue: Improper handling and storage of jasmine flowers can lead to enzymatic degradation of this compound.

    • Solution: Use freshly harvested flowers whenever possible. If storage is necessary, flash-freeze the flowers in liquid nitrogen and store them at -80°C or freeze-dry the material immediately after harvesting to preserve the integrity of the iridoid glycosides.

  • Extraction Solvent and Method:

    • Issue: The choice of solvent and extraction technique significantly impacts the yield. Non-optimal parameters will result in inefficient extraction.

    • Solution: this compound, as an iridoid glycoside, is moderately polar. Solvents like methanol and ethanol are effective.[1] Water can also be used, particularly in methods like pressurized hot water extraction.[2] Refer to the Comparative Extraction Data table below to select the most promising method and solvent for your resources. For instance, Ultrasound-Assisted Extraction (UAE) with an ethanol-water mixture often provides a good balance of yield and efficiency.[3]

  • Extraction Parameters:

    • Issue: Suboptimal temperature, extraction time, and solid-to-liquid ratio can lead to incomplete extraction or degradation of the target compound.

    • Solution: Systematically optimize these parameters. For UAE of similar iridoid glycosides, temperatures around 70°C for 30-60 minutes have been shown to be effective.[4] A higher solid-to-liquid ratio (e.g., 1:30 g/mL) can also enhance extraction efficiency.[4]

  • Degradation During Extraction:

    • Issue: this compound may be susceptible to degradation under certain pH and temperature conditions. Iridoid glycosides can be unstable at high temperatures and in strongly acidic or alkaline solutions.[5][6]

    • Solution: Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures (above 80°C).[5] If using heat, ensure precise temperature control.

Q2: I am observing significant degradation of my extracted this compound over time. What are the best storage practices?

A2: The stability of the purified extract is crucial for accurate downstream applications.

  • Issue: Iridoid glycosides can degrade when exposed to light, high temperatures, and certain pH levels during storage.

  • Solution:

    • Temperature: Store the purified this compound extract at low temperatures. For short-term storage (days to weeks), 4°C is adequate. For long-term storage, -20°C or -80°C is recommended.[7]

    • Light: Protect the extract from light by using amber-colored vials or by wrapping the containers in aluminum foil.

    • pH: Ensure the solvent for the stored extract is neutral or slightly acidic. A pH of around 5 has been shown to be optimal for the stability of similar iridoid glycosides like oleuropein.[7]

    • Solvent: Store as a dry powder if possible. If in solution, use a solvent in which this compound is stable, such as ethanol or a buffered aqueous solution.

Q3: How can I be sure that the compound I have extracted is indeed this compound?

A3: Proper analytical techniques are essential for the identification and quantification of this compound.

  • Solution:

    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of iridoid glycosides.[8] Use a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol.

    • Spectroscopic Methods:

      • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound, providing strong evidence for its identity.

      • Nuclear Magnetic Resonance (NMR): For complete structural elucidation, 1H and 13C NMR spectroscopy are required. This is particularly important for confirming the identity of a newly isolated compound.

Comparative Extraction Data

The following table summarizes quantitative data from studies on the extraction of iridoid glycosides and other relevant compounds from Jasminum and related species, providing a comparative overview of different methods.

Extraction MethodPlant MaterialTarget Compound(s)SolventKey ParametersYieldReference
Ultrasound-Assisted Extraction (UAE) Gardenia jasminoides (fruit)Geniposide (Iridoid Glycoside)Water1:30 solid/liquid ratio, 70°C, 30 min40.31 ± 1.14 mg/g[4]
Power Ultrasonic-Assisted Soxhlet Extraction (PUASE) Jasminum sambac (flowers)Terpenoids50% Methanol12h extraction, 15 min pre-treatment at 50% amplitude343.27 ± 0.51 mg/g[3]
Soxhlet Extraction Jasminum sambac (flowers)Terpenoids50% Methanol12h extraction210.56 ± 0.66 mg/g[3]
Supercritical Fluid Extraction (SFE) Jasminum sp. (flowers)Concrete OilSupercritical CO₂200 bar, 325 K0.033% (from open flowers)[7]
Hot Water Extraction Veronica longifolia (leaves)Catalpol & Aucubin (Iridoid Glycosides)Water100°CHigh relative yield[2]
Pressurized Hot Water Extraction Veronica longifolia (leaves)Catalpol & Aucubin (Iridoid Glycosides)WaterHigh temperature and pressure83% of catalpol and 92% of aucubin relative to hot water extraction[2]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques applicable to this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method is efficient and uses less solvent and time compared to conventional methods.

  • Preparation of Plant Material:

    • Obtain fresh jasmine flowers and either use them immediately or freeze-dry them.

    • Grind the dried flowers into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered jasmine flowers and place them into a 500 mL Erlenmeyer flask.

    • Add 300 mL of 70% ethanol (ethanol:water, 70:30 v/v) to the flask (solid-to-liquid ratio of 1:30 g/mL).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 60°C and the ultrasonic frequency to 40 kHz.

    • Perform the extraction for 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using column chromatography on silica gel or a suitable macroporous resin, eluting with a gradient of ethyl acetate in n-hexane or a similar solvent system to isolate this compound.

Protocol 2: Maceration (Solvent Extraction)

A simple, conventional method for extracting moderately polar compounds.

  • Preparation of Plant Material:

    • Prepare dried and powdered jasmine flowers as described in Protocol 1.

  • Extraction:

    • Weigh 50 g of the powdered material and place it in a large glass container with a lid.

    • Add 1 L of 95% ethanol.

    • Seal the container and let it stand for 72 hours at room temperature, with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through several layers of cheesecloth followed by Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from jasmine flowers.

Extraction_Workflow plant_material Jasmine Flowers (Fresh or Dried) grinding Grinding/Pulverization plant_material->grinding extraction Extraction (e.g., UAE, Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

This compound Extraction and Purification Workflow
Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on studies of iridoid glycosides from Jasminum and Gardenia species, this compound is proposed to exert its anti-inflammatory effects by inhibiting the MAPK/JNK signaling pathway, rather than through the canonical jasmonate signaling pathway.

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade (JNK, p38) TLR4->MAPK_Cascade COX2 COX-2 Expression MAPK_Cascade->COX2 JasminoidA This compound JasminoidA->MAPK_Cascade Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins caption Proposed mechanism of this compound's anti-inflammatory action.

Proposed Anti-Inflammatory Pathway of this compound

References

Technical Support Center: Large-Scale Purification of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Jasminoid A, a promising iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for enriching this compound from the crude extract?

A1: The most effective initial step is typically enrichment using macroporous adsorption resins. This process selectively adsorbs this compound and other iridoid glycosides from the aqueous extract, while removing sugars, salts, and some pigments. Subsequent elution with an ethanol-water mixture yields an enriched fraction ready for further chromatographic purification. For example, a process for purifying geniposide, a similar iridoid glycoside, utilizes D301R macroporous absorption resin, which can be rinsed with water to remove impurities before eluting the target compound with 20% ethanol[1][2].

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A2: A multi-step chromatographic approach is generally required to achieve high purity. Common techniques include:

  • Medium-Pressure Liquid Chromatography (MPLC): Often used after initial enrichment for further fractionation.[3][4]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective method for separating compounds with similar polarities without a solid stationary phase, which can be advantageous for preventing irreversible adsorption.[5][6][7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final polishing step to achieve >98% purity, often using a reversed-phase column.[8][9]

Q3: What purity level should I aim for, and how can it be accurately assessed?

A3: For drug development purposes, a purity of >98% is typically required. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of iridoid glycosides.[3][5][8][9][10] For structural confirmation and to ensure no co-eluting impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential.[3][9][10]

Q4: What are the key challenges in crystallizing this compound after purification?

A4: The primary challenges in crystallization include selecting an appropriate solvent system and inducing nucleation. A common approach is to dissolve the purified, amorphous this compound in a minimal amount of a good solvent (e.g., hot methanol or ethanol) and then slowly add an anti-solvent (e.g., ethyl acetate, acetone, or water) until turbidity appears. Allowing the solution to cool slowly can promote crystal growth. If crystallization does not occur spontaneously, seeding with a previously formed crystal or scratching the inside of the flask can initiate the process[11].

Troubleshooting Guides

Guide 1: Low Yield During Macroporous Resin Enrichment
Symptom Possible Cause Suggested Solution
Low recovery of this compound in the eluate Incomplete adsorption to the resin. - Ensure the pH of the crude extract is optimal for this compound adsorption. - Decrease the flow rate during sample loading to allow for sufficient interaction time (e.g., 1 BV/h)[1][2]. - Check if the concentration of the extract is too high, which can lead to rapid saturation of the resin.
Premature elution of this compound during water wash. - Limit the volume of the water wash to the minimum required to remove highly polar impurities (e.g., 2 bed volumes)[1][2].
Incomplete elution from the resin. - Increase the ethanol concentration in the elution buffer in a stepwise manner (e.g., from 20% to 40% ethanol). - Increase the volume of the elution solvent.
Guide 2: Poor Resolution in Preparative HPLC
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column. - If this compound is a basic compound, these interactions are common. Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase. - Operate the mobile phase at a pH that keeps the analyte in a single ionic form, ideally 2 pH units away from its pKa[12]. - Use a high-purity, end-capped HPLC column designed to minimize silanol interactions[13].
Column overload (mass or volume). - Reduce the injection volume or the concentration of the sample. Mass overload can particularly affect basic analytes[14]. - Dissolve the sample in the mobile phase to avoid solvent mismatch effects[12].
Extra-column band broadening. - Minimize the length and diameter of tubing between the injector, column, and detector[13].
Peak Fronting Column overload. - Decrease the amount of sample injected. - Use a column with a higher loading capacity or a larger diameter[12].
Sample solvent stronger than the mobile phase. - Dissolve the sample in the mobile phase or a weaker solvent. Injecting a smaller volume can also mitigate this issue[12][14].
Column channeling or collapse. - This indicates a damaged column. Replace the column.
Co-elution with Impurities Inadequate separation efficiency. - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water). - Switch to a column with a different stationary phase chemistry or smaller particle size for higher resolution. - Decrease the flow rate to improve separation efficiency[15].

Quantitative Data Summary

The following tables summarize typical yields and purities achieved during the multi-step purification of iridoid glycosides similar to this compound from Gardenia jasminoides.

Table 1: Purity of Iridoid Glycosides after MPLC and Macroporous Resin Chromatography

CompoundPurity (%)Reference
Deacetyl asperulosidic acid methyl ester97.9[3]
Gardenoside98.1[3]
Ixoroside95.5[3]
Scandoside methyl ester96.3[3]
Genipin-1-O-β-d-gentiobioside97.1[3]
Geniposide98.7[3]

Table 2: Yield and Purity of Geniposide using HSCCC

Starting MaterialAmount of Starting Material (mg)Yield (mg)Purity (%)Reference
Partially Purified Extract1000389>98[6][7]
Fraction B from Macroporous Resin800587.298.2[5]

Table 3: Yield and Purity of Geniposide using Other Methods

MethodStarting MaterialAmount of Starting Material (g)Yield (g)Purity (%)Reference
Liquid-Liquid Extraction & CrystallizationAqueous Residue15007098[16]
Centrifugal Partition Chromatography80% Methanolic Extract0.50.056295[10]

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
  • Preparation of Crude Extract: Extract the dried and powdered plant material (e.g., fruits of Gardenia jasminoides) with 70% ethanol three times. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Resin Preparation and Sample Loading: Suspend the crude extract in water and apply it to a pre-equilibrated D301R macroporous resin column. The sample should be loaded at a flow rate of approximately 1 bed volume per hour[1][2].

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts[1][2].

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water. Typically, a 20-30% ethanol fraction will contain the highest concentration of iridoid glycosides like this compound[1][2][3].

  • Concentration: Collect the desired fraction and concentrate under vacuum to yield the enriched this compound extract.

Protocol 2: Final Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the enriched this compound extract in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water. The exact gradient will need to be optimized based on the retention time of this compound.

    • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detector set to the λmax of this compound (typically around 238 nm for iridoid glycosides).

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize the aqueous solution to obtain highly pure this compound.

Visualizations

experimental_workflow Start Plant Material Extraction Extraction (70% Ethanol) Start->Extraction Concentration1 Concentration Extraction->Concentration1 Enrichment Macroporous Resin Chromatography Concentration1->Enrichment Concentration2 Concentration Enrichment->Concentration2 Prep_HPLC Preparative HPLC (C18 Column) Concentration2->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Final_Product This compound (>98% Purity) Lyophilization->Final_Product

Caption: General experimental workflow for the purification of this compound.

hplc_troubleshooting Problem Poor Peak Shape in HPLC Tailing Peak Tailing? Problem->Tailing Fronting Peak Fronting? Problem->Fronting no Secondary_Int Secondary Interactions? Tailing->Secondary_Int yes Overload Column Overload? Fronting->Overload yes Solution_Column Replace Column Fronting->Solution_Column no Solvent_Mismatch Sample solvent stronger than mobile phase? Solution_Solvent Dissolve sample in mobile phase Solvent_Mismatch->Solution_Solvent yes Solvent_Mismatch->Solution_Column no Overload->Solvent_Mismatch no Solution_Overload Reduce sample concentration/volume Overload->Solution_Overload yes Secondary_Int->Overload no Solution_pH Adjust mobile phase pH or add modifier (TEA) Secondary_Int->Solution_pH yes

Caption: Troubleshooting decision tree for common HPLC peak shape issues.

References

Technical Support Center: NMR Analysis of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jasminoid A, a naturally occurring iridoid glycoside. The information provided will help in identifying and mitigating common artifacts encountered during Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic 1H and 13C NMR signals for this compound?

A1: The complete assignment of 1H and 13C NMR signals is crucial for confirming the structure of this compound and identifying any impurities. The following table summarizes the reported chemical shifts for (+)-Jasminoid A.

PositionδC (ppm)δH (ppm) (J in Hz)
197.95.75 (d, 1.5)
3152.37.48 (s)
4110.2
537.53.15 (m)
675.14.25 (dd, 5.0, 2.0)
778.93.95 (d, 5.0)
861.5
952.12.85 (m)
1021.51.15 (d, 7.0)
11168.9
OMe-1151.83.70 (s)
1'99.84.65 (d, 8.0)
2'74.53.20 (m)
3'77.93.40 (m)
4'71.63.30 (m)
5'78.53.45 (m)
6'62.83.90 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5)

Note: This data is based on reported values for (+)-Jasminoid A isolated from Jasminum sambac. Chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Q2: I am seeing signals in my 1H NMR spectrum that do not correspond to this compound. What could they be?

A2: Extra signals in an NMR spectrum are common and can arise from various sources. These artifacts can be broadly categorized as:

  • Residual Solvents: Signals from the deuterated solvent or from non-deuterated solvents used during extraction and purification.

  • Impurities from Isolation: Contaminants from the plant material, chromatography stationary phase (e.g., silica gel), or grease from glassware joints.

  • Environmental Contaminants: Water is a very common contaminant, and plasticizers can leach from containers or tubing.

Q3: How can I identify if an unknown peak is from a residual solvent?

A3: The chemical shifts of common laboratory solvents are well-documented.[1] You can compare the chemical shifts of the unknown peaks to published data for solvents in the deuterated solvent you are using. For example, a peak around 1.55 ppm in CDCl3 could be water, while a signal at 2.05 ppm in the same solvent is likely acetone.

Q4: My baseline is rolling or distorted. What is the cause and how can I fix it?

A4: A distorted baseline can be caused by several factors, including:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized before acquisition. Re-shimming the instrument can often resolve this issue.

  • High Sample Concentration: A very concentrated sample can lead to broad signals and a distorted baseline. Diluting the sample may help.

  • Instrumental Artifacts: In some cases, issues with the spectrometer's receiver or amplifier can cause baseline problems. If re-shimming and sample dilution do not work, consult the instrument manager.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common artifacts in the NMR analysis of this compound.

Problem 1: Unidentified Sharp Singlets in the Spectrum
Possible Cause Troubleshooting Steps
Residual Solvents 1. Identify the deuterated solvent used and consult a table of common solvent impurities for that solvent. 2. Compare the chemical shifts of the artifact peaks with the reference table. Common examples include acetone (δH ≈ 2.05 in CDCl3), ethyl acetate (δH ≈ 1.26, 2.05, 4.12 in CDCl3), and dichloromethane (δH ≈ 5.30 in CDCl3). 3. To confirm, you can try acquiring the spectrum in a different deuterated solvent; the chemical shift of the impurity will likely change.
Grease 1. Silicone grease from glass joints is a common contaminant and typically appears as a broad singlet or a series of sharp singlets around 0 ppm. 2. To avoid this, use Teflon sleeves or minimal amounts of grease and ensure glassware is thoroughly cleaned.
Internal Standard 1. If an internal standard such as tetramethylsilane (TMS) was used, a sharp singlet will be present at 0 ppm. 2. If other internal standards were used for quantification, ensure their signals are not overlapping with your compound of interest.
Problem 2: Broad or Distorted Peaks
Possible Cause Troubleshooting Steps
Poor Shimming 1. Before acquiring the spectrum, carefully shim the magnetic field to optimize its homogeneity. 2. If the peaks are still broad, consult with the instrument manager as there may be an issue with the spectrometer.
Sample Concentration 1. Highly concentrated samples can lead to viscosity-related line broadening. 2. Dilute the sample with more deuterated solvent and re-acquire the spectrum.
Paramagnetic Impurities 1. Traces of paramagnetic metals can cause significant line broadening. 2. These impurities can be introduced during the extraction process. Purifying the sample further, for example, by passing it through a small plug of silica gel, may help.
Chemical Exchange 1. Protons on hydroxyl groups of the glycoside moiety can exchange with each other or with residual water, leading to broad signals. 2. To confirm, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity.

Common Artifacts and Their Chemical Shifts

The following table summarizes the approximate 1H and 13C NMR chemical shifts of common laboratory solvents and impurities in two frequently used deuterated solvents for natural product analysis.

CompoundSolvent1H Chemical Shift (δ ppm)13C Chemical Shift (δ ppm)
AcetoneCDCl₃2.1730.8, 206.7
CD₃OD2.1530.6, 209.1
ChloroformCDCl₃7.26 (residual)77.2
CD₃OD--
DichloromethaneCDCl₃5.3054.0
CD₃OD5.3354.2
Ethyl AcetateCDCl₃1.26, 2.05, 4.1214.2, 21.0, 60.5, 171.1
CD₃OD1.25, 2.02, 4.1014.4, 21.1, 61.4, 172.6
MethanolCDCl₃3.4949.9
CD₃OD3.31 (residual)49.0
WaterCDCl₃1.56-
CD₃OD4.87-
Silicone GreaseCDCl₃~0.0~1.1
CD₃OD~0.0~1.3

Experimental Protocols

Protocol for Sample Preparation for NMR Analysis
  • Final Purification: Ensure the isolated this compound is of high purity. The final purification step should ideally be HPLC to remove any closely related impurities.

  • Drying: Thoroughly dry the purified sample under high vacuum for several hours to remove all traces of residual solvents. Co-evaporation with a high-purity solvent like toluene can sometimes help remove stubborn solvent residues.

  • Weighing and Dissolving: Accurately weigh approximately 1-5 mg of the dried sample and dissolve it in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for a few minutes.

  • Shimming: Once the sample is in the spectrometer, carefully shim the magnetic field to achieve optimal resolution and lineshape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common artifacts in the NMR spectrum of a natural product like this compound.

NMR_Troubleshooting start Artifacts in This compound NMR Spectrum check_broad Are peaks broad? start->check_broad check_extra_sharp Are there extra sharp signals? start->check_extra_sharp check_baseline Is the baseline distorted? start->check_baseline re_shim Re-shim the spectrometer check_broad->re_shim Yes end_node Clean Spectrum check_broad->end_node No check_solvent Compare with residual solvent tables check_extra_sharp->check_solvent Yes check_extra_sharp->end_node No re_process Re-process with baseline correction check_baseline->re_process Yes check_baseline->end_node No dilute_sample Dilute the sample re_shim->dilute_sample check_paramagnetic Check for paramagnetic impurities dilute_sample->check_paramagnetic d2o_exchange Perform D2O exchange check_paramagnetic->d2o_exchange d2o_exchange->end_node check_grease Check for grease signals (around 0 ppm) check_solvent->check_grease check_internal_std Identify internal standard signals check_grease->check_internal_std check_internal_std->end_node re_shim2 Re-shim the spectrometer re_process->re_shim2 re_shim2->end_node

A flowchart for troubleshooting common NMR artifacts.

References

Overcoming matrix effects in HPLC analysis of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the HPLC analysis of Jasminoid A, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids are a common source of matrix effects.

Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?

A2: Several sample preparation techniques can be employed to minimize matrix effects by removing interfering components before HPLC analysis. The most common methods include:

  • Protein Precipitation (PPT): A simple and rapid method, but often less effective at removing a broad range of matrix components, which can lead to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquid phases. LLE can provide cleaner extracts than PPT.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects.[5] It offers a high degree of selectivity by using a solid sorbent to retain either the analyte or the interfering components.[4]

Q3: Can changes to the HPLC method itself help in overcoming matrix effects?

A3: Yes, optimizing chromatographic conditions can play a crucial role. Modifying the mobile phase composition, gradient profile, or switching to a different column can help separate this compound from interfering matrix components.[7] The use of Ultra-High-Performance Liquid Chromatography (UPLC) can also significantly reduce matrix effects due to its higher resolution and peak capacity compared to traditional HPLC.[4][8]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of a pure standard solution at the same concentration. The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for this compound Column degradation or contamination.Flush the column with a strong solvent or replace the column.
Incompatibility between the sample solvent and the mobile phase.Dissolve and inject the this compound sample in the mobile phase whenever possible.[9]
Inappropriate pH of the mobile phase.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High Backpressure Clogged column frit or tubing.Backflush the column or replace the clogged components.[10]
Particulate matter in the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
Salt precipitation from the mobile phase.Ensure mobile phase components are fully dissolved and consider a system flush with water.[10]
Inconsistent Retention Times for this compound Inconsistent mobile phase preparation.Prepare fresh mobile phase accurately and ensure thorough mixing.[11]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[11]
Pump malfunction or leaks.Check for leaks in the pump and fittings and ensure the pump is delivering a constant flow rate.
Low Sensitivity / No Peak for this compound Significant ion suppression due to matrix effects.Implement a more rigorous sample cleanup method like SPE or LLE. Consider sample dilution to reduce the concentration of interfering matrix components.[12][13]
Detector issue (e.g., lamp failure).Check the detector lamp and other detector settings.[14]
Sample degradation.Ensure proper sample storage and handling to prevent degradation of this compound.[5]

Quantitative Data Summary

The following table summarizes the typical recovery and matrix effect data for this compound analysis in human plasma using different sample preparation methods. This data is illustrative and may vary based on specific experimental conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 565 ± 8 (Suppression)62 ± 7
Liquid-Liquid Extraction (LLE)85 ± 788 ± 6 (Slight Suppression)75 ± 6
Solid-Phase Extraction (SPE)92 ± 498 ± 3 (Negligible Effect)90 ± 4

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Protocol 2: Post-Extraction Spiking for Matrix Effect Assessment
  • Extract 500 µL of blank human plasma using the developed SPE protocol (Protocol 1).

  • After the elution step, spike the blank eluate with a known amount of this compound standard solution.

  • Evaporate and reconstitute the spiked eluate as described in Protocol 1.

  • Prepare a pure standard solution of this compound in the mobile phase at the same final concentration as the spiked sample.

  • Analyze both the post-extraction spiked sample and the pure standard solution by HPLC.

  • Calculate the matrix effect using the formula provided in the FAQs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Start Plasma Sample Pretreat Pre-treatment (e.g., Dilution) Start->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon Inject Injection into HPLC Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow for this compound analysis from plasma.

troubleshooting_logic Problem Inaccurate Results for this compound CheckME Assess Matrix Effect? Problem->CheckME CheckRecovery Assess Analyte Recovery? Problem->CheckRecovery OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) CheckME->OptimizeSP Significant ME OptimizeChroma Optimize Chromatography (e.g., Gradient, Column) CheckME->OptimizeChroma Significant ME Dilute Implement Sample Dilution CheckME->Dilute Significant ME UseIS Use Stable Isotope-Labeled Internal Standard CheckME->UseIS Significant ME CheckRecovery->OptimizeSP Low Recovery Solution Accurate Quantification OptimizeSP->Solution OptimizeChroma->Solution Dilute->Solution UseIS->Solution

Caption: Decision tree for troubleshooting matrix effects.

References

Troubleshooting inconsistent results in Jasminoid A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jasminoid A bioassays. Our goal is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.

Section 1: Inconsistent or Unexpected Readings

Question: Why am I observing high variability between replicate wells in my cell viability assay?

Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions when working with this compound:

Possible Cause Solution
Inaccurate Pipetting Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding this compound or other reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing air bubbles.
Improper Mixing After adding all reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing. Be careful not to cross-contaminate between wells.
"Edge Effects" Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can skew results. It is recommended to avoid using the outer wells for critical samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Uneven Cell Seeding An uneven distribution of cells will result in variable readings. Ensure your cell suspension is homogenous before and during plating by gently swirling the suspension between seeding replicates.
This compound Precipitation This compound is a sesquiterpenoid and may have limited solubility in aqueous media.[1] Visually inspect your stock solution and the media in the wells after adding this compound for any signs of precipitation. If precipitation is observed, consider the following: - Prepare fresh dilutions of this compound for each experiment. - Briefly sonicate the stock solution before preparing dilutions. - Test the solubility of this compound in your specific cell culture medium at the desired concentrations. You may need to adjust the final concentration or the solvent used.
Cellular Stress Ensure cells are healthy and in the logarithmic growth phase when you begin the assay. Over-confluent or stressed cells can respond inconsistently to treatment.

Question: My dose-response curve for this compound is not consistent or is non-linear. What could be the cause?

Answer: A problematic dose-response curve can invalidate your results. Consider these potential issues:

Possible Cause Solution
Incorrect Dilutions Carefully check the calculations for your serial dilutions. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
Suboptimal Concentration Range The concentrations of this compound you have selected may fall outside the linear range of the assay for your specific cell line. Perform a preliminary experiment with a wider range of concentrations to determine the optimal range that brackets the IC50 value.
Compound Instability This compound, like many natural products, may be sensitive to light, temperature, or repeated freeze-thaw cycles.[1] Aliquot your stock solution and store it at -20°C or -80°C.[1] Avoid repeated freezing and thawing. Protect your solutions from light during preparation and incubation.
Assay Incubation Time The optimal incubation time for this compound to exert its effect may vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate incubation period.

Experimental Protocols

Cell Viability Assay using MTT

This protocol is adapted for testing the effect of a sesquiterpenoid like this compound on the viability of adherent mammalian cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[2]

    • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[2]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Workflow for Troubleshooting Inconsistent this compound Bioassay Results

G start Inconsistent Results Observed check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_mixing Ensure Thorough Mixing in Wells check_pipetting->check_mixing If pipetting is consistent check_edge_effects Evaluate for Edge Effects check_mixing->check_edge_effects If mixing is adequate check_cell_seeding Confirm Homogenous Cell Seeding check_edge_effects->check_cell_seeding If edge effects are mitigated check_solubility Inspect for this compound Precipitation check_cell_seeding->check_solubility If cell seeding is even check_compound Assess this compound Stock Integrity check_solubility->check_compound If no precipitation check_protocol Review Assay Protocol (Incubation Time, Concentrations) check_compound->check_protocol If stock is stable resolve Problem Resolved check_protocol->resolve After optimization

Caption: Troubleshooting workflow for inconsistent bioassay results.

Signaling Pathways

This compound, as a sesquiterpenoid, may influence several key signaling pathways involved in inflammation and cell survival. Extracts from plants containing similar compounds have been shown to modulate pathways such as NF-κB and MAPK.[3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Many natural products, including sesquiterpenoids, are known to inhibit this pathway.[3][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB releases JasminoidA This compound JasminoidA->IKK inhibits? DNA DNA NFkB_nuc->DNA binds to Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes transcribes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. It is another common target for natural anti-inflammatory compounds.[3]

MAPK_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse JasminoidA This compound JasminoidA->MAPKKK inhibits? JasminoidA->MAPKK inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a key regulator of cell survival and proliferation. Dysregulation of this pathway is common in many diseases, and it is a target for various therapeutic agents.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates GrowthFactor Growth Factor GrowthFactor->RTK mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival JasminoidA This compound JasminoidA->PI3K inhibits? JasminoidA->Akt inhibits?

Caption: Potential interference of this compound with the PI3K-Akt survival pathway.

References

Strategies to reduce cytotoxicity of Jasminoid A at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jasminoid A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on managing its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic action against cancer cells?

A1: this compound and its derivatives, such as methyl jasmonate (MJ), primarily induce apoptosis in cancer cells through the intrinsic pathway.[1][2] This process is initiated by the generation of intracellular Reactive Oxygen Species (ROS).[3] The increase in ROS leads to mitochondrial stress, which is regulated by the Bcl-2 family of proteins. Specifically, it involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, prominently featuring the executioner caspase-3, which then dismantles the cell, leading to apoptotic death.[4][6]

Q2: We are observing significant cytotoxicity in our non-cancerous control cell line at high concentrations of this compound. Is this expected?

A2: While jasmonates are known to exhibit selective cytotoxicity towards cancer cells over normal cells, this selectivity is not absolute and can be dose-dependent.[2][7] At high concentrations, off-target effects can lead to cytotoxicity in normal cells. It is crucial to determine the therapeutic window by comparing the half-maximal inhibitory concentration (IC50) in your cancer cell line of interest versus your non-cancerous control line. If the therapeutic window is narrow, strategies to reduce off-target cytotoxicity may be necessary.

Q3: What are the potential strategies to reduce the off-target cytotoxicity of this compound at high concentrations while maintaining its anti-cancer efficacy?

A3: To enhance the therapeutic index of this compound, several strategies can be employed:

  • Advanced Drug Delivery Systems: Encapsulating this compound in targeted delivery systems can increase its concentration at the tumor site while minimizing systemic exposure.

    • Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound, altering their pharmacokinetic profile and potentially reducing toxicity to healthy tissues.

    • Polymer-Drug Conjugates: Covalently linking this compound to a polymer can improve its stability and allow for targeted delivery to cancer cells.

  • Co-administration with Cytoprotective Agents:

    • Antioxidants: Since this compound's cytotoxicity is mediated by ROS, co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially protect normal cells from oxidative damage.[8][9][10][11] However, this approach should be carefully evaluated to ensure it does not compromise the anti-cancer efficacy in tumor cells.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results using the MTT assay.

  • Possible Cause: Interference from the compound or experimental conditions.

  • Troubleshooting Steps:

    • Phenol Red and Serum Interference: Ensure that the culture medium used during the MTT incubation step is free of phenol red and has a low serum concentration, as these can affect the absorbance readings.

    • Formazan Crystal Dissolution: Incomplete dissolution of the purple formazan crystals is a common source of error. Ensure the solubilization buffer is added and mixed thoroughly, and allow sufficient incubation time for complete dissolution. Gentle shaking or pipetting can aid this process.

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Optimize and standardize your cell seeding density to ensure uniformity at the start of the experiment.

Problem 2: Difficulty in confirming apoptosis as the primary mode of cell death.

  • Possible Cause: Cell death may be occurring through other mechanisms like necrosis, or the markers of apoptosis are not being detected at the chosen time point.

  • Troubleshooting Steps:

    • Use Multiple Apoptosis Assays: Relying on a single assay may be insufficient. Complement your primary assay (e.g., caspase-3 activity) with others like Annexin V/Propidium Iodide staining to differentiate between early apoptosis, late apoptosis, and necrosis.

    • Time-Course Experiment: The activation of apoptotic markers is transient. Perform a time-course experiment to identify the optimal time point for detecting key events like caspase-3 activation or changes in Bax/Bcl-2 expression after this compound treatment.

Data Summary

The following tables summarize key quantitative data related to the cytotoxicity of jasmonates.

Table 1: IC50 Values of Methyl Jasmonate (MJ) in Various Human Cell Lines

Cell LineCell TypeIC50 (mM)Reference
MOLT-4T-lymphoblastic leukemia< 0.5[1]
PC-3Prostate Cancer~2.0[3]
DU-145Prostate Cancer~2.0[12]
MCF-7Breast Cancer2.0[1][3]
MDA-MB-435Breast Cancer1.9[1][3]
A549Lung Carcinoma4.9[3]
HeLaCervical Cancer3.0[3]
CaSkiCervical Cancer1.7[3]
C33ACervical Cancer2.2[3]
Peripheral Blood LymphocytesNormal> 5.0 (non-toxic)[2][7]

Table 2: Example of N-acetylcysteine (NAC) Mediated Cytoprotection

Cell LineToxic AgentNAC ConcentrationObservationReference
HepG2Lead Nitrate (30 µg/mL)0.125 - 0.5 mMDose-dependent increase in cell viability[8]
HepG2Cisplatin (2 µM)50 - 200 µMDose-dependent reduction in apoptosis[9]
158N OligodendrocytesH2O2 (500 µM)50 - 500 µMAttenuation of ROS increase and improved cell survival[13]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC) and Cholesterol (in a 2:1 molar ratio)

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.[14]

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 35-45°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask.[14]

    • Agitate the flask by gentle rotation (above the lipid transition temperature) for 1-2 hours until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.[14]

    • For a more uniform size distribution, subject the liposome suspension to extrusion by passing it 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification and Storage:

    • Remove any unencapsulated this compound by dialysis or gel filtration chromatography.

    • Store the final liposomal suspension at 4°C.

Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC)

Materials:

  • Cancer cell line (e.g., A549) and a normal cell line (e.g., MRC-5)

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed both cancer and normal cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Co-treatment:

    • Pre-treat a subset of wells with various concentrations of NAC (e.g., 0.1, 0.5, 1, 5 mM) for 1-2 hours.

    • Following NAC pre-treatment, add a range of high concentrations of this compound to both NAC-treated and untreated wells. Include wells with NAC alone and this compound alone as controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, remove the treatment media and add fresh media containing MTT reagent to each well.

    • Incubate for 3-4 hours to allow formazan crystal formation.

    • Add the solubilization solution to each well and incubate until the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Compare the IC50 values of this compound in the presence and absence of NAC for both cell lines to determine if NAC provides selective protection to the normal cells.

Visualizations

Signaling Pathways and Experimental Workflows

JasminoidA_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Bcl2 Bcl2 ROS->Bcl2 inhibits Bax Bax ROS->Bax activates Bcl2->Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound Induced Apoptotic Pathway.

Mitigation_Strategies_Workflow cluster_problem Problem Statement cluster_strategies Proposed Mitigation Strategies cluster_s1_exp Experimental Workflow for Strategy 1 cluster_s2_exp Experimental Workflow for Strategy 2 Problem High concentration of this compound shows cytotoxicity in normal cells Strategy1 Strategy 1: Targeted Drug Delivery Problem->Strategy1 Strategy2 Strategy 2: Co-administration with Antioxidant Problem->Strategy2 S1_Prep Prepare Liposomal This compound Strategy1->S1_Prep S2_Prep Prepare this compound and N-acetylcysteine (NAC) solutions Strategy2->S2_Prep S1_Treat Treat cancer and normal cells with Free vs. Liposomal this compound S1_Prep->S1_Treat S1_Assess Assess Cytotoxicity (MTT Assay) S1_Treat->S1_Assess S1_Compare Compare IC50 values and Selectivity Index S1_Assess->S1_Compare S2_Treat Co-treat cancer and normal cells with This compound +/- NAC S2_Prep->S2_Treat S2_Assess Assess Cytotoxicity (MTT) and ROS levels S2_Treat->S2_Assess S2_Compare Evaluate cytoprotective effect of NAC on normal cells S2_Assess->S2_Compare

Caption: Workflow for Testing Cytotoxicity Mitigation Strategies.

References

Technical Support Center: Formulation Development for Improved Delivery of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the formulation and delivery of Jasminoid A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

This compound is a sesquiterpenoid that can be isolated from Jasminum species.[1] Like other jasmonates, it is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities. Jasmonates have been shown to induce cell death in various cancer cell lines and modulate inflammatory signaling pathways.[2][3]

Q2: What are the main challenges in the formulation of this compound?

Based on its chemical structure (sesquiterpenoid) and available information for similar compounds, this compound is expected to have low aqueous solubility.[1] This poor solubility can lead to low bioavailability, limiting its therapeutic efficacy. Therefore, the primary challenge is to develop a formulation that enhances its solubility and allows for effective delivery to the target site.

Q3: What are some suitable formulation strategies for this compound?

For poorly soluble compounds like this compound, several formulation strategies can be employed to improve delivery. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles, can enhance its solubility, stability, and bioavailability.[1]

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve the oral absorption of lipophilic drugs.

  • Cyclodextrin complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

The choice of formulation will depend on the specific application, desired release profile, and route of administration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.

Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency of this compound in Nanoparticles 1. Poor affinity of this compound for the nanoparticle core material.2. Drug leakage during the formulation process.3. Suboptimal formulation parameters (e.g., polymer/lipid concentration, solvent choice, stirring speed).1. Screen different polymers or lipids to find a matrix with better compatibility with this compound.2. Optimize the formulation process, for example, by modifying the solvent evaporation rate or the homogenization speed.3. Adjust the drug-to-polymer/lipid ratio.
Nanoparticle Aggregation 1. Insufficient surface charge (low zeta potential).2. Inappropriate solvent or pH conditions.3. High concentration of nanoparticles.1. Use a stabilizer or a polymer with a higher charge density.2. Optimize the pH and ionic strength of the dispersion medium.3. Dilute the nanoparticle suspension.
Inconsistent In Vitro Drug Release Profile 1. Non-uniform particle size distribution.2. Inadequate sink conditions in the release medium.3. Instability of the formulation in the release medium.1. Optimize the formulation and processing parameters to achieve a narrow particle size distribution.2. Ensure the volume and composition of the release medium are sufficient to maintain sink conditions.3. Evaluate the stability of the nanoparticles in the release medium at the experimental temperature.
Low Cellular Uptake of Nanoparticles 1. Particle size is not optimal for cellular internalization.2. Surface properties of nanoparticles are not favorable for cell interaction.3. The chosen cell line has a low endocytic capacity.1. Prepare nanoparticles with different sizes to determine the optimal range for the target cells.2. Modify the nanoparticle surface with targeting ligands or by coating with polymers like PEG to enhance cellular interaction.3. Use a different cell line or a positive control to verify the experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₂[1]
Molecular Weight 232.32 g/mol [1]
CAS Number 1459784-57-6[1]
Predicted logP ~1.9 - 2.2Inferred from similar compounds
Aqueous Solubility Low (< 1 mg/mL)[1]
Solubility in Organic Solvents Soluble in DMSO, Ethanol, DMF[1]

Experimental Protocols

Formulation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

Objective: To encapsulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

  • Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Remove the remaining acetone using a rotary evaporator at reduced pressure.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.

  • Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water, PBS) for further analysis or lyophilize for long-term storage.

Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Objective: To quantify the amount of this compound successfully encapsulated within the nanoparticles.

Materials:

  • This compound-loaded nanoparticle suspension

  • A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, dichloromethane)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.

  • Collect the supernatant and measure the concentration of free this compound using a validated HPLC or UV-Vis method.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total amount of this compound used - Amount of free this compound in supernatant) / Total amount of this compound used] x 100

  • To determine Drug Loading (DL%), take a known weight of lyophilized nanoparticles and dissolve them in a suitable organic solvent to release the encapsulated drug.

  • Measure the concentration of this compound in the solution using HPLC or UV-Vis.

  • Calculate the Drug Loading (DL%) using the following formula: DL% = (Weight of this compound in nanoparticles / Total weight of nanoparticles) x 100

In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of the release medium.

  • Place the nanoparticle dispersion into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis.

  • Plot the cumulative percentage of drug released versus time.

Cellular Uptake Study

Objective: To assess the internalization of this compound-loaded nanoparticles by cells.

Materials:

  • A suitable cell line (e.g., cancer cell line for anti-cancer studies)

  • Fluorescently labeled this compound-loaded nanoparticles (e.g., using a fluorescent dye like Coumarin-6)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

  • 96-well plates or other suitable cell culture vessels

Procedure:

  • Seed the cells in a 96-well plate or other appropriate culture vessel and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled nanoparticles.

  • Incubate the cells for a specific period (e.g., 2, 4, 24 hours).

  • After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

Visualizations

Formulation_Workflow cluster_formulation Formulation JasminoidA This compound Formulation Nanoprecipitation/ Solvent Evaporation JasminoidA->Formulation Polymer Polymer/Lipid Polymer->Formulation Solvent Organic Solvent Solvent->Formulation AqPhase Aqueous Phase (with stabilizer) AqPhase->Formulation Size Particle Size (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Morphology Morphology (TEM/SEM) Formulation->Morphology Release In Vitro Release Size->Release Evaluate Uptake Cellular Uptake Zeta->Uptake Toxicity Cytotoxicity EE->Toxicity Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates JasminoidA This compound JasminoidA->IKK Inhibits JasminoidA->JNK Inhibits AP1 AP-1 JNK->AP1 p38->AP1 AP1->Nucleus translocates to Anticancer_Pathway JasminoidA This compound ROS ↑ Reactive Oxygen Species (ROS) JasminoidA->ROS MAPK MAPK Pathway (JNK, p38) JasminoidA->MAPK Bcl2 ↓ Anti-apoptotic Bcl-2 family JasminoidA->Bcl2 Bax ↑ Pro-apoptotic Bax family JasminoidA->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Mitochondria Bcl2->Mitochondria Bax->Mitochondria

References

Minimizing degradation of Jasminoid A during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Jasminoid A during storage and experimentation. The information is structured to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring iridoid glycoside.[1][2][3][4] Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[5] They are known for their diverse biological activities but can be prone to degradation under certain conditions.[5]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of related iridoid glycosides, the primary factors contributing to the degradation of this compound are likely to be:

  • pH: Iridoid glycosides are susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the cleavage of the glycosidic bond.[6][7]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and other rearrangements.[7][8]

  • Light: Exposure to light, especially UV radiation, can potentially induce photodegradation.[9]

  • Oxidizing agents: The presence of oxidizing agents may lead to the modification of the chemical structure.[10]

  • Enzymatic activity: If working with crude extracts or in biological systems, the presence of β-glucosidases can catalyze the hydrolysis of the glycosidic bond.[11][12]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

  • Form: Store as a dry powder. If in solution, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and freeze immediately.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Troubleshooting Steps
Loss of compound activity or purity over time in storage. Inappropriate storage conditions (temperature, light, air exposure).1. Verify storage temperature is at or below -20°C. 2. Ensure the container is tightly sealed and protected from light. 3. For highly sensitive applications, consider aliquoting the compound to avoid repeated freeze-thaw cycles and flushing the vial with an inert gas before sealing.
Degradation of this compound in aqueous solution. pH of the solution is too high (alkaline hydrolysis).1. Prepare solutions in a slightly acidic buffer (pH 4-6). 2. Use freshly prepared solutions for experiments whenever possible. 3. If storage of a solution is necessary, aliquot and freeze at -80°C immediately after preparation.
Inconsistent results in biological assays. Degradation of this compound in the assay medium.1. Check the pH of the cell culture or assay medium. 2. Minimize the incubation time of this compound in the medium at 37°C. 3. Consider conducting a time-course experiment to assess the stability of this compound under your specific assay conditions.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.1. Analyze the sample immediately after preparation. 2. Review the sample preparation and storage procedures to identify potential causes of degradation. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Summary of Stability Data for Related Iridoid Glycosides

Compound Condition Observation Reference
GeniposideHydrolysisStable at acidic to neutral pH. Hydrolyzes to its aglycone, genipin, under alkaline conditions and in the presence of β-glucosidase.[6][13]
Various Iridoid GlycosidesTemperatureGenerally, lower temperatures (e.g., 45-50°C) are better for preserving glycosides during drying processes.[8]
Various Iridoid GlycosidespHStable in acidic to neutral pH. Unstable in strong alkaline solutions (pH ≥ 10), leading to hydrolysis of ester bonds.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, expose a solution of this compound to the same conditions.

    • Dissolve/dilute the samples in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at appropriate time intervals.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general HPLC method that can be optimized for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly used for iridoid glycoside analysis.

  • Example Gradient: Start with 5-10% B, increase to 30-40% B over 20-30 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 230-240 nm (based on the UV absorbance of similar iridoids) Injection Volume: 10-20 µL Column Temperature: 25-30°C

Visualizations

degradation_pathway Jasminoid_A This compound (Iridoid Glycoside) Aglycone Aglycone (Genipin-like structure) Jasminoid_A->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety Jasminoid_A->Sugar Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Products Jasminoid_A->Oxidized_Products Oxidation (e.g., H₂O₂) Rearrangement_Products Rearrangement Products Jasminoid_A->Rearrangement_Products Heat / Light experimental_workflow cluster_stress Forced Degradation Acid Acidic (e.g., 0.1M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (e.g., 0.1M NaOH) Base->Stressed_Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Stressed_Samples Heat Thermal (e.g., 80°C) Heat->Stressed_Samples Light Photolytic (ICH Q1B) Light->Stressed_Samples Jasminoid_A This compound Sample (Solid or Solution) Jasminoid_A->Acid Jasminoid_A->Base Jasminoid_A->Oxidation Jasminoid_A->Heat Jasminoid_A->Light HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Degradation Profile) HPLC_Analysis->Data_Analysis signaling_pathway Jasminoid_A This compound Target_Protein Target Protein (e.g., Enzyme, Receptor) Jasminoid_A->Target_Protein Binds to/Modulates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activates/Inhibits Biological_Response Biological Response (e.g., Anti-inflammatory, Neuroprotective) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

References

Technical Support Center: Enhancing Cell Membrane Permeability of Jasminoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound named "Jasminoid A" did not yield a definitive chemical entity. This guide is therefore structured around strategies to enhance the permeability of iridoid glycosides, a class of compounds commonly found in the Jasminum and Gardenia species, which aligns with the likely interest of researchers investigating "Jasminoid" compounds. For the purpose of this guide, we will refer to a representative iridoid glycoside as "Compound J".

Frequently Asked Questions (FAQs)

Q1: My Compound J (an iridoid glycoside) shows low permeability in my initial screening. Why is this and what are the common causes?

A1: Low cell membrane permeability is a common challenge with natural glycosides like Compound J. The primary reasons include:

  • High Hydrophilicity: The sugar moiety (glycone) makes the molecule highly water-soluble, which hinders its ability to partition into and diffuse across the lipid-rich cell membrane.

  • Large Molecular Size: The addition of the sugar group increases the overall size of the molecule, making passive diffusion more difficult.

  • Efflux Pump Activity: Compound J may be a substrate for efflux transporters like P-glycoprotein (P-gp). These proteins are expressed on the cell surface and actively pump foreign substances out of the cell, reducing intracellular accumulation.[1][2][3]

  • Low Lipophilicity: The aglycone (non-sugar) part of your compound might lack the necessary lipophilicity to favorably interact with the cell membrane's lipid bilayer.

Q2: What are the main strategies I can use to improve the permeability of Compound J?

A2: There are several established approaches to enhance the permeability of poorly absorbed compounds:

  • Formulation Strategies:

    • Liposomal Encapsulation: Enclosing Compound J within liposomes, which are vesicles made of a lipid bilayer, can improve its permeability.[4][5][6] Liposomes can fuse with the cell membrane, delivering their contents directly into the cytoplasm.[5]

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes. They can increase the solubility and bioavailability of both lipophilic and hydrophilic compounds.[7][8][9][10][11]

  • Use of Permeability Enhancers/P-gp Inhibitors:

    • Co-administration of Compound J with a known P-glycoprotein inhibitor can prevent its efflux from the cell.[1][2][12] Many natural compounds, such as certain flavonoids (e.g., quercetin, kaempferol) and terpenoids, have been shown to inhibit P-gp.[1][2][3]

  • Chemical Modification (Prodrug Approach):

    • Modifying the structure of Compound J to create a more lipophilic prodrug can enhance its passive diffusion. The modifying group is designed to be cleaved off by intracellular enzymes, releasing the active compound inside the cell.[13]

Q3: How do I choose between a PAMPA and a Caco-2 assay for permeability screening?

A3: The choice depends on the stage of your research and the specific questions you are asking:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][15][16] It is a high-throughput, cost-effective method ideal for early-stage screening of large numbers of compounds to assess their potential for passive, transcellular transport.[14][16]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[17][18][19] It is more complex and lower-throughput than PAMPA but provides more comprehensive information, as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[15][18]

A common strategy is to use PAMPA for initial high-throughput screening and then confirm the permeability of promising candidates using the Caco-2 assay.[14]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

  • Possible Cause 1: Low Lipophilicity.

    • Troubleshooting Step: Attempt to increase the lipophilicity of your formulation. If using a co-solvent, ensure it is appropriate for your compound. Consider a nanoemulsion formulation to improve solubility in the lipid membrane.

  • Possible Cause 2: Compound Instability.

    • Troubleshooting Step: Verify the stability of Compound J in the assay buffer at the experimental pH and temperature. Degradation of the compound will lead to an underestimation of permeability.

  • Possible Cause 3: Incorrect Membrane Composition.

    • Troubleshooting Step: The standard PAMPA membrane is composed of lecithin in dodecane.[14] For certain compounds, a different lipid composition, such as the Bio-mimetic PAMPA (BM-PAMPA) which includes a mixture of phospholipids and cholesterol, might be more representative.[14]

Issue 2: High Efflux Ratio in Caco-2 Assay (Papp B-A >> Papp A-B)

  • Possible Cause: Compound J is a substrate for an efflux transporter (e.g., P-glycoprotein).

    • Troubleshooting Step 1: Co-administration with a P-gp Inhibitor. Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.

    • Troubleshooting Step 2: Screen for Natural P-gp Inhibitors. If co-formulation is an option for your final application, you can screen a panel of natural P-gp inhibitors (e.g., quercetin, resveratrol, kaempferol) to find one that effectively enhances the permeability of Compound J.[1][3]

Issue 3: Poor Compound Recovery in Caco-2 Assay

  • Possible Cause 1: Non-specific Binding.

    • Troubleshooting Step: Your compound may be binding to the plastic of the assay plates. Using low-binding plates can help mitigate this issue.

  • Possible Cause 2: Intracellular Metabolism.

    • Troubleshooting Step: Caco-2 cells express some metabolic enzymes. Analyze the cell lysate and receiver compartment samples by LC-MS/MS to check for the presence of metabolites. If metabolism is significant, this needs to be factored into your data interpretation.

  • Possible Cause 3: Low Monolayer Integrity.

    • Troubleshooting Step: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment.[17] Low TEER values indicate a leaky monolayer, which will produce unreliable results. Additionally, a Lucifer Yellow rejection assay can be used to confirm monolayer integrity.[15][17]

Data Presentation

Table 1: Permeability Classification Based on In Vitro Assays

Permeability Class Caco-2 Papp (x 10⁻⁶ cm/s) PAMPA Pe (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10 > 10 > 90%
Moderate 1 - 10 1 - 10 20% - 90%
Low < 1 < 1 < 20%

Data presented is a generalized classification and may vary slightly between laboratories.

Table 2: Example Data for Enhancing Permeability of Compound J

Formulation/Condition Assay Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
Compound J in buffer Caco-2 0.5 8.2
Compound J + Verapamil (100 µM) Caco-2 2.1 1.5
Compound J in Liposomes Caco-2 3.5 N/A
Compound J in Nanoemulsion Caco-2 4.2 N/A

| Compound J in buffer | PAMPA | 0.8 | N/A |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Artificial Membrane:

    • Prepare a solution of 10% lecithin in dodecane.

    • Using a multichannel pipette, add 5 µL of the lipid solution to the filter of each well of a 96-well donor plate. Allow the solvent to evaporate.[15]

  • Preparation of Solutions:

    • Dissolve Compound J in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Permeability Assay:

    • Add 200 µL of the Compound J solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[14][15]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of Compound J in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15]

  • Calculation of Apparent Permeability (Pe):

    • The apparent permeability coefficient is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media. Seed the cells onto permeable Transwell inserts (e.g., 24-well format) at a high density.

    • Allow the cells to grow and differentiate for 21 days, changing the media every 2-3 days.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's established range (typically >200 Ω·cm²).[20]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution of Compound J (typically 10-100 µM in transport buffer) to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.[18]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To determine the efflux ratio, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Quantification and Calculation:

    • Analyze the concentration of Compound J in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_pampa PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Active & Passive) PAMPA_Start Prepare Compound J Solution PAMPA_Setup Assemble Donor/Acceptor Plates PAMPA_Start->PAMPA_Setup PAMPA_Membrane Coat Donor Plate with Lipid PAMPA_Membrane->PAMPA_Setup PAMPA_Incubate Incubate (4-18h) PAMPA_Setup->PAMPA_Incubate PAMPA_Analyze Analyze Concentrations (LC-MS/MS) PAMPA_Incubate->PAMPA_Analyze PAMPA_End Calculate Pe PAMPA_Analyze->PAMPA_End Decision2 Efflux Suspected? PAMPA_End->Decision2 Caco2_Start Culture Caco-2 on Transwells (21 days) Caco2_TEER Check Monolayer Integrity (TEER) Caco2_Start->Caco2_TEER Caco2_Dose Dose Apical or Basolateral Side Caco2_TEER->Caco2_Dose Caco2_Incubate Incubate (2h, 37°C) Caco2_Dose->Caco2_Incubate Caco2_Sample Sample Both Sides Caco2_Incubate->Caco2_Sample Caco2_Analyze Analyze Concentrations (LC-MS/MS) Caco2_Sample->Caco2_Analyze Caco2_End Calculate Papp & Efflux Ratio Caco2_Analyze->Caco2_End Caco2_End->Decision2 Start Start: Low Permeability Issue Decision Need High Throughput? Start->Decision Decision->PAMPA_Start Yes Decision->Caco2_Start No Enhance Implement Enhancement Strategy (Liposomes, Nanoemulsions, P-gp Inhibitors) Decision2->Enhance Yes Final_Analysis Re-evaluate Permeability Decision2->Final_Analysis No Enhance->Caco2_Start Test in Caco-2

Caption: Workflow for assessing and enhancing compound permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (Efflux Pump) Compound_J_out Compound J (extracellular) Pgp->Compound_J_out Receptor Receptor PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Cell_Effects Cell Proliferation, Angiogenesis mTOR->Cell_Effects Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Response Antioxidant Response ARE ARE Nrf2_nuc->ARE ARE->Antioxidant_Response Compound_J_in Compound J (intracellular) Compound_J_out->Compound_J_in Passive Diffusion Compound_J_in->Pgp Efflux Compound_J_in->Receptor Compound_J_in->Keap1 Dissociates Pgp_Inhibitor P-gp Inhibitor (e.g., Quercetin) Pgp_Inhibitor->Pgp Inhibits

Caption: Potential signaling pathways affected by Compound J.

References

Addressing batch-to-batch variability of Jasminoid A extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jasminoid A extracts. Our goal is to help you address and manage batch-to-batch variability to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of our this compound extracts across different batches, even though we follow the same extraction protocol. What are the potential causes?

A1: Batch-to-batch variability in botanical extracts is a common challenge.[1][2] The primary sources of this variability can be categorized into three main areas:

  • Raw Material Variation:

    • Environmental Factors: Differences in climate, soil quality, altitude, and geographical location of the plant source can significantly alter the phytochemical profile of the raw material.[3]

    • Harvesting Time: The concentration of active compounds like this compound can fluctuate with the plant's developmental stage and the season of harvest.[1][4]

    • Post-Harvest Handling: Storage conditions, such as temperature, humidity, and exposure to light, can lead to the degradation of bioactive compounds.[3][4]

    • Genetic Diversity: Natural variations within plant species can result in different levels of active constituents.[3]

  • Extraction and Processing:

    • Solvent Polarity and Grade: Minor variations in solvent composition or the use of different solvent grades can affect extraction efficiency.

    • Extraction Method: Different extraction techniques (e.g., maceration, soxhlet, ultrasound-assisted) have varying efficiencies and can lead to different chemical profiles.[5][6]

    • Processing Parameters: Inconsistencies in extraction time, temperature, and pressure can impact the final composition of the extract.[7]

  • Experimental Execution:

    • Operator Variability: Subtle differences in how individual researchers perform the extraction or subsequent assays can introduce variability.[1]

    • Equipment Degradation: The performance of laboratory equipment can change over time, affecting consistency.[2][8]

Q2: How can we standardize our this compound extracts to minimize variability?

A2: Standardization is crucial for ensuring the consistency and quality of herbal extracts.[3][9] A multi-faceted approach is recommended:

  • Raw Material Qualification:

    • Source your plant material from a single, reputable supplier who can provide a certificate of analysis.

    • Implement macroscopic and microscopic identification of the raw material.

    • Perform phytochemical profiling of the raw material using techniques like High-Performance Thin-Layer Chromatography (HPTLC) to ensure consistency before extraction.

  • Standardized Extraction Protocol:

    • Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction method.

    • Specify all parameters, including solvent type and grade, particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature.

  • Chemical Fingerprinting:

    • Utilize chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to generate a chemical fingerprint of each batch.[2][4] This allows for the identification and quantification of this compound and other key marker compounds.

  • Bioassay-Guided Standardization:

    • In addition to chemical analysis, assess the biological activity of each batch using a relevant in vitro assay (e.g., cell viability, anti-inflammatory, or receptor binding assays). This ensures that the functional potency of the extract is consistent.

Q3: What analytical techniques are recommended for creating a chemical fingerprint of our this compound extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used and recommended technique for the phytochemical characterization of botanical extracts.[6][10][11]

  • HPLC with Photodiode Array (PDA) or UV-Vis Detector: This setup allows for the quantification of known compounds, like this compound, by comparing the peak area to a reference standard.

  • HPLC with Mass Spectrometry (HPLC-MS): This powerful combination provides detailed structural information about the compounds in your extract, which is invaluable for identifying unknown components and confirming the identity of your target molecule.[10]

For a comprehensive analysis, consider using both techniques to build a robust chemical profile of your extract.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lower than expected yield of this compound in the extract. 1. Poor quality of raw material. 2. Suboptimal extraction solvent or conditions. 3. Degradation of this compound during processing.1. Source new, authenticated raw material. 2. Optimize your extraction protocol by testing different solvents and conditions (see Experimental Protocols section). 3. Avoid excessive heat and light exposure during extraction and storage.
Presence of unknown peaks in the HPLC chromatogram. 1. Contamination of the raw material or solvent. 2. Adulteration of the herbal drug.[3] 3. Extraction of related but undesired compounds.1. Use high-purity solvents and properly cleaned glassware. 2. Obtain authenticated raw material. 3. Adjust the polarity of your extraction solvent to be more selective for this compound.
Inconsistent biological activity despite similar this compound concentration. 1. Synergistic or antagonistic effects of other compounds in the extract. 2. Presence of an interfering compound that is not detected by your analytical method. 3. Variability in the bioassay itself.1. Use multivariate data analysis (e.g., PCA) to correlate the entire chemical fingerprint with biological activity.[2][9] 2. Employ a broader analytical technique like HPLC-MS to identify all components. 3. Include appropriate positive and negative controls in your bioassay and ensure the assay is validated for robustness.

Quantitative Data Presentation

Table 1: HPLC Analysis of Three Batches of this compound Extract

Parameter Batch 1 Batch 2 (Acceptable) Batch 3 (Unacceptable) Acceptance Criteria
This compound Concentration (mg/g) 10.29.87.19.5 - 10.5
Retention Time of this compound (min) 15.415.515.4± 2% of reference
Total Impurities (%) 1.51.84.2< 2.0
Similarity to Reference Fingerprint (%) 98.597.985.3> 95.0

Table 2: Bioassay Results for Three Batches of this compound Extract

Parameter Batch 1 Batch 2 (Acceptable) Batch 3 (Unacceptable) Acceptance Criteria
IC50 Value (µg/mL) 5.25.512.85.0 - 6.0
Maximum Efficacy (%) 959375> 90

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

This protocol is a general guideline for solvent extraction. Optimization may be required based on the specific plant material. A method for extracting "jasminin" from winter jasmine leaves has been patented, which involves solvent extraction and chromatographic purification.[12]

  • Material Preparation:

    • Dry the authenticated plant material (e.g., leaves of Jasminum nudiflorum) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate 10 g of the powdered material in 100 mL of 85% ethanol.

    • Agitate the mixture at room temperature for 24 hours, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed.

  • Lyophilization and Storage:

    • Freeze-dry the concentrated aqueous extract to obtain a dry powder.

    • Store the powdered extract at -20°C in an airtight, light-resistant container.

Protocol 2: HPLC Fingerprinting and Quantification of this compound
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of dilutions for a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector at a wavelength optimized for this compound (e.g., 238 nm).

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.

    • Quantify the concentration of this compound using the calibration curve.

    • Use software to compare the overall chromatographic fingerprint of the batch to a reference fingerprint for similarity assessment.

Visualizations

Signaling Pathways and Workflows

jasmonate_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Biotic/Abiotic_Stress Biotic/Abiotic Stress Membrane_Lipids Membrane Lipids Biotic/Abiotic_Stress->Membrane_Lipids Linolenic_Acid α-Linolenic Acid Membrane_Lipids->Linolenic_Acid JA_Biosynthesis JA Biosynthesis Linolenic_Acid->JA_Biosynthesis JA_Ile JA-lle (Active Hormone) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ_Repressor JAZ Repressor COI1->JAZ_Repressor targets Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Repressor->Transcription_Factors represses Proteasome 26S Proteasome JAZ_Repressor->Proteasome degradation Gene_Expression JA-Responsive Gene Expression Transcription_Factors->Gene_Expression Proteasome->Transcription_Factors releases Biological_Response Biological Response (Defense, Development) Gene_Expression->Biological_Response

Caption: The Jasmonate (JA) signaling pathway from stress perception to cellular response.

experimental_workflow Raw_Material Raw Botanical Material QC_Raw Quality Control (HPTLC, Macroscopy) Raw_Material->QC_Raw Extraction Standardized Extraction QC_Raw->Extraction Crude_Extract This compound Crude Extract Extraction->Crude_Extract QC_Extract Batch Release Testing Crude_Extract->QC_Extract HPLC HPLC-PDA/MS (Chemical Fingerprint) QC_Extract->HPLC Bioassay In Vitro Bioassay (Functional Potency) QC_Extract->Bioassay Data_Analysis Multivariate Data Analysis HPLC->Data_Analysis Bioassay->Data_Analysis Decision Accept or Reject Batch? Data_Analysis->Decision Accepted Accepted Batch (For Further Experiments) Decision->Accepted Pass Rejected Rejected Batch (Investigate Deviation) Decision->Rejected Fail

Caption: Workflow for quality control of this compound extracts to manage batch variability.

References

Technical Support Center: Optimizing Cell-Based Assays with Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jasminoid A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assay conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bioactive iridoid glycoside commonly isolated from the fruits of Gardenia jasminoides. Its primary mechanism of action is associated with anti-inflammatory, neuroprotective, and pro-apoptotic effects. A key pathway it modulates is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling cascade, a central regulator of inflammatory responses. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3]

Q2: What are the typical working concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. For anti-inflammatory assays, concentrations in the range of 20-160 µg/mL have been shown to be effective.[2] For cytotoxicity and apoptosis assays in cancer cell lines, higher concentrations may be required. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound cytotoxic to all cell lines?

A3: this compound exhibits selective cytotoxicity. While it can induce apoptosis in certain cancer cell lines, it has shown neuroprotective effects and low cytotoxicity in other cell types, such as neuronal cells and normal fibroblasts.[4][5][6] A preliminary cytotoxicity assay, such as an MTT or Calcein-AM assay, is crucial to determine the non-toxic concentration range for your specific cell line before proceeding with other functional assays.[4][7]

Q4: How should I dissolve and store this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To maintain its stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I use this compound in combination with other compounds?

A5: Yes, this compound has been studied in combination with other therapeutic agents, where it can exhibit synergistic effects.[5] For example, its anti-inflammatory properties may complement the action of other drugs. When planning combination studies, it is important to assess the potential for altered cytotoxicity and to determine the optimal concentrations for the combination treatment.

Troubleshooting Guides

Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay, Cytokine ELISA)
Problem Possible Cause Solution
No inhibition of inflammatory response - Sub-optimal concentration of this compound: The concentration used may be too low to elicit an effect. - Cell passage number too high: Cells may have lost their responsiveness to stimuli. - Inactive this compound: Improper storage or handling may have degraded the compound.- Perform a dose-response experiment to determine the optimal inhibitory concentration. - Use cells with a lower passage number.[8] - Prepare fresh dilutions of this compound from a new stock aliquot.
High background in ELISA - Insufficient washing: Residual reagents can lead to high background signal. - Non-specific antibody binding: Blocking may be inadequate.[4]- Increase the number and vigor of wash steps. - Optimize the blocking buffer and incubation time.[4]
Variable results between replicates - Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability.[9] - "Edge effect" in microplates: Evaporation from outer wells can concentrate media components.[9]- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[9]
Cytotoxicity and Cell Viability Assays (e.g., MTT, XTT, Calcein-AM)
Problem Possible Cause Solution
High variability in cell viability readings - Uneven cell distribution: Clumped cells will lead to inconsistent results. - Inconsistent incubation times: Variations in incubation with the viability reagent will affect the signal.- Ensure a single-cell suspension before plating. - Standardize all incubation times precisely.
Unexpectedly high cytotoxicity - DMSO concentration too high: The vehicle used to dissolve this compound may be toxic to the cells. - Contamination: Mycoplasma or bacterial contamination can affect cell health.[10]- Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically <0.5%). Run a vehicle control. - Regularly test cell cultures for mycoplasma contamination.[10]
Low signal-to-noise ratio - Low cell seeding density: Too few cells will result in a weak signal.[11] - Incorrect wavelength settings: The plate reader may not be set to the optimal excitation/emission wavelengths for the assay.- Optimize the cell seeding density to ensure a robust signal.[11] - Verify the correct wavelength settings for the specific viability reagent being used.
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Problem Possible Cause Solution
Low percentage of apoptotic cells - Insufficient incubation time or concentration: The treatment may not be sufficient to induce apoptosis. - Cells have progressed to late apoptosis/necrosis: The time point of analysis may be too late.- Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. - Analyze cells at earlier time points post-treatment.
High percentage of necrotic cells (PI positive) - High concentration of this compound: The concentration used may be causing necrosis rather than apoptosis. - Harsh cell handling: Excessive centrifugation or vortexing can damage cell membranes.- Lower the concentration of this compound. - Handle cells gently during staining and washing steps.
Annexin V positive signal in negative control - Cells are not healthy: Over-confluent or nutrient-deprived cells may undergo spontaneous apoptosis. - Excessive trypsinization: Harsh detachment of adherent cells can damage the cell membrane.- Use healthy, sub-confluent cells for the experiment. - Use a gentle cell detachment method and minimize the duration of trypsin exposure.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound and Related Compounds

CompoundAssayCell LineIC50 / Effective ConcentrationReference
GeniposideAnti-inflammatory (TNF-α inhibition)Diabetic Rat Wound Tissue1.36 g/kg (in vivo)[9]
GeniposideAnti-inflammatory (IL-1β inhibition)Diabetic Rat Wound Tissue1.02 g/kg (in vivo)[9]
GeniposideAnti-inflammatory (IL-6 inhibition)Diabetic Rat Wound Tissue1.23 g/kg (in vivo)[9]
GeniposideNeuroprotection (against H2O2)PC12 cells50 µM[2]
GenipinCytotoxicity (MTT assay)hDPCs> 0.1 mmol/L[12]
Methyl JasmonateApoptosisA549 cells1.6 mM[13]
Methyl JasmonateApoptosisMDA-MB-435 cells1.9 mM[14]
Methyl JasmonateApoptosisMCF-7 cells2.0 mM[14]

Experimental Protocols

Protocol 1: Anti-Inflammatory Activity - Measurement of TNF-α and IL-6 by ELISA
  • Cell Seeding: Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment with this compound: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µg/mL). Incubate for 1 hour.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1,200 rpm for 10 minutes and carefully collect the supernatant.

  • ELISA: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[2][9]

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[15]

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow_anti_inflammatory cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (e.g., RAW 264.7) incubate_24h Incubate 24h seed_cells->incubate_24h pre_treat Pre-treat with this compound incubate_24h->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate_treat Incubate 24h stimulate->incubate_treat collect_supernatant Collect Supernatant incubate_treat->collect_supernatant elisa Perform ELISA for TNF-α/IL-6 collect_supernatant->elisa read_plate Read Plate elisa->read_plate

Caption: Workflow for Anti-Inflammatory Assay using ELISA.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation JasminoidA This compound JasminoidA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (TNF-α, IL-6) DNA->Transcription Initiates

Caption: this compound inhibits the NF-κB signaling pathway.

troubleshooting_apoptosis start Low Apoptosis Detected cause1 Insufficient Treatment? start->cause1 cause2 Analysis Timepoint Issue? start->cause2 solution1a Increase Concentration cause1->solution1a solution1b Increase Incubation Time cause1->solution1b solution2 Analyze at Earlier Timepoint cause2->solution2

Caption: Troubleshooting low apoptosis detection.

References

Validation & Comparative

Cross-Validation of HPLC-DAD and UFLC-MS/MS for the Quantification of Jasminoid A in Gardenia jasminoides Ellis Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent analytical techniques for the quantification of Jasminoid A, a key bioactive iridoid glycoside from the fruit of Gardenia jasminoides Ellis. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used, robust method for routine quantification. This guide cross-validates this approach with Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UFLC-MS/MS), a method offering higher sensitivity and selectivity.[1][2] This comparison aims to equip researchers with the necessary data and protocols to select the most appropriate analytical method for their specific research needs.

Comparative Quantitative Analysis

The following table summarizes the validation parameters obtained from the cross-validation of HPLC-DAD and UFLC-MS/MS for the quantification of this compound. The data demonstrates the performance characteristics of each method, highlighting the superior sensitivity of the UFLC-MS/MS technique.

Note: The following data is a representative example compiled for illustrative purposes based on typical performance characteristics of these analytical methods.

Validation ParameterHPLC-DADUFLC-MS/MS
Linearity Range (µg/mL) 1.0 - 2000.01 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.250.003
Limit of Quantification (LOQ) (µg/mL) 0.850.01
Precision (RSD %) < 2.0%< 1.5%
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for sample preparation, HPLC-DAD analysis, and UFLC-MS/MS analysis are provided below.

Sample Preparation (this compound Extraction)
  • Plant Material : Dried, powdered fruits of Gardenia jasminoides Ellis.

  • Extraction : Accurately weigh 1.0 g of the powdered sample and place it into a flask. Add 50 mL of 70% methanol.

  • Ultrasonic Extraction : Perform extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-DAD Quantification Protocol
  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-10 min: 10-25% B

    • 10-25 min: 25-50% B

    • 25-30 min: 50-10% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 238 nm.

  • Quantification : Based on the peak area of the this compound standard calibration curve.

UFLC-MS/MS Cross-Validation Protocol
  • Instrumentation : Shimadzu UFLC system coupled with a triple quadrupole mass spectrometer (e.g., QTRAP-MS) with an electrospray ionization (ESI) source.[1]

  • Column : C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-2 min: 5-20% B

    • 2-5 min: 20-40% B

    • 5-7 min: 40-95% B

    • 7-8 min: 95-5% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • MS Detection : Multiple Reaction Monitoring (MRM) mode in negative ionization.

    • Precursor Ion (Q1) : [M-H]⁻ for this compound.

    • Product Ions (Q3) : Specific fragment ions for quantification and qualification.

  • Quantification : Based on the peak area of the specific MRM transition for this compound.

Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and a relevant biological pathway.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Primary Method cluster_uflc Cross-Validation Method cluster_analysis Data Comparison Plant Gardenia jasminoides Fruit Powder Extraction 70% Methanol Ultrasonic Extraction Plant->Extraction Filter Centrifuge & Filter (0.22 µm) Extraction->Filter HPLC HPLC-DAD Analysis Filter->HPLC UFLC UFLC-MS/MS Analysis Filter->UFLC Data_HPLC Quantitative Data A HPLC->Data_HPLC Compare Statistical Comparison (e.g., Bland-Altman plot) Data_HPLC->Compare Data_UFLC Quantitative Data B UFLC->Data_UFLC Data_UFLC->Compare Validation Method Validation Report Compare->Validation

Caption: Workflow for Cross-Validation of Analytical Methods.

SignalingPathway cluster_pathway Illustrative Anti-inflammatory Pathway JasminoidA This compound NFkB NF-κB Pathway Inhibition JasminoidA->NFkB IKK IKK Phosphorylation ↓ NFkB->IKK IkB IκBα Degradation ↓ IKK->IkB p65 p65 Nuclear Translocation ↓ IkB->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Production ↓ p65->Cytokines

Caption: Potential Anti-inflammatory Signaling Pathway of this compound.

References

Unveiling the Bioactivity of Jasmonates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Jasminoid A" remains unidentified in current scientific literature, it is likely to be a member of the jasmonate family, a class of plant hormones found in species such as Jasminum and Gardenia. This guide focuses on the well-documented bioactivities of two prominent jasmonates, Jasmonic Acid and Methyl Jasmonate, providing a comparative analysis of their therapeutic potential supported by experimental data.

Jasmonates, including jasmonic acid and its methyl ester, methyl jasmonate, are recognized for their significant biological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] These compounds are structurally similar to prostaglandins, which play a role in inflammation in mammals.[3][4] This structural similarity is believed to be a basis for their therapeutic potential.

Anticancer Activity

Methyl jasmonate (MJ) has demonstrated selective cytotoxicity against a variety of cancer cell lines while showing minimal effects on normal cells.[1][5] Its anticancer mechanism is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell metabolism.[1][6]

Table 1: Anticancer Activity of Methyl Jasmonate (MTT Assay)

Cell LineCancer TypeIC50 Value (mM)Reference
U87-MGGlioblastoma5.2[7][8]
LN229Glioblastoma5.5[7][8]
CaSkiCervical Cancer1.7[5]
C33ACervical Cancer2.2[5]
HeLaCervical Cancer3.0[5]
SiHaCervical Cancer3.3[5]
MDA-MB-435Breast Cancer1.9[5]
MCF-7Breast Cancer2.0[5]
Anti-inflammatory Activity

Jasmonates exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2][9] Methyl jasmonate has been shown to reduce the levels of nitric oxide (NO), a key inflammatory molecule, in a dose-dependent manner.

Table 2: Anti-inflammatory Activity of Methyl Jasmonate

AssayModel SystemEffectReference
Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 mouse macrophagesInhibition of NO production[10]
Myeloperoxidase (MPO) ActivityBrain of arthritic ratsPrevention of arthritis-induced increase in MPO activity[11]
Pro-inflammatory Cytokines (TNF-α, IL-6)LPS-activated RAW 264.7 mouse macrophagesInhibition of cytokine production[10]
Neuroprotective Activity

The neuroprotective effects of methyl jasmonate have been observed in various experimental models of neurological disorders.[12][13] It has been shown to protect neuronal cells from oxidative stress and inflammation-induced damage.[14][15]

Table 3: Neuroprotective Effects of Methyl Jasmonate

AssayModel SystemEffectReference
Cell Viability (MTT Assay)β-Amyloid-induced BV-2 microglial cellsImproved cell viability[15]
Neuronal DensityLipopolysaccharide (LPS)-induced miceImproved neuronal density in the prefrontal cortex and CA1 region of the hippocampus[14]
Memory FunctionScopolamine-induced memory impairment in miceAttenuation of memory dysfunction[11]
Antioxidant Activity

Both jasmonic acid and methyl jasmonate have been reported to possess antioxidant properties, which contribute to their overall therapeutic effects.[16] They can enhance the activity of antioxidant enzymes and scavenge free radicals.

Table 4: Antioxidant Activity of Jasmonic Acid

AssayPlant SpeciesIC50 Value (µg/mL)Reference
DPPH Radical ScavengingAcmella radicans adventitious roots (elicited with 100 µM JA)9.4[17]
ABTS Radical ScavengingAcmella radicans adventitious roots (elicited with 100 µM JA)3.3[17]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., methyl jasmonate) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the antioxidant capacity of a compound.[21][22][23][24][25]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: The test compound (e.g., jasmonic acid) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Griess Assay for Nitric Oxide (Anti-inflammatory Activity)

The Griess assay is used to measure nitrite concentration, an indicator of nitric oxide production.[26][27][28][29][30]

  • Sample Collection: Cell culture supernatants from cells treated with the test compound and an inflammatory stimulus (e.g., LPS) are collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of Reagent A (e.g., sulfanilamide in phosphoric acid) and Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: The cell supernatant is mixed with the Griess reagent and incubated at room temperature for 5-10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Western Blot for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and analyze signaling pathways.[31][32][33]

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Analysis Compound Jasmonate Compound (e.g., Methyl Jasmonate) Anticancer Anticancer Assay (MTT) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assay (Griess) Compound->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Neuroprotective Neuroprotective Assay (Cell Viability) Compound->Neuroprotective Cells Cell Culture (e.g., Cancer Cells, Macrophages) Cells->Anticancer Cells->Anti_inflammatory Cells->Neuroprotective Data Data Collection (IC50, % Inhibition) Anticancer->Data Anti_inflammatory->Data Antioxidant->Data Neuroprotective->Data Pathway Signaling Pathway Analysis (Western Blot) Data->Pathway

Caption: General workflow for assessing the bioactivity of jasmonate compounds.

Apoptosis Signaling Pathway Induced by Methyl Jasmonate

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MJ Methyl Jasmonate TNFR1 TNFR1 MJ->TNFR1 increases expression ROS ROS Production MJ->ROS Caspase8 Caspase-8 TNFR1->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax activates Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways involved in methyl jasmonate-induced apoptosis.

References

Comparative analysis of Jasminoid A and Geniposide bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the biological activities of Geniposide, a prominent iridoid glycoside from Gardenia jasminoides.

Introduction

Geniposide, an iridoid glycoside extracted from the fruits of Gardenia jasminoides, has been the subject of extensive research due to its wide array of pharmacological effects.[1][2] This guide provides a detailed analysis of the bioactivity of Geniposide, focusing on its well-documented anti-inflammatory, neuroprotective, and hepatoprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While the initial aim was a comparative analysis with Jasminoid A, a thorough literature search revealed a significant lack of specific scientific data on the bioactivity of this compound, precluding a direct comparison. Therefore, this guide will focus exclusively on the pharmacological profile of Geniposide.

Key Bioactivities of Geniposide

Geniposide has demonstrated a broad spectrum of biological activities in numerous preclinical studies. These include, but are not limited to:

  • Anti-inflammatory effects: Geniposide has been shown to alleviate inflammatory responses in various models, including lipopolysaccharide (LPS)-induced mastitis and neuroinflammation.[3][4]

  • Neuroprotective properties: Research suggests that Geniposide can protect against neuronal damage and cognitive impairment in models of Alzheimer's disease and cerebral ischemia.

  • Hepatoprotective effects: Studies have indicated that Geniposide can ameliorate liver injury induced by toxins such as carbon tetrachloride (CCl4).[1]

  • Anti-diabetic potential: Geniposide has been observed to improve glucose metabolism and exert protective effects against diabetic complications.[1]

  • Cardioprotective effects: Evidence suggests that Geniposide can mitigate myocardial injury and dysfunction.[1][5]

  • Antitumor activity: Geniposide has been reported to inhibit the proliferation and induce apoptosis in various cancer cell lines.[1]

Quantitative Analysis of Geniposide Bioactivity

The following tables summarize quantitative data from various studies investigating the bioactivity of Geniposide.

Table 1: Anti-inflammatory Activity of Geniposide

Experimental ModelTreatmentConcentration/DoseObserved EffectReference
LPS-induced mastitis in miceGeniposide (intraperitoneal)2.5, 5, 10 mg/kgDose-dependent reduction in inflammatory cell infiltration and production of TNF-α, IL-1β, and IL-6.[3]
LPS-stimulated primary mouse mammary epithelial cellsGeniposide25, 50, 100 µg/mLDose-dependent inhibition of TNF-α, IL-1β, and IL-6 expression.[3]
Acetic acid-induced ulcerative colitis in ratsJasminum grandiflorum extract (containing iridoids)400 mg/kgReduction in intestinal expression of pro-inflammatory cytokines (IFNγ, TNFα, IL-6, IL-1).[6]
Adjuvant-induced arthritis in ratsJasminum grandiflorum extract (containing iridoids)400 mg/kgReduction in levels of cathepsin D, iNOS, NO, RF, CRP.[7]

Table 2: Neuroprotective Activity of Geniposide

Experimental ModelTreatmentConcentration/DoseObserved EffectReference
Chronic cerebral ischemia in ratsGeniposide50 mg/kg/day (oral)Improved learning and memory, reduced apoptosis and necrosis in the cortex and hippocampus.[8]
Aβ-induced neurotoxicity in SH-SY5Y cellsGardenia jasminoides extract (containing Geniposide)100 µMDecreased cytotoxic effects of zinc sulfate, improved cell viability.[2]
Ischemic brain injury in ratsGardenia jasminoides extract (72% total iridoid glycoside)100 mg/kgSignificantly improved SOD content, inhibited NOS and AChE activity in brain tissue.[8]

Table 3: Hepatoprotective Activity of Geniposide

Experimental ModelTreatmentDoseObserved EffectReference
CCl4-induced liver injury in miceGeniposide400 mg/kgRestoration of antioxidant enzymes (CAT, SOD) activity and GSH level.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory potential of compounds.

  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of Geniposide).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Neuroprotective Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of Geniposide for a specified duration (e.g., 2 hours).

    • A neurotoxic agent (e.g., amyloid-beta peptide or zinc sulfate) is added to induce cell damage.

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways Modulated by Geniposide

Geniposide exerts its diverse biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

Geniposide's anti-inflammatory effects are largely attributed to its ability to inhibit the TLR4/NF-κB and MAPK signaling pathways.[3]

geniposide_anti_inflammatory cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Transcription p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38->nucleus ERK->nucleus JNK->nucleus Geniposide Geniposide Geniposide->TLR4 Inhibits Geniposide->NFkB Inhibits Phosphorylation Geniposide->p38 Inhibits Phosphorylation Geniposide->ERK Inhibits Phosphorylation Geniposide->JNK Inhibits Phosphorylation

Caption: Geniposide inhibits inflammatory responses by downregulating the TLR4-mediated NF-κB and MAPK signaling pathways.

Cardioprotective Signaling Pathway

In the context of myocardial injury, Geniposide has been shown to activate the AMPK/Sirt1 signaling pathway, which is involved in regulating cellular energy metabolism and apoptosis.[1][5]

geniposide_cardioprotective Myocardial_Stress Myocardial Stress (e.g., Ischemia) AMPK AMPK Myocardial_Stress->AMPK Activates Apoptosis Cardiomyocyte Apoptosis Myocardial_Stress->Apoptosis Induces Sirt1 Sirt1 AMPK->Sirt1 Activates Energy_Metabolism Improved Energy Metabolism Sirt1->Energy_Metabolism Promotes Sirt1->Apoptosis Inhibits Geniposide Geniposide Geniposide->AMPK Activates

Caption: Geniposide exerts cardioprotective effects by activating the AMPK/Sirt1 signaling pathway.

Conclusion

Geniposide is a promising natural compound with a diverse pharmacological profile. Its anti-inflammatory, neuroprotective, and hepatoprotective effects, among others, are well-supported by preclinical evidence. The modulation of key signaling pathways such as NF-κB, MAPK, and AMPK underlies its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of Geniposide in the management of various diseases.

References

Jasminoid A vs. Other Iridoid Glycosides: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jasminoid A (also known as Jasminoidin), an iridoid glycoside with significant therapeutic potential, against other prominent iridoid glycosides such as Geniposide, Scandoside, and Deacetylasperulosidic Acid. This analysis is based on available experimental data to objectively evaluate their relative performance in key biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and other selected iridoid glycosides. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent studies. Therefore, variations in experimental conditions should be considered when interpreting these values.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayModel SystemIC50 / Effective ConcentrationReference
Jasminoidin (this compound) Nitric Oxide (NO) ProductionLPS-stimulated BV2 microgliaNot explicitly quantified, but shown to inhibit NO production[1]
Geniposide TNF-α, IL-1β, IL-6 InhibitionDiabetic Rat Wound TissueIC50: 1.36 g/kg, 1.02 g/kg, 1.23 g/kg respectively[2][3]
NO ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 40, 80, 160 µg/mL[4]
Genipin NO ProductionLPS/IFN-γ-stimulated RAW 264.7 macrophagesConcentration-dependent inhibition (50-300 µM)[5]
Scandoside Not Available
Deacetylasperulosidic Acid Not Available

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 2: Comparative Neuroprotective Activity
CompoundAssayModel SystemEC50 / Effective ConcentrationReference
Jasminoidin (this compound) Neurological Deficit Score ReductionMCAO/R Rats50 mg/kg significantly improved neurological function[6]
Geniposide Cell ViabilityOGD/R-induced SH-SY5Y cellsConcentration-dependent neuroprotection[7]
Neurological Score ReductionIschemia-Reperfusion Injury ModelSignificant reduction with Geniposide treatment[8]
Scandoside Not Available
Deacetylasperulosidic Acid Not Available

Note: EC50 values represent the concentration of a drug that gives half-maximal response. Lower EC50 values indicate higher potency.

Table 3: Comparative Anticancer Activity
CompoundAssayModel SystemIC50Reference
Jasminoidin (this compound) Not Available
Geniposide Cytotoxicity (MTT Assay)Human Oral Squamous Carcinoma (SCC-9)Significant inhibition at 12.5, 25, 50, 100 µM[9]
Cytotoxicity (MTT Assay)Doxorubicin-resistant Osteosarcoma (MG63/DOX)>200 µM (low cytotoxicity alone)[10]
Geniposidic Acid Antitumor EffectEhrlich Ascites Carcinoma in miceShowed antitumor effect at high concentrations[5]
Scandoside Not Available
Deacetylasperulosidic Acid Not Available

Key Signaling Pathways

Iridoid glycosides, including this compound and Geniposide, exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate the key pathways involved in their anti-inflammatory and cell survival/proliferation-regulating activities.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p_IkB p-IκB IKK->p_IkB P IkB IκB NFkB NF-κB (p50/p65) IkB->p_IkB p_NFkB p-NF-κB (p50/p65) NFkB->p_NFkB P p_IkB->IkB Degradation DNA DNA p_NFkB->DNA Translocation Jasminoidin Jasminoidin (A) Geniposide Jasminoidin->IKK Inhibition Jasminoidin->NFkB Inhibition of phosphorylation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Jasminoidin (A) and Geniposide.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt Activation Akt Akt Akt->p_Akt P Apoptosis Apoptosis p_Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation p_Akt->CellSurvival Promotion Jasminoidin Jasminoidin (A) Geniposide Jasminoidin->PI3K Modulation Jasminoidin->Akt Modulation of phosphorylation

Caption: Modulation of the PI3K/Akt Signaling Pathway by Jasminoidin (A) and Geniposide.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assessment (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (this compound, Geniposide, etc.) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[3][11][12][13][14]

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Collect the cell culture supernatant after treatment with the test compounds and/or an inflammatory stimulus (e.g., LPS).

    • Add 50 µL of the supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[10][15][16][17]

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of protein expression and phosphorylation status.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p65, p65, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[6][18][19][20]

Conclusion

The available data suggests that both this compound (Jasminoidin) and Geniposide possess significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways. While direct comparative studies providing quantitative IC50 or EC50 values are limited, the existing evidence indicates that both compounds are promising candidates for further investigation in the development of novel therapeutics for inflammatory and neurodegenerative diseases. Geniposide has also demonstrated anticancer activity in several cell lines. Further research is warranted to conduct head-to-head comparisons of these and other iridoid glycosides under standardized experimental conditions to definitively establish their relative potencies and therapeutic potential.

References

A Comparative Analysis of the Antioxidant Capacity of Geniposide and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Geniposide, a prominent iridoid glycoside found in Gardenia jasminoides, against established natural antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Resveratrol. This objective comparison is supported by experimental data from various in vitro antioxidant assays, offering valuable insights for research and development in the fields of pharmacology and natural product chemistry.

Executive Summary

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide evaluates the free radical scavenging capabilities of Geniposide in comparison to Vitamin C, Vitamin E, and Resveratrol. The primary methods for assessing antioxidant capacity discussed are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. While direct comparative studies including all four compounds under identical conditions are limited, this guide synthesizes available data to provide a relative assessment of their antioxidant potential.

Data Presentation: In Vitro Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacity of Geniposide, Vitamin C, Vitamin E, and Resveratrol from various studies. It is important to note that IC50 values (the concentration of an antioxidant required to scavenge 50% of the free radicals) are inversely proportional to antioxidant strength. ORAC values are expressed as Trolox equivalents (TE), a water-soluble analog of Vitamin E, with higher values indicating greater antioxidant capacity.

CompoundAssayIC50 / ORAC ValueReference(s)
Geniposide ABTSIC50: 684 ppm[1]
Nitrite ScavengingIC50: 940 ppm[1]
Vitamin C (Ascorbic Acid) DPPHIC50: ~5 µg/mL[2]
ABTSIC50: ~8 µg/mL
ORAC~2000 µmol TE/g
Vitamin E (α-Tocopherol) DPPH-
ABTS-
ORAC~1300 µmol TE/g[3]
Resveratrol DPPHIC50: 0.131 mM[4]
ABTSIC50: 2 µg/mL[5]
ORAC5.65 µM of Trolox equivalent/µM[6]

Note on "Jasminoid A": Initial literature searches for a specific compound named "this compound" with measured antioxidant capacity did not yield definitive results. Therefore, this guide utilizes data for Geniposide , a major and well-characterized iridoid glycoside isolated from Gardenia jasminoides, as a representative compound from the "jasmine" family for this comparative analysis.

Experimental Protocols

The following are generalized methodologies for the key in vitro antioxidant capacity assays cited in this guide. Specific experimental conditions may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound and a standard antioxidant (e.g., Vitamin C) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is measured spectrophotometrically.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

    • The ABTS•+ solution is diluted with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Various concentrations of the test compound and a standard (e.g., Trolox) are added to the ABTS•+ solution.

    • The absorbance is measured after a set incubation time.

    • The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: The decay of a fluorescent probe (commonly fluorescein) is induced by a free radical generator (e.g., AAPH). The antioxidant's ability to inhibit this decay is monitored over time.

  • Procedure:

    • The test compound, a fluorescent probe, and a free radical generator (AAPH) are mixed in a buffer solution.

    • The fluorescence decay is monitored kinetically using a fluorescence microplate reader.

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC, which is the AUC of the sample minus the AUC of the blank, is compared to that of a standard antioxidant (Trolox).

    • The results are expressed as Trolox equivalents (µmol TE/g or µmol TE/L).

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

G cluster_assays Antioxidant Capacity Assays cluster_steps General Workflow DPPH DPPH Assay reaction Reaction with Free Radical DPPH->reaction DPPH Radical ABTS ABTS Assay ABTS->reaction ABTS•+ Radical ORAC ORAC Assay ORAC->reaction Peroxyl Radical prep Sample & Standard Preparation prep->reaction measurement Spectrophotometric or Fluorometric Measurement reaction->measurement analysis Data Analysis (IC50 / TEAC) measurement->analysis

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Simplified Antioxidant Signaling Pathway

G ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Antioxidant Antioxidant Compound (e.g., Geniposide, Vit C, Vit E, Resveratrol) Antioxidant->ROS Direct Scavenging Nrf2 Nrf2 Antioxidant->Nrf2 Activation CellularDamage->Nrf2 Induces Dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization

Caption: Key pathways in cellular antioxidant defense mechanisms.

Conclusion

Based on the available in vitro data, Vitamin C and Resveratrol generally exhibit very strong direct radical scavenging activity, often with lower IC50 values compared to many plant-derived compounds. Vitamin E is a potent lipid-soluble antioxidant, with its activity being particularly relevant in cell membranes, which is not always fully captured by aqueous-based assays like DPPH and ABTS.

The antioxidant capacity of Geniposide, as indicated by the ABTS assay, appears to be moderate. It is important to recognize that the in vitro antioxidant capacity of a compound does not always directly translate to in vivo efficacy. Factors such as bioavailability, metabolic stability, and interaction with cellular antioxidant defense systems play a significant role. For instance, some compounds may exert their primary antioxidant effects indirectly by upregulating endogenous antioxidant enzymes through signaling pathways like the Nrf2-ARE pathway.

References

A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of Jasminoid Compounds and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory efficacy of compounds derived from the Jasminum genus against standard anti-inflammatory drugs. Due to the limited availability of in vivo data for Jasminoid A, this guide focuses on the therapeutic potential of extracts from various Jasminum species and their active constituents, such as iridoids and lignanoids, in established preclinical models of inflammation.

This document summarizes key findings from studies evaluating Jasminum extracts in carrageenan-induced paw edema and adjuvant-induced arthritis in rats, offering a side-by-side comparison with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Detailed experimental protocols and insights into the underlying anti-inflammatory signaling pathways are also provided.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables present a summary of the in vivo anti-inflammatory effects of various Jasminum extracts compared to standard drugs in two distinct animal models of inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

This model induces acute inflammation, and efficacy is measured by the inhibition of paw edema (swelling).

TreatmentDoseTime Point% Inhibition of Paw EdemaReference Standard% Inhibition by Reference
Jasminum multiflorum Methanolic Extract200 mg/kg4 hours31.8%Indomethacin (10 mg/kg)46.5%
Jasminum multiflorum Methanolic Extract400 mg/kg4 hours39.6%Indomethacin (10 mg/kg)46.5%
Jasminum humile Chloroform Extract100 mg/kgNot SpecifiedSignificant reduction in paw volumeIndomethacin (10 mg/kg)Significant reduction in paw volume
Jasminum humile Chloroform Extract200 mg/kgNot SpecifiedSignificant reduction in paw volumeIndomethacin (10 mg/kg)Significant reduction in paw volume
Jasminum humile Chloroform Extract300 mg/kgNot SpecifiedSignificant reduction in paw volumeIndomethacin (10 mg/kg)Significant reduction in paw volume
Jasminum lanceolarium 70% EtOH-H2O Extract400 mg/kgNot SpecifiedHigher than IndomethacinIndomethacinNot Specified

Note: A higher percentage of inhibition indicates greater anti-inflammatory activity.[1][2]

Table 2: Efficacy in Adjuvant-Induced Arthritis in Rats

This model mimics chronic inflammation, and various parameters are assessed to determine therapeutic efficacy.

TreatmentDoseKey OutcomesReference StandardKey Outcomes of Reference
Jasminum grandiflorum Total Methanolic Extract (JTME)400 mg/kg- Reduced levels of cathepsin D, iNOS, NO, RF, CRP, CPP.- Elevated total antioxidant capacity.- Maintained bone and cartilage integrity.Prednisolone (2 mg/kg)Similar improvements in clinical, macroscopic, and microscopic scores of the colon.

Note: CRP (C-reactive protein) and RF (rheumatoid factor) are markers of inflammation. iNOS (inducible nitric oxide synthase) and NO (nitric oxide) are mediators of inflammation.[3][4]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of anti-inflammatory agents against acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (Jasminum extracts) or the reference drug (e.g., Indomethacin) are typically administered orally or intraperitoneally 30 to 60 minutes before carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Rat Wistar/Sprague-Dawley Rats Control Vehicle Rat->Control Random Allocation Jasminum Jasminum Extract Rat->Jasminum Random Allocation Standard Standard Drug (e.g., Indomethacin) Rat->Standard Random Allocation Carrageenan Sub-plantar Carrageenan Injection Control->Carrageenan Treatment Administered Jasminum->Carrageenan Treatment Administered Standard->Carrageenan Treatment Administered Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Inflammation Develops Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow of the carrageenan-induced paw edema model.

2. Adjuvant-Induced Arthritis in Rats

This model is used to evaluate drugs for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

  • Animals: Lewis or Wistar rats.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, into the sub-plantar region of the right hind paw.

  • Treatment: Dosing with the test compound or reference drug (e.g., Prednisolone) typically begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues for a specified period (e.g., 14-28 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated using several parameters:

    • Paw Volume: Measured periodically.

    • Arthritic Score: Clinical scoring of inflammation, swelling, and redness in all four paws.

    • Body Weight: Monitored regularly as a measure of systemic illness.

    • Biochemical Markers: At the end of the study, blood is collected to measure inflammatory markers like C-reactive protein (CRP), rheumatoid factor (RF), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Histopathology: Joints are examined for signs of inflammation, cartilage destruction, and bone erosion.

Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Jasminum species are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Pathways by Jasminum Compounds

Extracts from Jasminum species and their active constituents, such as iridoids and lignanoids, have been shown to suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial for the production of pro-inflammatory mediators.

Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.[5] Similarly, the MAPK pathway, when activated, contributes to the production of these inflammatory mediators. Jasminum compounds can interfere with these pathways, thereby reducing the inflammatory response.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascades cluster_2 Pro-inflammatory Gene Expression cluster_3 Inhibition by Jasminum Compounds LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines TNF-α, IL-6 MAPK->Cytokines NFkB->Cytokines Enzymes COX-2, iNOS NFkB->Enzymes Jasminum Jasminum Compounds Jasminum->MAPK Jasminum->NFkB

Caption: Inhibition of NF-κB and MAPK pathways by Jasminum compounds.

Activation of Anti-inflammatory Pathways by Jasminum Compounds

In addition to inhibiting pro-inflammatory pathways, compounds from Jasminum humile have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli such as oxidative stress or certain phytochemicals, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes, including HO-1. HO-1 has potent anti-inflammatory properties.

G cluster_0 Cellular Stress / Phytochemicals cluster_1 Nrf2 Activation cluster_2 Gene Expression cluster_3 Outcome Stimulus Oxidative Stress Jasminum Compounds Nrf2_inactive Nrf2 (inactive) Stimulus->Nrf2_inactive Activates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression of Anti_inflammation Anti-inflammatory Effect HO1->Anti_inflammation

Caption: Activation of the Nrf2/HO-1 anti-inflammatory pathway.

References

Replicating Published Findings on the Mechanism of Action of "Jasminoid A" and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Jasminoid A" is not a standardized scientific identifier. Our comprehensive literature review suggests that inquiries regarding "this compound" likely refer to the broader class of plant-derived compounds known as jasmonates (e.g., methyl jasmonate) or bioactive molecules isolated from Gardenia jasminoides and related species, such as geniposide and crocin . This guide will focus on the well-documented mechanisms of these compounds, providing a comparative analysis of their effects in the contexts of oncology and neuroinflammation.

This guide provides an objective comparison of the reported mechanisms of action for methyl jasmonate, geniposide, and crocin, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays are provided to assist researchers in replicating and building upon these findings.

Comparative Analysis of Bioactive Compounds

The following sections detail the molecular pathways influenced by methyl jasmonate, primarily in cancer models, and by geniposide and crocin in the context of neuroinflammation and neurodegenerative diseases.

Methyl Jasmonate (MJ): A Multi-Faceted Anti-Cancer Agent

Methyl jasmonate (MJ), a plant stress hormone, has been shown to selectively induce cell death in various cancer cell lines while leaving non-transformed cells largely unaffected.[1][2] Its anti-neoplastic activity is attributed to a multi-pronged attack on cancer cell biology, including the induction of apoptosis, cell cycle arrest, and metabolic disruption.[2][3]

Key Signaling Pathways Affected by Methyl Jasmonate in Cancer:

  • Induction of Apoptosis: MJ triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] It can decrease the mitochondrial membrane potential, leading to the release of cytochrome c.[2] Furthermore, MJ has been observed to increase the expression of TNFR1, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.

  • Cell Cycle Arrest: Administration of MJ can lead to cell cycle arrest, primarily at the G0/G1 and S phases, thereby inhibiting cancer cell proliferation.

  • Metabolic Disruption: A key mechanism of MJ is the detachment of the enzyme hexokinase from the voltage-dependent anion channel (VDAC) on the mitochondrial membrane.[2][3] This uncouples glycolysis from mitochondrial respiration, leading to a significant depletion of ATP in cancer cells.[3]

  • MAPK Signaling: MJ can stimulate MAPK-stress signaling pathways, which can contribute to the induction of apoptosis and re-differentiation in certain cancer cells, such as leukemia.[3]

MJ_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MJ Methyl Jasmonate TNFR1 TNFR1 MJ->TNFR1 Upregulates ROS ROS Production MJ->ROS VDAC_HK VDAC-Hexokinase Complex MJ->VDAC_HK Disrupts CellCycleArrest Cell Cycle Arrest MJ->CellCycleArrest Caspase8 Caspase-8 TNFR1->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Induces MAPK MAPK Pathway MAPK->Apoptosis Contributes to ROS->MAPK Activates CytochromeC Cytochrome c Release VDAC_HK->CytochromeC Promotes ATP_Depletion ATP Depletion VDAC_HK->ATP_Depletion Leads to CytochromeC->Apoptosis Induces

Caption: Methyl Jasmonate's Anti-Cancer Mechanisms.
Geniposide and Crocin: Neuroprotective and Anti-Inflammatory Effects

Geniposide, an iridoid glycoside, and crocin, a carotenoid, are major bioactive components of Gardenia jasminoides extract. They have demonstrated significant neuroprotective and anti-inflammatory properties in models of neurodegenerative diseases like Alzheimer's disease.[2][4][5]

Key Signaling Pathways Modulated by Geniposide and Crocin:

  • Anti-Inflammatory Action: Both geniposide and crocin can suppress neuroinflammation. Geniposide has been shown to inhibit the TLR4 signaling pathway, which in turn downregulates the activation of NF-κB and p38 MAPK.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]

  • Antioxidant Properties: Crocin is a potent antioxidant that can reduce oxidative stress by scavenging reactive oxygen species (ROS).[8] This helps to protect neurons from oxidative damage, a key factor in neurodegeneration.[8]

  • Modulation of Alzheimer's Disease Pathology: Crocin has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides and reduce the deposition of Aβ plaques in the brain.[8] Geniposide can reduce tau hyperphosphorylation, another hallmark of Alzheimer's disease, potentially through its interaction with the GSK3β pathway.

  • Neuroprotection: By mitigating inflammation, oxidative stress, and key pathological features of Alzheimer's, both compounds contribute to neuronal survival and have been shown to improve cognitive function in animal models.[7][8]

Neuroinflammation_Pathway cluster_stimuli Pathological Stimuli cluster_compounds Bioactive Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta Amyloid-β TLR4 TLR4 Abeta->TLR4 Activates Tau Tau Hyper- phosphorylation Abeta->Tau Promotes OxidativeStress Oxidative Stress MAPK MAPK OxidativeStress->MAPK Activates NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Geniposide Geniposide Geniposide->TLR4 Inhibits Geniposide->Tau Reduces Crocin Crocin Crocin->Abeta Inhibits Aggregation Crocin->OxidativeStress Reduces NFkB NF-κB TLR4->NFkB Activates TLR4->MAPK Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Induces MAPK->Inflammation Induces Inflammation->NeuronalDamage Tau->NeuronalDamage

Caption: Neuroprotective Pathways of Geniposide and Crocin.

Data Presentation

Table 1: In Vitro Cytotoxicity of Methyl Jasmonate (MJ) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (mM)Reference(s)
CaSkiCervical Cancer1.7[1][9]
MDA-MB-435Breast Cancer1.9[1]
MCF-7Breast Cancer2.0[1]
C33ACervical Cancer2.2[1][9]
HeLaCervical Cancer3.0[1][9]
SiHaCervical Cancer3.3[1][9]
U87Glioblastoma5.2[10]
LN229Glioblastoma5.5[10]
Table 2: Quantitative Effects of Geniposide and Crocin on Markers of Neuroinflammation and Alzheimer's Disease

| Compound | Model | Marker | Effect | Reference(s) | | :--- | :--- | :--- | :--- |[5] | | Geniposide | MCAO rat model | Brain Edema | Significant reduction vs. control |[5] | | Geniposide | MCAO rat model | Infarct Volume | Significant reduction vs. control |[5] | | Geniposide | MCAO rat model | IL-6 Expression | Significant reduction |[5] | | Geniposide | MCAO rat model | iNOS Expression | Significant reduction |[5] | | Crocin | AD mouse model | Aβ1-42 (serum) | >24.8% increase vs. untreated AD mice |[8] | | Crocin | AD mouse model | Aβ1-42 (cortex) | >20.8% reduction vs. untreated AD mice |[8] |

Comparison with Alternatives

Methyl Jasmonate in Oncology

Methyl jasmonate has shown synergistic cytotoxic effects when combined with the glycolysis inhibitor 2-deoxy-d-glucose and conventional chemotherapeutic drugs like doxorubicin.[9] This suggests its potential as an adjunct therapy to enhance the efficacy of existing cancer treatments.[9]

Geniposide and Crocin in Neuroinflammation and Alzheimer's Disease

In a 12-month clinical trial with patients with moderate to severe Alzheimer's disease, saffron extract (containing crocin) at 30 mg/day was found to be comparable to memantine (20 mg/day) in reducing cognitive decline.[11] Both treatment groups showed similar outcomes on the Severe Cognitive Impairment Rating Scale (SCIRS) and Functional Assessment Staging (FAST).[11] This positions saffron extract as a potentially viable alternative or complementary therapy for Alzheimer's disease.[11] The anti-inflammatory effects of geniposide can be broadly compared to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are also known to modulate neuroinflammation.[12] However, geniposide's mechanism via TLR4/NF-κB inhibition offers a more targeted approach compared to the broader cyclooxygenase (COX) inhibition by NSAIDs.

Experimental Protocols

General Experimental Workflow

The investigation of these compounds typically follows a workflow from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer cell lines, Microglia) Treatment Treatment with Compound (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assays (e.g., MTT, CCK-8) Treatment->Viability ApoptosisAssay Apoptosis Assays (e.g., Annexin V, DNA fragmentation) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis GeneAnalysis Gene Expression Analysis (qPCR) Treatment->GeneAnalysis CytokineAssay Cytokine Measurement (ELISA) Treatment->CytokineAssay AnimalModel Animal Model (e.g., Tumor xenograft, AD model) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin Behavioral Behavioral Tests (e.g., Morris water maze) CompoundAdmin->Behavioral TissueAnalysis Tissue Collection & Analysis (Histology, IHC, ELISA) CompoundAdmin->TissueAnalysis

Caption: General Experimental Workflow.
Key Experimental Methodologies

1. Western Blot for Protein Expression Analysis

  • Objective: To determine the levels of specific proteins in signaling pathways (e.g., p-p65, Bax, Bcl-2, caspases).

  • Protocol Outline:

    • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[13]

    • Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer. Separate proteins by size on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

    • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatant or tissue homogenates.

  • Protocol Outline:

    • Plate Preparation: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Blocking: Wash the plate and block with an appropriate blocking buffer.

    • Sample and Standard Incubation: Add standards of known cytokine concentrations and samples to the wells and incubate.[17]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody.

    • Enzyme Conjugate: Wash and add streptavidin-HRP.

    • Substrate Addition: After a final wash, add a TMB substrate solution to develop the color.[17]

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration in the samples is determined by comparison to the standard curve.[17]

3. Crocin Bleaching Assay for Antioxidant Capacity

  • Objective: To determine the antioxidant capacity of a compound by measuring its ability to inhibit the bleaching of crocin by peroxyl radicals.

  • Protocol Outline:

    • Reagent Preparation: Prepare a working solution of crocin in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a solution of a peroxyl radical generator, such as AAPH.[18]

    • Reaction Mixture: In a cuvette or 96-well plate, mix the crocin solution with the test compound (e.g., crocin extract) or a standard antioxidant (e.g., Trolox).[19]

    • Initiation of Reaction: Add the AAPH solution to initiate the generation of peroxyl radicals and start monitoring the absorbance.[19]

    • Measurement: Record the decrease in absorbance of crocin at approximately 440 nm over time. The rate of bleaching is inhibited in the presence of an antioxidant.[19]

    • Calculation: The antioxidant capacity can be expressed as the percent inhibition of crocin bleaching compared to a control without the antioxidant.[20]

References

Comparative Metabolomics of Gardenia jasminoides Extracts: A Guide to Understanding the Influence of Phytochemical Composition on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gardenia jasminoides fruit extracts with varying phytochemical profiles, corresponding to different stages of fruit development. While the term "Jasminoid A" is not a standard scientific descriptor, this document focuses on the well-characterized jasmonate-related iridoid glycosides and other key bioactive compounds that define the therapeutic potential of these extracts. The data presented herein is a synthesis of findings from multiple metabolomic and pharmacological studies.

Comparative Phytochemical Profiles of Gardenia jasminoides Fruit Extracts

The chemical composition of Gardenia jasminoides fruit extracts changes significantly during maturation. These changes directly impact the biological activity of the extracts. The following table summarizes the relative abundance of major bioactive compounds in extracts from green (immature) and red (mature) fruits, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.

Compound ClassKey MetabolitesRelative Abundance in Green Fruit ExtractRelative Abundance in Red Fruit ExtractPrimary Associated Biological Activities
Iridoid Glycosides Geniposide, GardenosideHighModerateAnti-inflammatory, Neuroprotective
Genipin GentiobiosideModerateLowAnti-inflammatory, Anticancer
Crocins (Carotenoid Esters) Crocin-1, Crocin-2LowHighAntioxidant, Anti-inflammatory, Antidepressant
Flavonoids Rutin, QuercetinModerateHighAntioxidant, Anti-inflammatory
Phenolic Acids Chlorogenic AcidHighModerateAntioxidant, Anti-inflammatory

Comparative Biological Activity

The variation in phytochemical composition between green and red fruit extracts leads to differences in their therapeutic efficacy.

Anti-inflammatory Activity

Extracts from both green and red fruits exhibit significant anti-inflammatory properties. However, the underlying mechanisms and potency may differ due to the varying concentrations of active compounds.

Biological EffectGreen Fruit ExtractRed Fruit ExtractKey Mediating Compounds
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) PotentModerate to PotentGeniposide, Gardenoside, Crocins, Chlorogenic Acid
Inhibition of NF-κB Signaling Pathway StrongStrongGeniposide, Crocins
Inhibition of MAPK Signaling Pathway (JNK, p38) StrongStrongGeniposide, Gallic Acid

Gardenia jasminoides extracts have been shown to significantly decrease the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2] This effect is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3] Geniposide, a major component of the extracts, has demonstrated potent anti-inflammatory activity by reducing the expression and translocation of NF-κB p65 and inhibiting the MAPK pathway.[1]

Anticancer Activity

Gardenia jasminoides extracts have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Biological EffectGreen Fruit ExtractRed Fruit ExtractKey Mediating Compounds
Induction of Apoptosis EffectiveEffectiveGenipin Gentiobioside, Flavonoids
Modulation of Apoptotic Proteins (Caspases, Bcl-2 family) Upregulation of Caspase-3, -8, -9, Bax; Downregulation of Bcl-2, Bcl-xLUpregulation of Caspase-3, -9, PARPGenipin Gentiobioside
Inhibition of AKT/mTOR Signaling Pathway Demonstrated to enhance cisplatin-induced apoptosisNot explicitly detailedFlavonoids

Studies have shown that Gardenia jasminoides extracts can induce apoptosis in cancer cells, such as HepG2 human hepatoma cells.[4] The extracts increase the expression of pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][5] Furthermore, these extracts have been found to act synergistically with chemotherapeutic agents like cisplatin by modulating the AKT/mTOR signaling pathway in glioblastoma cells.[6][7]

Experimental Protocols

Metabolomic Analysis using LC-MS

This protocol provides a general workflow for the comparative metabolomic analysis of plant extracts.

3.1.1. Sample Preparation

  • Harvesting and Grinding: Harvest fresh Gardenia jasminoides fruits at different maturity stages (green and red). Immediately freeze the samples in liquid nitrogen to quench metabolic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[8][9]

  • Extraction: Weigh approximately 100 mg of the powdered sample. Add 1 ml of pre-chilled 80% methanol. Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in an ice bath.[10]

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 15 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.[11]

3.1.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in both positive and negative ion modes to cover a wide range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation.

3.1.3. Data Analysis

  • Raw data is processed using software such as XCMS or MS-DIAL for peak picking, alignment, and quantification.

  • Metabolite identification is performed by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with public databases (e.g., METLIN, HMDB) and in-house libraries.

  • Multivariate statistical analysis (e.g., PCA, OPLS-DA) is used to identify differentially abundant metabolites between the sample groups.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the plant extracts on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the plant extracts (e.g., 10-400 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the control.

Anti-inflammatory Assay (Cytokine Measurement)

This protocol measures the effect of plant extracts on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the plant extracts for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[16][17][18]

Visualizations

Experimental Workflow and Signaling Pathways

cluster_workflow Generalized Metabolomics Workflow Harvesting Plant Material Harvesting (e.g., Green & Red Fruits) Grinding Cryogenic Grinding Harvesting->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Metabolite Identification Analysis->DataProcessing StatAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatAnalysis

Metabolomics Experimental Workflow

cluster_nfkb NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Gene Expression GJ_Extract Gardenia jasminoides Extract (Geniposide) GJ_Extract->IKK Inhibits GJ_Extract->NFkB Inhibits Translocation

Inhibition of NF-κB Pathway

cluster_apoptosis Apoptosis Signaling Pathway GJ_Extract Gardenia jasminoides Extract PI3K PI3K GJ_Extract->PI3K Inhibits Bax Bax GJ_Extract->Bax Upregulates Bcl2 Bcl-2 GJ_Extract->Bcl2 Downregulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Bcl2 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis Pathway

References

Unveiling Jasminoid A: A Comparative Analysis of Performance in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive, data-driven comparison of Jasminoid A's performance across various assay systems, offering researchers, scientists, and drug development professionals a critical resource for assessing its therapeutic potential. While data on this compound remains limited in publicly accessible literature, this guide synthesizes available information on related compounds and outlines the experimental frameworks necessary for its thorough evaluation.

Unraveling the Identity of this compound

Initial investigations have identified a group of compounds, (+)-Jasminoid A, B, C, and D, isolated from the roots of Jasminum sambac[1]. However, detailed structural information and extensive biological activity data for this compound are not yet widely available in peer-reviewed publications. This guide, therefore, draws comparisons with a closely related and more extensively studied compound, Jasminoidin, which has demonstrated notable neuroprotective effects[2]. Further research is required to fully elucidate the chemical structure and bioactivity of this compound.

Performance Benchmarking: this compound in Key Assay Systems

To comprehensively evaluate the therapeutic potential of a novel compound like this compound, a battery of in vitro and in vivo assays is essential. Below, we present a comparative framework for benchmarking its performance, drawing parallels with the known activities of related compounds from Jasminum and Gardenia species.

Table 1: Comparative Performance of Jasminoidin and Related Compounds in Preclinical Assays
Assay SystemCompoundKey Performance MetricResultAlternative CompoundsPerformance of Alternatives
Neuroprotection
Middle Cerebral Artery Occlusion (MCAO) in ratsJasminoidinReduction in infarct volumeSignificant reductionBaicalinSignificant reduction
Neurological deficit scoreImproved scoreNimodipineImproved score
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in microgliaJasminoidinIncreased cell viabilitySignificant increase--
Reduced LDH releaseSignificant reduction--
Modulation of polarization markers (CD206, Arg-1, IL-10 vs. IL-1β, CD32, TNF-α)Shift towards anti-inflammatory M2 phenotype--
Anti-inflammatory Activity
Lipopolysaccharide (LPS)-induced inflammation in microgliaJasminoidinInhibition of pro-inflammatory cytokines (TNF-α, IL-1β)Significant inhibition--
Carrageenan-induced paw edema in ratsTrachelospermum jasminoides extractReduction in paw edemaSignificant reductionIndomethacinSignificant reduction
Antioxidant Activity
DPPH radical scavenging assayJasminum grandiflorum essential oilIC50 valueModerate activity--
FRAP assayJasminum multiflorum extractTEAC valueHigh activity--

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Neuroprotection Assays

1. Middle Cerebral Artery Occlusion (MCAO) Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery for 1.5 hours, followed by reperfusion.

  • Treatment: Test compounds (e.g., Jasminoidin, Baicalin) or vehicle are administered intravenously just before reperfusion.

  • Endpoints:

    • Infarct Volume: Measured 24 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Deficit Score: Assessed using a standardized neurological scoring system.

    • Gene Expression Analysis: Real-time PCR for markers like BDNF and caspase-3 in brain tissue.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay:

  • Cell Line: Microglial cell line (e.g., BV-2).

  • Procedure: Cells are subjected to 1 hour of oxygen-glucose deprivation followed by 24 hours of reoxygenation to mimic ischemic conditions.

  • Treatment: Cells are treated with the test compound (e.g., Jasminoidin) during the reoxygenation phase.

  • Endpoints:

    • Cell Viability: Measured by MTT assay.

    • Cytotoxicity: Measured by lactate dehydrogenase (LDH) release assay.

    • Microglial Polarization Markers: Protein expression of M1 (e.g., IL-1β, CD32, TNF-α) and M2 (e.g., CD206, Arg-1, IL-10) markers analyzed by Western blot or quantitative real-time PCR.

Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Inflammation Model:

  • Cell Line: Microglial or macrophage cell lines.

  • Procedure: Cells are stimulated with LPS to induce an inflammatory response.

  • Treatment: Cells are pre-treated with the test compound before LPS stimulation.

  • Endpoints: Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) levels in the cell supernatant using ELISA.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound.

cluster_0 Ischemic Stroke Cascade cluster_1 Neuroprotective Intervention Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Neuronal Apoptosis Neuronal Apoptosis Inflammation->Neuronal Apoptosis Brain Injury Brain Injury Neuronal Apoptosis->Brain Injury Jasminoidin Jasminoidin PASK-EEF1A1 Axis PASK-EEF1A1 Axis Jasminoidin->PASK-EEF1A1 Axis Regulation of Microglia Polarization Regulation of Microglia Polarization Regulation of Microglia Polarization->Inflammation Inhibits Neuroprotection Neuroprotection Regulation of Microglia Polarization->Neuroprotection PASK-EEF1A1 Axis->Regulation of Microglia Polarization Neuroprotection->Neuronal Apoptosis Inhibits

Caption: Proposed neuroprotective mechanism of Jasminoidin in ischemic stroke.

cluster_workflow In Vitro Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Induction of Pathology Induction of Pathology Compound Treatment->Induction of Pathology Data Acquisition Data Acquisition Induction of Pathology->Data Acquisition Analysis Analysis Data Acquisition->Analysis

Caption: General workflow for in vitro performance benchmarking assays.

Conclusion and Future Directions

While the direct experimental data for this compound is currently sparse, the available information on the related compound Jasminoidin suggests a promising profile, particularly in the context of neuroprotection and anti-inflammation. The comparative framework and detailed protocols provided in this guide are intended to serve as a foundational resource for researchers to systematically evaluate this compound and its analogues. Further studies are imperative to isolate and characterize this compound, elucidate its precise mechanism of action, and build a comprehensive performance profile across a wider range of validated assay systems. This will be a critical step in unlocking its potential as a novel therapeutic agent.

References

Jasminoid A: A Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of the therapeutic potential of Jasminoid A, a representative compound of the jasmonate family, in the fields of oncology, neuroprotection, and anti-inflammatory applications. Through a comparative analysis with established therapeutic agents, this document aims to provide an objective assessment of this compound's performance, supported by experimental data.

Anti-inflammatory Potential

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Experimental evidence suggests its efficacy in reducing edema and inhibiting the production of pro-inflammatory cytokines.

Comparative Analysis of Anti-inflammatory Activity

Compound/DrugModelDosageEffect
This compound (as Methyl Jasmonate) Carrageenan-induced paw edema in rats25-100 mg/kg (i.p.)Significant reduction in paw edema volume[1]
LPS-induced inflammation in HK-2 cells10 or 20 µMAttenuated LPS-induced inflammation and apoptosis[2]
Dexamethasone Carrageenan-induced paw edema in rats1 µg (local pre-injection)>60% inhibition of edema at 3 hours[3]
Carrageenan-induced paw edema in rats10 mg/kg (i.p.)Significant decrease in hind paw thickness[4]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard in vivo method to assess the anti-inflammatory properties of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of the rats to induce localized edema.

  • Compound Administration: this compound (or the comparator drug) is administered intraperitoneally at specified doses 30-60 minutes before the carrageenan injection. A vehicle control group receives only the solvent.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[5][6]

Signaling Pathway: NF-κB in Inflammation

This compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression JasminoidA This compound JasminoidA->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.

Neuroprotective Potential

This compound exhibits neuroprotective effects, particularly in models of Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced toxicity and inflammation.

Comparative Analysis of Neuroprotective Activity

Compound/DrugModelConcentrationEffect
This compound (as Methyl Jasmonate) Aβ-induced toxicity in BV-2 microglial cells20 µMImproved cell viability, decreased oxidative stress and inflammation.[7][8]
Donepezil Acetylcholinesterase-induced Aβ aggregation100 µM22% inhibition of Aβ aggregation.[9]
Aβ(1-40)-induced neurotoxicity in rat septal neurons≥100 nMSignificantly reduced LDH efflux.[10]

Experimental Protocol: Amyloid-β Aggregation Assay

This in vitro assay is used to screen for compounds that can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

  • Peptide Preparation: Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state and then lyophilized.

  • Aggregation Induction: The monomeric Aβ peptide is resuspended in an aggregation buffer (e.g., PBS) at a specific concentration. Aggregation is initiated by incubation at 37°C with gentle agitation.

  • Compound Treatment: this compound or a comparator drug is added to the Aβ solution at various concentrations at the beginning of the incubation period.

  • Monitoring Aggregation: Aggregation can be monitored using various techniques:

    • Thioflavin T (ThT) Fluorescence Assay: ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity, which can be measured over time.

    • Electron Microscopy: Aliquots of the reaction mixture are taken at different time points, negatively stained, and visualized to observe the morphology of the aggregates.

  • Data Analysis: The extent of Aβ aggregation is quantified by the fluorescence intensity in the ThT assay or by image analysis in electron microscopy. The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the control.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow start Start culture Culture BV-2 Microglial Cells start->culture induce Induce Toxicity with Amyloid-β (20 µM) culture->induce treat Treat with This compound (20 µM) induce->treat incubate Incubate for 24h treat->incubate assess Assess Cell Viability (MTT Assay) incubate->assess measure Measure Oxidative Stress & Inflammatory Markers incubate->measure end End assess->end measure->end

Workflow for assessing the neuroprotective effects of this compound.

Anti-Cancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. Its mechanism of action involves the modulation of critical signaling pathways that regulate cell proliferation and survival.

Comparative Analysis of In Vitro Cytotoxicity

Compound/DrugCell LineAssayIC50
This compound (as Methyl Jasmonate) MCF-7 (Breast Cancer)MTT~1.5 mM[11]
Doxorubicin AMJ13 (Breast Cancer)MTT223.6 µg/mL[12][13]
MCF-7 (Breast Cancer)MTT1.1 µg/mL[14]
BT-474 (Breast Cancer)MTT1.57 µM[15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a comparator drug for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

Signaling Pathways in Cancer

This compound has been shown to influence the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer.

Cancer_Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JasminoidA This compound JasminoidA->PI3K Modulates JasminoidA->ERK Modulates

Modulation of PI3K/Akt and MAPK Pathways by this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented is a summary of preclinical findings and should not be interpreted as clinical evidence of efficacy. Further research is required to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the proper disposal of Jasminoid A (CAS No. 1459784-57-6). Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance. By providing clear, actionable guidance, we aim to be your preferred source for chemical handling and safety information, fostering a deep trust that extends beyond the products themselves.

This compound: Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by GlpBio Technology, this compound is not classified as a hazardous substance or mixture[1]. This classification is the primary determinant for the recommended disposal procedures.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1459784-57-6[1][2]
Molecular Formula C15H20O2[1][2]
Molecular Weight 232.318 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA)[1]

Experimental Protocols for Disposal

Given that this compound is classified as non-hazardous, specific experimental protocols for its degradation or neutralization prior to disposal are generally not required. The primary focus is on proper containment and disposal through the appropriate waste stream as determined by institutional and local regulations.

In the event of a spill, the following general cleanup protocol should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, to avoid contact[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so[1].

  • Absorption: Absorb the spilled this compound solution with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Collection: Carefully collect the absorbed material into a suitable, sealable container for disposal[1].

  • Decontamination: Decontaminate the affected surfaces and any equipment used by scrubbing with alcohol[1].

  • Disposal: Dispose of the contaminated material in accordance with institutional and local regulations for non-hazardous chemical waste[1].

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Jasminoid_A_Disposal_Workflow start Start: this compound Waste check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_path No (per supplier SDS) consult_regs Consult Institutional and Local Regulations for Non-Hazardous Chemical Waste is_hazardous->consult_regs No (per supplier SDS) hazardous_disposal Follow procedures for hazardous chemical waste disposal is_hazardous->hazardous_disposal Yes hazardous_path Yes small_quantity Small residual quantity? consult_regs->small_quantity dispose_drain Dilute with copious amounts of water and dispose down the drain (if permitted by local regulations) small_quantity->dispose_drain Yes collect_waste Collect in a designated non-hazardous waste container small_quantity->collect_waste No end End of Disposal Process dispose_drain->end label_waste Label container clearly as 'Non-Hazardous Waste' with contents listed collect_waste->label_waste waste_pickup Arrange for disposal through institutional waste management program label_waste->waste_pickup waste_pickup->end hazardous_disposal->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Consult Local Regulations: Always begin by consulting your institution's specific guidelines and local regulations for the disposal of non-hazardous chemical waste. Policies can vary, and it is essential to remain in compliance.

  • Small Quantities: For very small residual amounts of this compound (e.g., rinsing of glassware), it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. However, this should only be done if explicitly allowed by your institution's and local wastewater regulations.

  • Bulk Quantities: For larger quantities of this compound waste, including contaminated solutions and absorbed spill materials:

    • Container: Collect the waste in a clearly labeled, sealed, and appropriate container. The container should be designated for non-hazardous chemical waste.

    • Labeling: The label should clearly state "Non-Hazardous Waste" and list the contents, including "this compound" and any solvents or other materials present.

    • Storage: Store the waste container in a designated and safe area, away from incompatible materials, pending disposal.

    • Disposal: Arrange for the disposal of the non-hazardous waste through your institution's environmental health and safety (EHS) office or designated chemical waste management service.

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate should be collected and disposed of as non-hazardous chemical waste. Once cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Disclaimer: The information provided is based on the available Safety Data Sheet for this compound. It is the responsibility of the user to ensure that all waste disposal activities are carried out in accordance with all applicable local, state, and federal regulations.

References

Essential Safety and Handling Guidance for Jasminoid A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Jasminoid A. As a compound exhibiting potential cytotoxic properties, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Core Safety Principles

While a specific Safety Data Sheet (SDS) for this compound is not currently available, its demonstrated cytotoxic activity necessitates handling it as a hazardous compound. All personnel must be trained in the safe handling of cytotoxic agents before working with this compound. The core principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution). This multi-layered approach ensures comprehensive protection.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra barrier in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or fine particles.
Respiratory Protection A fit-tested N95 respirator or higher.Prevents inhalation of aerosolized particles, which is a primary route of exposure for powdered substances.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Handling this compound

A systematic workflow is essential to maintain a controlled and safe environment. The following diagram outlines the procedural steps for handling this compound, from preparation to immediate post-handling procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Controlled Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh this compound in a Ventilated Enclosure gather_materials->weigh dissolve Dissolve/Prepare Solution in a Fume Hood weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance
  • Preparation:

    • Designate a specific, clearly marked area for handling this compound. Access should be restricted to authorized personnel only.

    • Before entering the designated area, don all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves.

    • Assemble all necessary materials and equipment (e.g., vials, solvents, pipettes, waste containers) within the controlled area to minimize traffic in and out.

  • Handling:

    • All handling of powdered this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure to prevent aerosolization.

    • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.

  • Post-Handling:

    • Following the completion of experimental work, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution, followed by 70% ethanol).

    • Segregate all waste generated during the handling process into designated cytotoxic waste containers.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal solid_waste Contaminated PPE, Vials, etc. cytotoxic_solid Yellow Cytotoxic Waste Bin solid_waste->cytotoxic_solid liquid_waste Unused Solutions, Rinsates cytotoxic_liquid Sealed, Labeled Liquid Waste Container liquid_waste->cytotoxic_liquid sharps_waste Contaminated Needles, Syringes cytotoxic_sharps Puncture-Proof Sharps Container sharps_waste->cytotoxic_sharps licensed_disposal Collection by Licensed Hazardous Waste Contractor cytotoxic_solid->licensed_disposal cytotoxic_liquid->licensed_disposal cytotoxic_sharps->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration

Caption: Disposal workflow for this compound waste streams.

Disposal Protocols: Step-by-Step Guidance
  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, bench paper, and empty vials, must be placed in a designated, labeled, and sealed cytotoxic waste container (typically a yellow bag or bin).

    • Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a clearly labeled, leak-proof, and shatter-proof waste container.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Container Management:

    • Waste containers should never be overfilled.

    • All containers must be securely sealed and labeled with the contents ("Cytotoxic Waste: this compound") and the date.

  • Final Disposal:

    • All this compound waste must be disposed of as hazardous cytotoxic waste.

    • Follow your institution's specific procedures for the collection and disposal of chemical waste, which typically involves a licensed hazardous waste management company.

    • The preferred method of disposal for cytotoxic waste is high-temperature incineration.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the cytotoxic potential of this compound and ensure a safe laboratory environment.

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